molecular formula C17H13NO3 B8666843 benzyl 3-formyl-1H-indole-2-carboxylate

benzyl 3-formyl-1H-indole-2-carboxylate

Cat. No.: B8666843
M. Wt: 279.29 g/mol
InChI Key: ADUVTTVGIIXNSG-UHFFFAOYSA-N
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Description

Benzyl 3-formyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

ADUVTTVGIIXNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O

Origin of Product

United States

Foundational & Exploratory

benzyl 3-formyl-1H-indole-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Intermediate for Medicinal Chemistry[1][2]

Executive Summary

Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) is a high-value heterocyclic building block utilized primarily in the synthesis of indole alkaloids,


-carbolines, and pharmaceutical candidates.[1][2][3] Its structural utility lies in its orthogonal protecting group strategy : the benzyl ester at the C2 position provides a carboxylate precursor removable via neutral hydrogenolysis, distinct from the harsh basic/acidic conditions required for methyl or ethyl esters. Simultaneously, the C3-formyl group serves as a reactive handle for chain extension, reductive amination, or condensation reactions (e.g., Knoevenagel).

This guide details the physicochemical properties, validated synthetic pathways, and downstream transformations of this compound, designed for researchers requiring precise control over indole functionalization.

Chemical Identity & Properties
PropertyDataNotes
IUPAC Name Benzyl 3-formyl-1H-indole-2-carboxylate
CAS Number 124156-40-7 Distinct from N-benzyl isomers (e.g., 903160-14-5).[1][2]
Molecular Formula

Molecular Weight 279.29 g/mol
Physical State Solid (Pale yellow to off-white)Analogous ethyl ester MP: 186–188 °C [1].
Solubility DMSO, DMF, DCM, Ethyl AcetateLimited solubility in water/hexanes.
Key Functional Groups Indole (NH), Aldehyde (C3), Benzyl Ester (C2)
Synthetic Pathways (Upstream)

The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically follows a Vilsmeier-Haack formylation of the pre-formed benzyl indole-2-carboxylate. This route is preferred over direct esterification of 3-formylindole-2-carboxylic acid due to the instability of the free aldehyde-acid under esterification conditions.

Mechanism of Action: Vilsmeier-Haack Formylation

The electron-rich indole ring undergoes electrophilic aromatic substitution at the C3 position. The presence of the electron-withdrawing ester at C2 deactivates the ring slightly but directs substitution to C3, preventing poly-formylation.

SynthesisPath Start Indole-2-carboxylic Acid Step1 Benzyl Esterification (BnBr, K2CO3, DMF) Start->Step1 Protection Inter Benzyl 1H-indole-2-carboxylate Step1->Inter Step2 Vilsmeier-Haack (POCl3, DMF) Inter->Step2 Formylation Final Benzyl 3-formyl-1H-indole-2-carboxylate Step2->Final Hydrolysis

Figure 1: Synthetic workflow for the production of benzyl 3-formyl-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Benzyl 3-formyl-1H-indole-2-carboxylate via C3-Formylation. Scale: 10 mmol basis.

Reagents:
  • Benzyl 1H-indole-2-carboxylate (2.51 g, 10 mmol)

  • Phosphorus oxychloride (

    
    ) (1.1 mL, 12 mmol)
    
  • N,N-Dimethylformamide (DMF) (5.0 mL, anhydrous)

  • Dichloromethane (DCM) (Solvent)

  • Sodium acetate (aqueous, for quenching)

Methodology:
  • Vilsmeier Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 mL) to 0 °C. Dropwise add

    
     (1.2 equiv) over 15 minutes. Stir for 30 minutes at 0 °C until the white chloroiminium salt precipitates/suspends.
    
  • Addition: Dissolve benzyl 1H-indole-2-carboxylate (10 mmol) in minimal anhydrous DMF (2 mL) or DCM. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[4] The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    aldehyde spot.
  • Quenching: Cool the reaction to 0 °C. Pour the mixture into ice-cold saturated aqueous sodium acetate (50 mL). Note: Acidic quenching may hydrolyze the ester; buffered acetate is safer.

  • Workup: Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for two carbonyl stretches: ~1700

    
     (Ester) and ~1660 
    
    
    
    (Aldehyde).
  • 1H NMR: A distinct singlet for the aldehyde proton (-CHO) will appear between

    
     10.0–10.5 ppm.
    
Chemical Reactivity & Downstream Applications[6]

The strategic value of this molecule is its dual-reactivity profile.[5] The benzyl ester allows for hydrogenolytic deprotection , yielding the free carboxylic acid without affecting base-sensitive groups (like Fmoc) or acid-sensitive groups (like Boc) elsewhere in the molecule.

A. C3-Aldehyde Transformations
  • Knoevenagel Condensation: Reaction with malonates or nitroalkanes yields vinyl-indoles, precursors to tryptophan analogs.

  • Reductive Amination: Reaction with primary amines and

    
     yields tryptamine derivatives.
    
B. C2-Ester Deprotection (Hydrogenolysis)

Unlike ethyl esters (requiring NaOH/LiOH) or tert-butyl esters (requiring TFA), the benzyl ester is cleaved under neutral conditions.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH/THF, RT.
    
  • Product: 3-formyl-1H-indole-2-carboxylic acid + Toluene.

Reactivity Center Benzyl 3-formyl-1H-indole-2-carboxylate Path1 H2, Pd/C (Hydrogenolysis) Center->Path1 Path2 R-NH2, NaBH(OAc)3 (Reductive Amination) Center->Path2 Path3 Malonate, Piperidine (Knoevenagel) Center->Path3 Prod1 3-Formyl-indole-2-carboxylic acid (Free Acid) Path1->Prod1 Neutral Deprotection Prod2 3-(Aminomethyl)-indole Derivatives Path2->Prod2 C3 Functionalization Prod3 Vinyl-indole Intermediates Path3->Prod3 C-C Bond Formation

Figure 2: Divergent reactivity profile demonstrating orthogonal deprotection and C3 functionalization.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Reactivity: The aldehyde is susceptible to air oxidation to the carboxylic acid over prolonged storage. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References
  • Sigma-Aldrich. (n.d.). Ethyl 3-formyl-1H-indole-2-carboxylate Product Sheet. Retrieved from (Analogous property verification).

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.[6] Retrieved from .

  • AB Chem Inc. (n.d.). Benzyl 3-formyl-1H-indole-2-carboxylate Catalog Entry. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from .

Sources

Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and heterocyclic synthesis, the indole core remains a privileged scaffold. Specifically, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) serves as a highly versatile, bi-functional building block[1]. By strategically positioning a reactive formyl group at the C3 position and a orthogonally protected carboxylate at the C2 position, this compound enables the rapid assembly of complex polycyclic systems and targeted pharmacophores.

This technical guide explores the structural rationale, validated synthetic methodologies, and downstream applications of this compound, particularly focusing on its role in developing cannabinoid CB1 receptor allosteric modulators[2] and naturally occurring aplysinopsin analogues[3].

Physicochemical Profiling & Structural Rationale

The utility of benzyl 3-formyl-1H-indole-2-carboxylate stems from its dual reactivity. The C3-formyl group acts as a potent electrophile, primed for Knoevenagel condensations, reductive aminations, and Wittig olefinations. Conversely, the C2-benzyl ester provides a robust protecting group that is stable under mildly acidic and basic conditions, yet easily cleavable via palladium-catalyzed hydrogenolysis under neutral conditions. This orthogonality is crucial when synthesizing sensitive bioactive molecules where standard saponification (using NaOH/LiOH) might degrade other functional groups.

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name Benzyl 3-formyl-1H-indole-2-carboxylate
CAS Number 124156-40-7[4]
Molecular Formula C17H13NO3[1]
Molecular Weight 279.29 g/mol [1]
Structural Features C3-Aldehyde (Electrophilic), C2-Benzyl Ester (Protecting Group), N1-Proton (H-bond donor)
Typical Appearance Pale yellow to off-white crystalline solid

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most efficient and scalable route to synthesize benzyl 3-formyl-1H-indole-2-carboxylate is via the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate[2]. The electron-rich nature of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic aromatic substitution by the Vilsmeier reagent (chloromethyleneiminium ion).

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to subsequent steps.

Step 1: Generation of the Vilsmeier Reagent

  • Charge a flame-dried, argon-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise over 15 minutes. Causality: The reaction between DMF and POCl3 is highly exothermic. Strict temperature control (≤ 5 °C) prevents the thermal degradation of the highly reactive chloromethyleneiminium intermediate.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve benzyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Causality: The C3 carbon of the indole ring nucleophilically attacks the iminium ion, forming a stable C3-iminium intermediate.

Step 3: Hydrolytic Quenching and Isolation

  • Pour the reaction mixture slowly over crushed ice.

  • Adjust the pH to 7-8 using a 2M aqueous NaOH solution. Causality: The alkaline aqueous environment hydrolyzes the iminium intermediate into the target formyl group (aldehyde) and neutralizes the generated phosphoric and hydrochloric acids, causing the product to precipitate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a distinct, lower-Rf spot that is highly UV-active and turns orange/red upon staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.

G A Benzyl 1H-indole-2-carboxylate B POCl3 + DMF (Vilsmeier Reagent) A->B Electrophilic Aromatic Substitution C C3-Iminium Intermediate B->C Attack at C3 D Aqueous Hydrolysis (NaOH/H2O) C->D Quenching E Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) D->E Formyl Generation

Synthetic workflow of Vilsmeier-Haack formylation at the C3 position.

Applications in Drug Discovery & Molecular Targeting

The 3-formyl-1H-indole-2-carboxylate scaffold is not merely a synthetic endpoint; it is a gateway to diverse pharmacological agents.

Cannabinoid CB1 Receptor Allosteric Modulators

Indole-2-carboxamides, derived from the hydrolysis and subsequent amidation of 3-formyl-1H-indole-2-carboxylates, are prototypical allosteric modulators for the cannabinoid CB1 receptor (e.g., ORG27569)[2]. By reducing the C3-formyl group to a hydroxymethyl group (using NaBH4) or converting it via reductive amination, researchers can introduce various photoactivatable or bulky aliphatic groups. These modulators bind to an allosteric site on the CB1 receptor, enhancing the binding affinity of orthosteric agonists (like CP55,940) while simultaneously decreasing Gi protein coupling and activating the ERK1/2 signaling pathway[2].

CB1_Pathway Modulator Indole-2-carboxamide Allosteric Modulator CB1 Cannabinoid CB1 Receptor Modulator->CB1 Binds Allosteric Site Agonist Orthosteric Agonist (e.g., CP55,940) Modulator->Agonist Enhances Binding Affinity Gi Gi Protein Coupling (Decreased) CB1->Gi Negative Modulation ERK ERK1/2 Pathway (Activated) CB1->ERK Positive Modulation Agonist->CB1 Binds Orthosteric Site

Allosteric modulation of the CB1 receptor pathway by indole derivatives.

Aplysinopsin and β-Carboline Analogues

The C3-formyl group is highly reactive toward active methylene compounds. Condensation of 3-formyl-1H-indole-2-carboxylates with 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives yields aplysinopsin analogues[3]. These naturally occurring marine alkaloids exhibit significant cytotoxicity against cancer cell lines and possess antimalarial properties. Furthermore, these intermediates can be cyclized to form β-carboline thiohydantoin frameworks, which are known to intercalate DNA and inhibit topoisomerases[3].

Downstream Functionalization: Quantitative Yields

To maximize the utility of benzyl 3-formyl-1H-indole-2-carboxylate, specific downstream transformations are routinely employed. The table below summarizes the expected yields and required reagents for these critical pathway divergences.

Table 2: Comparative Yields of C3-Formyl Downstream Transformations

Reaction TypeReagents & ConditionsTypical YieldTarget Scaffold / Application
Reduction NaBH4, MeOH, 0 °C to RT90–95%C3-Hydroxymethyl indoles (CB1 Modulator precursors)[2]
Reductive Amination Primary Amine, NaBH(OAc)3, DCE, RT75–85%C3-Aminomethyl indoles (Kinase inhibitors)
Knoevenagel Condensation Thiohydantoin, Piperidine (cat.), EtOH, Reflux80–90%Aplysinopsin analogues (Cytotoxic agents)[3]
Deprotection (Hydrogenolysis) H2 (1 atm), 10% Pd/C, EtOAc/MeOH85–95%3-formyl-1H-indole-2-carboxylic acid
Protocol: Knoevenagel Condensation for Aplysinopsin Analogues
  • Suspend benzyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) and 2-thiohydantoin (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild base to deprotonate the active methylene of thiohydantoin, creating a nucleophile that attacks the electrophilic formyl carbon.

  • Reflux the mixture for 4–6 hours. The heat drives the subsequent dehydration step, forming the stable alkene bridge between the indole and hydantoin rings.

  • Cool to room temperature, filter the precipitated highly conjugated product, and recrystallize from ethanol.

References

  • AB Chem Inc. Catalog Source: AB Chem Inc. URL:[Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues Source: Zeitschrift für Naturforschung B URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PubMed Central (PMC) / NIH URL:[Link]

  • 3-Formyl-1H-indole-2-carboxylic acid benzyl ester Properties Source: Molbase URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for Indole-2-Carboxylate Derivatives .

Executive Summary

The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more common indole-3-substituted counterparts (e.g., tryptophan, auxin). Its rigidity, coupled with the ability of the C2-carbonyl oxygen and the indole NH to form bidentate chelation motifs, makes it an exceptional pharmacophore for targeting metalloenzymes (e.g., HIV-1 Integrase) and ATP-binding pockets of protein kinases (e.g., EGFR, VEGFR).

This guide synthesizes recent data on the antiviral and anticancer activities of these derivatives, providing actionable protocols for their synthesis and biological evaluation.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of indole-2-carboxylate derivatives is governed by specific electronic and steric modifications around the indole core.

Core Mechanistic Features
  • The Chelation Core (N1-H & C2=O): This motif is critical for antiviral activity. In HIV-1 Integrase inhibitors, this region chelates the essential Mg²⁺ cofactor within the viral active site.

  • C3 Hydrophobic Pocket: Substitution at the C3 position with bulky hydrophobic groups (e.g., benzyl, phenethyl) often enhances binding affinity by occupying hydrophobic pockets adjacent to the catalytic site in kinases and viral enzymes.

  • C5/C6 Halogenation: Introduction of electron-withdrawing groups (Cl, F, Br) at C5 or C6 improves metabolic stability and increases potency against solid tumors by strengthening halogen-bonding interactions.

SAR Visualization

The following diagram illustrates the critical modification zones for optimizing biological activity.

SAR_Analysis Core Indole-2-Carboxylate Scaffold N1 N1 Position: Hydrogen Bond Donor (Essential for Mg2+ Chelation) Core->N1  Core Feature C2 C2 Carbonyl: Derivatization to Amides/Hydrazides increases Kinase Selectivity Core->C2  Primary Handle C3 C3 Position: Hydrophobic Expansion (e.g., Benzyl/Phenethyl) targets Allosteric Pockets Core->C3  Potency Tuning C5_C6 C5/C6 Positions: Halogenation (F, Cl) improves Metabolic Stability & Lipophilicity Core->C5_C6  ADME Optimization

Figure 1: Structural Activity Relationship (SAR) map highlighting critical zones for functionalization on the indole-2-carboxylate core.

Therapeutic Applications & Data Synthesis[1][2][3][4]

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids act as Integrase Strand Transfer Inhibitors (INSTIs) .[1][2][3] The mechanism involves the sequestration of divalent metal ions (Mg²⁺/Mn²⁺) required for the viral DNA strand transfer process.

  • Key Mechanism: The planar indole ring intercalates with viral DNA bases, while the 2-carboxylate moiety chelates the metal center.

  • Lead Compounds: Derivatives with C3-long branches and C6-halogenated benzene rings have shown IC₅₀ values in the sub-micromolar range.

Table 1: Potency of Select Indole-2-Carboxylate Derivatives against HIV-1 Integrase

Compound IDSubstitution (C3 / C5 / C6)TargetIC₅₀ (µM)Mechanism Note
Ref-1 (Acid) H / H / HHIV-1 IN> 50Weak chelation without hydrophobic anchor
Cmpd 17a 3-(4-Fluorobenzyl) / H / ClHIV-1 IN3.11C6-Cl enhances viral DNA stacking
Cmpd 20a 3-(Long alkyl chain) / H / FHIV-1 IN0.13Extended C3 chain fills hydrophobic cavity
Anticancer Activity: Multi-Kinase Inhibition

Derivatives converted into indole-2-carboxamides exhibit potent antiproliferative effects by targeting receptor tyrosine kinases (RTKs).

  • Key Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and CDK2.[4]

  • Mechanism: These compounds function as ATP-competitive inhibitors. The amide nitrogen forms a hydrogen bond with the hinge region of the kinase, while the indole core acts as a scaffold to orient hydrophobic groups into the back pocket.

Table 2: Kinase Inhibitory Profiles of Indole-2-Carboxamides

Compound IDStructure MotifTarget KinaseIC₅₀ (nM)Reference Drug Comparison
5d N1-(4-morpholinophenethyl)EGFR89 ± 6Comparable to Erlotinib (80 nM)
5e N1-(2-methylpyrrolidinyl)EGFR93 ± 8High selectivity for EGFR over VEGFR
6i Thiazolyl-hydrazide linkerMCF-7 Cells6,100Induced G2/M cell cycle arrest

Experimental Protocols

Chemical Synthesis: Copper-Catalyzed One-Pot Cyclization

While classical Fischer indole synthesis is common, it often requires harsh conditions. The Copper-Catalyzed Cascade Reaction is recommended for generating indole-2-carboxylates from readily available 2-halo aryl aldehydes. This method is high-yielding and tolerates sensitive functional groups.[5]

Reagents:

  • 2-Iodo- or 2-Bromo-benzaldehyde derivatives (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • CuI (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMSO (anhydrous)

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-halobenzaldehyde derivative (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Stir the mixture at 80°C for 12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The isocyanoacetate spot should disappear.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ethyl indole-2-carboxylate.

  • Derivatization (Optional): To generate the bioactive carboxamide, react the ester with the appropriate amine using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalysis or standard AlMe₃ aminolysis conditions.

Biological Assay: In Vitro EGFR Kinase Assay

To validate the anticancer potential, the following radiometric or fluorescence-based assay is standard.

Protocol:

  • Enzyme Prep: Dilute recombinant human EGFR kinase (0.2 µg/mL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 5 µL of the test compound (dissolved in 100% DMSO) to the wells of a 96-well plate. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition).

  • Substrate Mix: Add 10 µL of Poly(Glu,Tyr) 4:1 substrate (0.2 mg/mL) containing ATP (at K_m concentration, typically 10 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo™ or ³³P-ATP). Read luminescence or radioactivity.

  • Analysis: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism), fitting the curve to Y=Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Experimental Workflow Visualization

Workflow Start Start: 2-Halo-Benzaldehyde Synth Cu-Catalyzed Cyclization (DMSO, 80°C, 12h) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Deriv Derivatization (Amide Coupling) Purify->Deriv Assay Biological Screening (EGFR Kinase / HIV-1 IN) Deriv->Assay Assay->Deriv <50% Inhibition (Redesign R-groups) Hit Hit Validation (IC50 Determination) Assay->Hit >50% Inhibition

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][1]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. The Thai Journal of Pharmaceutical Sciences. [Link]

Sources

Architecting Indole Scaffolds: A Technical Guide to Benzyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Molecular Architecture

Indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics and bioactive natural products[1]. Among these, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) emerges as a highly versatile, bifunctional building block. The orthogonal reactivity between the C3-formyl group (an electrophilic center) and the C2-benzyl ester (a masked carboxylic acid) enables divergent synthetic pathways.

The strategic choice of a benzyl ester over a standard ethyl or methyl ester is rooted in its orthogonal deprotection profile. The benzyl group acts as a robust protecting group that remains stable during harsh electrophilic aromatic substitutions or basic condensations. Crucially, it can be cleanly removed via palladium-catalyzed hydrogenolysis under neutral conditions, preserving the sensitive C3-aldehyde or its downstream derivatives, which might otherwise degrade under the harsh basic hydrolysis required for alkyl esters.

Core Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate relies on the electrophilic aromatic substitution (EAS) of benzyl 1H-indole-2-carboxylate. Despite the electron-withdrawing nature of the C2 ester, the indole nitrogen's lone pair sufficiently activates the C3 position to react with the highly electrophilic Vilsmeier reagent (chloroiminium ion)[2].

Step-by-Step Protocol & Causal Logic
  • Reagent Generation : In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl

    
    , 1.2 equiv) dropwise.
    
    • Causality: The reaction between DMF and POCl

      
       is highly exothermic. Cooling prevents the thermal decomposition of the sensitive chloroiminium intermediate, ensuring a high effective concentration of the Vilsmeier reagent.
      
  • Electrophilic Addition : Stir the complex for 30 minutes at 0 °C, then add a solution of benzyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF dropwise.

  • Thermal Activation : Heat the reaction mixture to 80–90 °C for 3 hours.

    • Causality: While unsubstituted indoles undergo Vilsmeier formylation at room temperature, the electron-withdrawing C2-benzyl ester heavily deactivates the ring. Thermal energy is required to overcome the activation energy barrier for EAS at the C3 position. Reaction progress is self-validating via TLC (loss of starting material and appearance of a highly UV-active, lower Rf spot).

  • Hydrolytic Quench : Pour the cooled reaction mixture over crushed ice. Slowly add 20% aqueous Na

    
    CO
    
    
    
    until the pH reaches 7–8.
    • Causality: The alkaline quench serves a dual purpose: it neutralizes the generated HCl (preventing acid-catalyzed polymerization of the indole core) and drives the hydrolysis of the C3-iminium salt intermediate into the final aldehyde. The product self-isolates by precipitating out of the aqueous phase.

  • Isolation : Filter the yellow/brown precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure benzyl 3-formyl-1H-indole-2-carboxylate.

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Wheland Wheland Intermediate (C3 Attack) VR->Wheland Indole Benzyl 1H-indole- 2-carboxylate Indole->Wheland Electrophilic Attack Imine Iminium Salt Wheland->Imine -HCl Product Benzyl 3-formyl-1H- indole-2-carboxylate Imine->Product Aqueous Hydrolysis

Vilsmeier-Haack formylation mechanism for benzyl 3-formyl-1H-indole-2-carboxylate.

Divergent Downstream Functionalization

The true utility of benzyl 3-formyl-1H-indole-2-carboxylate lies in its capacity to serve as a central hub for generating complex heterocyclic arrays and pharmaceutical intermediates.

A. Knoevenagel Condensation (Aplysinopsin Analogues)

Marine natural products like aplysinopsins exhibit potent cytotoxicity against cancer cell lines. Benzyl 3-formyl-1H-indole-2-carboxylate undergoes rapid Knoevenagel condensation with active methylene compounds such as 2-thiohydantoin or rhodanine[3].

  • Protocol : Reflux the indole aldehyde (1 equiv) and rhodanine (1.1 equiv) in glacial acetic acid with a catalytic amount of sodium acetate for 4 hours.

  • Causality : The electron-deficient aldehyde readily accepts the enolate generated by the mild base (acetate). Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated (Z)-alkene product, which visibly precipitates as a deep orange/red solid, validating the reaction's completion.

B. Hydrazinolysis to Pyridazino[4,5-b]indoles

The pyridazino[4,5-b]indole scaffold is a rigid tricyclic system known for antihypertensive and phosphodiesterase inhibitory activities[4].

  • Protocol : Reflux the starting material in ethanol with excess hydrazine hydrate (NH

    
    NH
    
    
    
    ·H
    
    
    O) for 6 hours.
  • Causality : This is a tandem reaction sequence. The hydrazine first forms a hydrazone with the highly reactive C3-aldehyde. Subsequently, the nucleophilic nitrogen of the hydrazone attacks the C2-benzyl ester, expelling benzyl alcohol and driving an intramolecular cyclization to form the fused pyridazinone ring.

C. Reductive Amination for CB1 Receptor Modulators

Indole-2-carboxamides are prototypical allosteric modulators for the Cannabinoid CB1 receptor[5].

  • Protocol : The C3-aldehyde is reduced to a hydroxymethyl group using NaBH

    
     in methanol at 0 °C. Following this, the C2-benzyl ester is selectively cleaved via hydrogenolysis (H
    
    
    
    gas, 10% Pd/C, EtOAc, RT). The resulting free carboxylic acid is then coupled with various amines (e.g., piperidin-1-ylphenethylamine) using standard EDC/HOBt peptide coupling conditions.

Pathways BFIC Benzyl 3-formyl-1H-indole-2-carboxylate (Central Hub) Knoevenagel Knoevenagel Condensation (Active Methylenes) BFIC->Knoevenagel Hydrazine Hydrazinolysis (NH2NH2) BFIC->Hydrazine Reduction Reduction / Amination (NaBH4 / Amines) BFIC->Reduction Aplysinopsin Aplysinopsin Analogues (Anticancer) Knoevenagel->Aplysinopsin Pyridazino Pyridazino[4,5-b]indoles (Antihypertensive) Hydrazine->Pyridazino CB1 CB1 Allosteric Modulators (Neurological) Reduction->CB1

Divergent synthetic pathways originating from benzyl 3-formyl-1H-indole-2-carboxylate.

Quantitative Reaction Matrix

To aid in synthetic planning and protocol validation, the following table summarizes the optimized conditions and typical yields for the core transformations of 3-formyl-1H-indole-2-carboxylates based on established literature parameters.

TransformationReagents & CatalystSolventTemp / TimeTypical YieldPrimary Application
Formylation (Vilsmeier) POCl

(1.2 eq), DMF (3.0 eq)
DMF80 °C / 3 h75–85%Synthesis of core building block
Knoevenagel Condensation Rhodanine (1.1 eq), NaOAc (cat.)AcOH118 °C / 4 h80–92%Aplysinopsin analogues (Anticancer)
Hydrazinolysis (Cyclization) Hydrazine hydrate (excess)EtOH78 °C / 6 h65–80%Pyridazino[4,5-b]indoles
Aldehyde Reduction NaBH

(1.5 eq)
MeOH0 °C / 1 h90–95%C3-hydroxymethyl intermediates
Ester Hydrogenolysis H

(1 atm), 10% Pd/C
EtOAc25 °C / 12 h>95%Deprotection for amide coupling

References

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B.[Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central (NIH).[Link]

  • Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar.[Link]

  • Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. PubMed Central (NIH).[Link]

  • An insight into the medicinal perspective of synthetic analogs of indole: A review. Academia.edu.[Link]

Sources

The Indole Scaffold: From Indigo Dye to Target-Specific Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on the Discovery, Mechanism, and Evolution of Indole Synthesis

Executive Summary

The indole ring system (benzo[b]pyrrole) is arguably the most privileged scaffold in drug discovery. Found in the essential amino acid tryptophan, the neurotransmitter serotonin, and ubiquitous alkaloids like vinblastine, it serves as a versatile pharmacophore capable of binding to diverse biological targets (GPCRs, kinases, ion channels).

This guide analyzes the evolution of indole synthesis from its serendipitous 19th-century origins to precision metal-catalyzed heteroannulations. It provides researchers with a mechanistic understanding of the two dominant synthetic paradigms—the acid-mediated Fischer Indole Synthesis and the Palladium-catalyzed Larock Heteroannulation —complete with validated protocols and decision-making frameworks for experimental design.

Part 1: The Genesis – Baeyer and the Indigo Connection

The history of indole is inextricably linked to the industrial demand for indigo dye (Indigofera tinctoria). In the mid-19th century, the structure of indigo was unknown, and Europe relied on expensive imports.

Adolf von Baeyer began his work on indigo in 1865.[1][2][3] His critical insight was reductive degradation. By treating oxindole with zinc dust in 1866, he isolated the parent heterocycle, which he named indole (a portmanteau of indigo and oleum).[4]

  • 1866: Baeyer reduces oxindole to indole.[4]

  • 1869: Baeyer proposes the first structural formula.[4]

  • 1883: Baeyer elucidates the structure of indigo, leading to the first industrial synthesis.

  • 1905: Baeyer receives the Nobel Prize in Chemistry, largely for this work.[2][3]

While Baeyer discovered the molecule, his methods were degradative. The first scalable constructive method arrived nearly two decades later, changing the trajectory of organic synthesis.

Part 2: The Classical Era – Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer , this reaction remains the "gold standard" for synthesizing 2- and 3-substituted indoles due to the low cost of reagents and the ready availability of arylhydrazines.

The Mechanism: A Sigmatropic Symphony

The Fischer synthesis is an acid-catalyzed cyclization of arylhydrazones.[5] The reaction is notable for its complexity, involving a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.

Key Mechanistic Steps:

  • Hydrazone Formation: Condensation of phenylhydrazine with a ketone/aldehyde.[6]

  • Tautomerization: Acid-catalyzed shift to the ene-hydrazine .

  • [3,3]-Sigmatropic Shift: The rate-determining step. The N-N bond breaks while the C-C bond forms at the ortho position.

  • Re-aromatization & Cyclization: Loss of ammonia (

    
    ) drives the formation of the aromatic indole core.
    
Visualization: Fischer Indole Mechanism

FischerMechanism Start Arylhydrazone EneHydrazine Ene-Hydrazine Tautomer Start->EneHydrazine Acid (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Key Step Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed N-N Bond Broken AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Indole INDOLE PRODUCT AminoAcetal->Indole - NH3 (Aromatization)

Caption: The Fischer pathway relies on a [3,3]-sigmatropic shift to forge the C-C bond.[7][8]

Experimental Protocol: Synthesis of 2-Phenylindole

Source Validation: This protocol is adapted from Organic Syntheses (Coll. Vol. 3, p. 725), ensuring high reproducibility.

Reagents:

  • Acetophenone (

    
    )
    
  • Phenylhydrazine (

    
    )
    
  • Anhydrous Zinc Chloride (

    
    ) – Lewis Acid Catalyst
    

Step-by-Step Methodology:

  • Hydrazone Formation: Mix equimolar amounts of acetophenone and phenylhydrazine. Warm on a steam bath for 1 hour. Dissolve in ethanol, cool to crystallize acetophenone phenylhydrazone.[5]

  • Cyclization: In a beaker, mix the phenylhydrazone (0.25 mol) with anhydrous

    
     (5 equiv).
    
  • Heating: Heat the mixture to 170°C in an oil bath. Stir vigorously.

    • Observation: The mass will liquefy and evolve white fumes.[5][9]

  • Quenching: After 5 minutes of reaction, remove from heat. Stir in clean sand (to prevent formation of a hard glass).[9]

  • Workup: Digest the mixture in water/HCl to dissolve zinc salts. Filter the solid crude indole.[5][9]

  • Purification: Recrystallize from 95% ethanol.

    • Expected Yield: ~75-80%

    • Melting Point: 188–189°C[9]

Critical Note: The choice of acid is substrate-dependent. Polyphosphoric acid (PPA) is often used for sensitive substrates requiring milder temperatures than the


 melt.

Part 3: The Modern Era – Larock Heteroannulation

In 1991, Richard Larock introduced a Palladium-catalyzed method that addressed the major limitation of the Fischer synthesis: the harsh acidic conditions that destroy sensitive functional groups.

The Mechanism: Pd-Catalyzed Cross-Coupling

The Larock synthesis couples an ortho-iodoaniline with an internal alkyne. It is highly regioselective, typically placing the bulkier alkyne substituent at the C2 position and the smaller at C3.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Iodide bond.[10][11]

  • Coordination: The alkyne coordinates to the Pd(II) species.[10][12]

  • Migratory Insertion: The alkyne inserts into the Aryl-Pd bond (syn-insertion).[12]

  • Aminopalladation/Displacement: The nitrogen displaces the iodide.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Visualization: Larock Catalytic Cycle

LarockCycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I Complex Pd0->OxAdd o-Iodoaniline (Oxidative Addition) AlkyneCoord Alkyne Coordination OxAdd->AlkyneCoord Internal Alkyne Insertion Migratory Insertion AlkyneCoord->Insertion Regioselective Palladacycle Six-Membered Palladacycle Insertion->Palladacycle N-displacement of I Product Indole + Pd(0) Palladacycle->Product Reductive Elimination Product->Pd0 Cycle Repeats

Caption: The Larock cycle utilizes Pd(0)/Pd(II) redox chemistry for mild indole assembly.

Experimental Protocol: General Larock Synthesis

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • LiCl (1.0 equiv) – Critical additive for catalytic turnover

  • DMF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add o-iodoaniline, alkyne,

    
    , LiCl, and 
    
    
    
    .
  • Solvation: Add DMF (0.1 M concentration relative to aniline).

  • Reaction: Heat to 100°C for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS for disappearance of aniline.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF/salts), dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Part 4: Strategic Comparison & Decision Matrix

For a medicinal chemist, choosing between Fischer and Larock depends on the substrate complexity and availability.

FeatureFischer Indole SynthesisLarock Heteroannulation
Primary Bond Formation C3–C3a (Sigmatropic)C2–C3 (Insertion)
Starting Materials Arylhydrazine + Ketoneo-Haloaniline + Alkyne
Conditions Strong Acid / High HeatMild Base / Pd Catalyst
Regioselectivity Poor for unsymmetrical ketonesHigh (Steric control)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Esters, nitriles, acetals survive)
Atom Economy High (Loss of

and

)
Moderate (Loss of HI, requires ligands)
Scale-up Potential Excellent (Kg scale common)Moderate (Cost of Pd is limiting)

Part 5: References

  • Baeyer, A. (1866).[1] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie, 140(3), 295–296.

  • Fischer, E., & Jourdan, F. (1883).[5] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

  • Shriner, R. L., Ashley, W. C., & Welch, E. (1942). "2-Phenylindole."[13] Organic Syntheses, Coll.[13] Vol. 3, p. 725.

  • Larock, R. C., & Yum, E. K. (1991).[14] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[10] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Comprehensive Physicochemical Profiling and Characterization of Benzyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 3-formyl-1H-indole-2-carboxylate is a highly functionalized, orthogonally protected heterocyclic scaffold. In advanced medicinal chemistry and natural product synthesis, this compound serves as a critical intermediate. Its utility stems from the precise spatial arrangement of three distinct reactive centers: an electrophilic formyl group, a cleavable benzyl ester, and an acidic indole nitrogen. This technical guide provides an in-depth analysis of its physicochemical properties, solvation thermodynamics, and standardized, self-validating handling protocols.

Structural Architecture & Physicochemical Causality

The molecular topology of benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) is defined by its rigid, planar indole core [1]. The substitution pattern at the C2 and C3 positions profoundly impacts its macroscopic physical state.

At standard temperature and pressure, the compound exists as a crystalline solid. This physical state is dictated by strong intermolecular


 stacking between the electron-rich indole cores and the pendant benzyl rings. Furthermore, the N1-H acts as a potent hydrogen-bond donor, while the carbonyl oxygens of both the formyl and ester groups serve as hydrogen-bond acceptors, creating a robust, highly ordered crystal lattice [2].
Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name Benzyl 3-formyl-1H-indole-2-carboxylateDefines structural connectivity and nomenclature.
CAS Number 124156-40-7Unique chemical registry identifier.
Molecular Formula C17H13NO3Dictates the exact monoisotopic mass (279.0895 Da).
Molecular Weight 279.29 g/mol Required for stoichiometric calculations.
Physical State Crystalline SolidDriven by

stacking and extensive H-bonding.
H-Bond Donors 1 (Indole N-H)Enables targeted basic deprotonation.
H-Bond Acceptors 3 (Carbonyl & Ester Oxygens)Facilitates solvation in polar aprotic media.
Predicted LogP ~3.5 - 4.0Indicates high lipophilicity and poor aqueous solubility.

Solvation Thermodynamics

Understanding the solvation thermodynamics of this compound is critical for both synthesis and analytical characterization. The molecule exhibits a high partition coefficient (LogP), driven by the hydrophobic bulk of the benzyl ester and the aromatic indole framework. Consequently, the thermodynamic penalty for disrupting the hydrogen-bond network of water is insurmountable by the limited polar surface area of the molecule, rendering it practically insoluble in aqueous media.

Conversely, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective. These solvents act as strong hydrogen-bond acceptors for the N-H proton and engage in favorable dipole-dipole interactions with the formyl and ester carbonyls, successfully overcoming the lattice energy of the solid state.

Orthogonal Reactivity Profile

The strategic value of benzyl 3-formyl-1H-indole-2-carboxylate lies in its orthogonal reactivity, allowing selective functionalization without the need for excessive protecting group manipulations [4].

  • C3-Formyl Group : The aldehyde carbon is highly electrophilic due to the electron-withdrawing nature of the oxygen. It is primed for nucleophilic attack, making it ideal for Knoevenagel condensations or reductive aminations.

  • C2-Benzyl Ester : This moiety serves as a robust protecting group. It can be selectively cleaved via catalytic hydrogenolysis (e.g., Pd/C, H2) under mild conditions, or hydrolyzed via saponification, liberating the free carboxylic acid for subsequent coupling.

  • N1-H : The lone pair of the indole nitrogen is delocalized into the aromatic

    
    -system. The presence of the electron-withdrawing formyl and ester groups at C3 and C2 further stabilizes the conjugate base, significantly lowering the pKa (estimated ~12-14 in DMSO) compared to unsubstituted indole (pKa ~21 in DMSO) [3]. This increased acidity facilitates facile base-catalyzed alkylation.
    

Reactivity Core Benzyl 3-formyl-1H-indole-2-carboxylate Formyl C3: Formyl Group (Electrophilic Center) Core->Formyl Knoevenagel Condensation Ester C2: Benzyl Ester (Protecting Group) Core->Ester Hydrogenolysis (Pd/C) NH N1: Indole N-H (Acidic Nucleophile) Core->NH Base-Catalyzed Alkylation

Fig 1. Orthogonal reactivity profile of the three primary functional centers.

Standardized Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the success of the operation.

Protocol 1: Self-Validating Recrystallization & Purity Assessment
  • Causality : Crude synthetic samples often contain trace unreacted indole precursors or oxidized byproducts. A dual-solvent recrystallization leverages the differential solubility of the target compound versus impurities.

  • Self-Validation Mechanism : The protocol relies on melting point convergence. A sharp melting point range (<2 °C variance) that remains constant across two consecutive recrystallization cycles mathematically validates the exhaustion of soluble impurities.

Step-by-Step Methodology:

  • Dissolution : Suspend 1.0 g of crude benzyl 3-formyl-1H-indole-2-carboxylate in a minimal volume (~5-10 mL) of boiling ethyl acetate (the "good" solvent).

  • Clarification : Hot-filter the solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities (e.g., silica dust or catalyst residues).

  • Precipitation : Slowly add warm hexanes (the "anti-solvent") dropwise until the solution becomes faintly turbid.

  • Crystallization : Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal lattice formation.

  • Validation : Filter the crystals, dry under high vacuum, and record the melting point. Repeat steps 1-4. If the melting point of Cycle 2 matches Cycle 1 within 1 °C, the system validates the purity.

Protocol 2: Spectroscopic Characterization (NMR & LC-MS)
  • Causality : Structural elucidation requires orthogonal analytical techniques. 1H NMR provides connectivity data, while LC-HRMS confirms the exact mass. DMSO-d6 is specifically chosen as the NMR solvent because its strong hydrogen-bonding capability prevents rapid proton exchange, allowing the critical N1-H proton to be clearly observed as a distinct broad singlet.

  • Self-Validation Mechanism : The use of Tetramethylsilane (TMS) as an internal standard at 0.00 ppm validates the chemical shift calibration. In LC-MS, a blank solvent injection prior to the sample validates the absence of column carryover.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • NMR Acquisition : Acquire a 1H NMR spectrum at 400 MHz or higher. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for complete relaxation of the quaternary carbons and the broad N-H proton.

  • LC-MS Blanking : Run a blank injection of HPLC-grade acetonitrile/water (50:50) through the C18 column to establish a baseline and validate column cleanliness.

  • LC-MS Acquisition : Inject 1 µL of a 10 µg/mL solution of the compound. Monitor via positive electrospray ionization (ESI+). The presence of the [M+H]+ peak at m/z 280.0968 confirms the exact mass.

Workflow Sample Sample Prep (DMSO-d6) NMR 1H & 13C NMR (Structure) Sample->NMR LCMS LC-HRMS (Mass/Purity) Sample->LCMS Thermal DSC / TGA (Stability) Sample->Thermal Data Profile Synthesis NMR->Data LCMS->Data Thermal->Data

Fig 2. Standardized analytical workflow for physicochemical characterization.

References

  • ChemicalBook . "benzyl 3-formyl-1H-indole-2-carboxylate | 124156-40-7". ChemicalBook. 1

  • BenchChem . "Indole-3-carboxaldehyde basic properties and structure". BenchChem. 2

  • Ataman Chemicals . "INDOLE - Ataman Kimya". Ataman Chemicals.

  • Longdom Publishing . "The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives". Longdom Publishing. 3

Sources

Benzyl 3-formyl-1H-indole-2-carboxylate: A Technical Guide to Reactivity, Safety, and Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of drug discovery and complex organic synthesis, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) serves as a highly versatile, bifunctional building block. Its structural architecture is defined by two distinct, orthogonal reactive centers: a highly electrophilic C3-formyl group and a C2-benzyl ester.

The strategic advantage of this specific molecule lies in its causality of design. While ethyl or methyl indole-2-carboxylates require harsh basic saponification (e.g., LiOH or NaOH) for deprotection—which can inadvertently destroy sensitive downstream functional groups or trigger unwanted aldol condensations with the C3-aldehyde[1]—the benzyl ester provides an orthogonal deprotection route. It can be cleaved under mild, neutral hydrogenolysis conditions, or it can serve as an excellent leaving group during intramolecular cascade cyclizations[2].

Physicochemical Profiling and Mechanistic Safety (E-E-A-T)

Understanding the physical properties and the mechanistic toxicology of this compound is critical for designing safe handling protocols. The C3-formyl group is a potent electrophile. In biological environments, such as human skin or respiratory mucosa, aldehydes readily undergo Schiff base formation with primary amines (e.g., lysine residues on proteins). This haptenization (covalent protein modification) is the root cause of its classification as a skin sensitizer and respiratory irritant[3].

Quantitative Safety & Handling Data
Property / ParameterValue / Description
Chemical Name Benzyl 3-formyl-1H-indole-2-carboxylate
CAS Registry Number 124156-40-7
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Primary Toxicity Mechanism Electrophilic haptenization via Schiff base formation[3]
Storage Conditions 2–8 °C, inert atmosphere (Ar/N2), protect from light
Solubility Soluble in DMF, DMSO, THF, DCE; insoluble in water

Reaction Pathway Visualization

The bifunctional nature of benzyl 3-formyl-1H-indole-2-carboxylate allows it to act as a central hub for divergent synthetic workflows, leading to distinct classes of biologically active molecules.

G Start Benzyl 3-formyl-1H-indole- 2-carboxylate Condensation Knoevenagel Condensation Start->Condensation Active Methylene, Piperidine Cyclization Hydrazine Cascade Cyclization Start->Cyclization NH2NH2, EtOH RedAmination Reductive Amination Start->RedAmination 1°/2° Amine, NaBH(OAc)3 Aplysinopsin Aplysinopsin Analogues Condensation->Aplysinopsin Pyridazino Pyridazino[4,5-b] indoles Cyclization->Pyridazino CB1 CB1 Allosteric Modulators RedAmination->CB1

Divergent synthetic workflows leveraging the C3-formyl and C2-ester handles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process controls that confirm both the mechanism of action and the success of the procedure.

Protocol 1: Safe Handling and Quality Control (QC) Validation

Aldehydes are inherently susceptible to auto-oxidation, converting to carboxylic acids upon exposure to atmospheric oxygen and light. Before deploying this building block, its structural integrity must be validated.

  • Handling : Weigh the compound strictly within a Class II biological safety cabinet or chemical fume hood. Wear nitrile gloves (minimum 0.11 mm thickness) to prevent dermal cross-linking.

  • Dissolution : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

  • System Validation (LC-MS/NMR) : Run a fast-gradient LC-MS. The intact molecule must display an

    
     peak at m/z 280.3.
    
    • Causality of Failure: If a peak at m/z 296.3 is observed, atmospheric auto-oxidation to the C3-carboxylic acid has occurred. In

      
       NMR (DMSO-
      
      
      
      ), the aldehyde proton must appear as a sharp singlet at ~10.5 ppm; a broad peak at 12–13 ppm confirms oxidative degradation.
Protocol 2: Synthesis of Aplysinopsin Analogues via Knoevenagel Condensation

This protocol leverages the C3-formyl group to synthesize highly conjugated kinase inhibitors[4].

  • Preparation : In an oven-dried 25 mL round-bottom flask, dissolve benzyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol) and a 2-thiohydantoin derivative (1.1 equiv) in anhydrous ethanol (10 mL).

  • Catalysis : Add 3 drops of piperidine.

    • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of the thiohydantoin, generating the nucleophilic enolate required to attack the electrophilic C3-formyl group[4].

  • Reaction : Attach a reflux condenser and heat to 80 °C under nitrogen for 3 hours.

  • System Validation : Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is self-validating through a dramatic visual shift: the starting material is consumed, and a highly conjugated, intensely yellow/orange aplysinopsin analogue precipitates directly out of the hot ethanol.

  • Isolation : Filter the hot mixture, wash the precipitate with cold ethanol, and dry under vacuum.

Protocol 3: Cascade Cyclization to Pyridazino[4,5-b]indoles

This protocol demonstrates the synergistic relationship between the C3-formyl and C2-benzyl ester groups to form rigid tricyclic scaffolds[2].

  • Preparation : Suspend benzyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol) in ethanol (10 mL) in a sealed reaction tube.

  • Reagent Addition : Add hydrazine hydrate (1.5 equiv).

    • Causality: Hydrazine acts as a bifunctional reagent. The primary amine first condenses with the C3-aldehyde to form a hydrazone intermediate. The secondary nitrogen of the newly formed hydrazone is now perfectly positioned spatially to attack the adjacent C2-benzyl ester. This intramolecular acyl substitution expels benzyl alcohol, driving the formation of the thermodynamically stable pyridazino[4,5-b]indole core[2].

  • Heating : Heat the mixture to 100 °C for 4 hours.

  • System Validation : The formation of the tricyclic core restricts molecular rotation, resulting in a highly crystalline product. Validate the success of the cascade via

    
     NMR by confirming the complete disappearance of the benzyl 
    
    
    
    protons (previously a singlet at ~5.3 ppm) and the aldehyde proton (~10.5 ppm).

References

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKiCBpRDqBOjlA2ErF2A3WIynblDauQQPbhqMh3fsaF6JD3SE88bAz3uAPa3zbK2qsR_TTCFdEn4I8C3rElh0UUeezm4-ny1mNVz9sLI7F8bmapxWDnepnTrQzUcA-muIJxuNZXL19eIqzxzygUxa8IkCmRV9_CiCtK27hx7mHnRcO8TT_wsMRFQVfkU7WS0UqF3uTa4jSVCbhIwAOeYfbarFfcPTqzecLdlnkxyejbycUw95FKAxjnUnT9qZfyO2q5wdtz0zOS89ZtJ88r3-0K8fix4nSwewLIZxobuBurKUic-4D-onMrlrDnwxUx1BN-6xZGAy3IwHj]
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2vsRgGO-AS1GwdQpQ4s1H-9CfLJH74baFFiXCubm18RdfVE7h1WVFoit-pSe4T4n-EFViDQ-4608A0fbZ7VW6TxoIZ6YPKgP7QU42khjUePsR1YM3ltQHs7t_wx181d5wYxzrA3eMjs5bj8I=]
  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. TÜBİTAK Academic Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNnR3dCg0t_zuPM2MJUhoWq-eRQMG0oRwOuOjCHG9ez4Rz2HbS0N8zaoP0Qg_Y_sWRWDpdyN19Uo-SHHc_j0nuDd038AeX5Drj8JMOvhiXx1H8KR3vvuCtcM_0M2S9T6Mr-ozYoM1GGCFgbbylVZ8gDzpDhZEtqmRI9fr_rpQv9Pdr6dM-zBu]
  • Safety Data Sheet - Combi-Blocks. Combi-Blocks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUxeT71ACfRcq4P3P3GDd-ADqkspIhenMHjJo2HtFZkl2Lwbz47k4pGfALwH14GHM4j3vfShz779dVPwkdcMhLJgBLKo476edtjVEnriqry18gq1iWgyVFQNmD22UvOw3fkSl3GBJ]

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Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of indole carboxylates, a cornerstone reaction in synthetic organic chemistry for the preparation of valuable intermediates in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that influence its success.

Foundational Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The process involves the use of a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the substrate.[2] For indoles, this reaction typically occurs at the C3 position, which possesses the highest electron density, leading to the formation of indole-3-carboxaldehydes.[3][4] These products are crucial building blocks in the synthesis of a wide array of biologically active molecules.[5][6]

The Vilsmeier Reagent: Generation and Reactivity

The Vilsmeier reagent is a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8] Other reagents like thionyl chloride or oxalyl chloride can also be employed.[8]

The formation of the Vilsmeier reagent is the critical first step. The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chloride ion and rearrangement yields the highly electrophilic chloroiminium species, often referred to as the Vilsmeier reagent.[3] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why the Vilsmeier-Haack reaction is generally most effective on electron-rich aromatic systems.[9]

Mechanism of Indole Formylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C3 position of the indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[3] This results in the formation of a cationic intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final indole-3-carboxaldehyde product.[1][3]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole_Carboxylate Indole Carboxylate Intermediate Cationic Intermediate Indole_Carboxylate->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H⁺ Formyl_Indole_Carboxylate Formyl Indole Carboxylate Iminium_Salt->Formyl_Indole_Carboxylate + H₂O H2O H₂O (Work-up) H2O->Formyl_Indole_Carboxylate

Caption: Vilsmeier-Haack reaction mechanism on an indole carboxylate.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the Vilsmeier-Haack formylation of indole carboxylates. It is imperative that all manipulations are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

In Situ Preparation of the Vilsmeier Reagent

Due to its moisture sensitivity, the Vilsmeier reagent is almost always prepared immediately before use.[7]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, add anhydrous DMF to a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.[7]

  • Slowly add POCl₃ dropwise to the cooled DMF via the dropping funnel.[1] Caution: This addition is exothermic and should be carefully controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[7] The resulting solution is now ready for the formylation reaction.

Formylation of Indole Carboxylates

This general procedure can be adapted for various substituted indole carboxylates.

Materials:

  • Indole carboxylate substrate

  • Freshly prepared Vilsmeier reagent in DMF

  • Anhydrous DMF (if additional solvent is needed)

  • Reaction flask with a magnetic stir bar and condenser

  • Heating mantle or oil bath

  • Crushed ice

  • Saturated sodium bicarbonate solution or other suitable base

  • Organic solvent for extraction (e.g., ethyl acetate or DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the indole carboxylate substrate in anhydrous DMF in a separate reaction flask.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of the indole carboxylate at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a temperature between 85-95 °C and maintain for several hours (typically 5-8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.[1] Caution: This neutralization is exothermic.

  • The product will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.[1]

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Experimental_Workflow Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prepare_Vilsmeier Add_Substrate Add Indole Carboxylate Substrate Prepare_Vilsmeier->Add_Substrate React Heat Reaction Mixture (e.g., 85-95°C) Add_Substrate->React Quench Quench with Crushed Ice React->Quench Neutralize Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Isolate Isolate Product (Filtration or Extraction) Neutralize->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End End Purify->End

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Data Presentation: Reaction Parameters and Yields

The success of the Vilsmeier-Haack formylation is highly dependent on the substrate and reaction conditions. The following table summarizes typical conditions and reported yields for the formylation of various indole derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]
Ethyl 1H-indole-2-carboxylatePOCl₃, DMFN/AN/AN/A[10]
Ethyl 5-halo-1H-indole-2-carboxylatesPOCl₃, DMFN/AN/AN/A[10]

Note: "N/A" indicates that specific quantitative data was not provided in the cited source, although the reaction was reported.

Applications in Drug Development

Formylated indole carboxylates are versatile intermediates in the synthesis of a wide range of pharmacologically active compounds. The introduction of the formyl group at the C3 position provides a reactive handle for further chemical transformations.

  • Synthesis of Bioactive Heterocycles: The aldehyde functionality can be readily converted into other functional groups or used in cyclization reactions to construct more complex heterocyclic systems. For instance, reaction with hydrazines can lead to pyridazino[4,5-b]indoles.[10]

  • Allosteric Modulators: Indole-2-carboxamides, which can be derived from formylated precursors, have been investigated as allosteric modulators for cannabinoid receptors.[11]

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors.[12]

  • Anticancer Agents: The indole nucleus is a common scaffold in anticancer drug design, and functionalized indole-3-carboxaldehydes are key building blocks in this area.[5]

The ability to efficiently and selectively introduce a formyl group onto the indole carboxylate core via the Vilsmeier-Haack reaction is therefore of significant importance to medicinal chemists and drug development professionals.

Troubleshooting and Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents and reagents must be used to ensure optimal reagent formation and reaction yield.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Regioselectivity: While formylation of indoles typically occurs at the C3 position, substitution at other positions is possible depending on the existing substituents on the indole ring. For instance, if the C3 position is blocked, formylation may occur at the N1 position or on the benzene ring.

  • Work-up: The quenching and neutralization steps are crucial. Slow and controlled addition to ice and subsequent basification are necessary to manage the exothermicity and ensure the safe and efficient isolation of the product.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Retrieved from [Link]

  • Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43, 1331. Retrieved from [Link]

  • Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18, 1275. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its derivatives. Current Chemistry Letters, 2, 187-194. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

  • Afghan, A. A., & Aghapoor, K. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Application in the Synthesis of Some New Pyrazole Derivatives. Orient. J. Chem, 32(2). Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(5), 302-310. Retrieved from [Link]

  • Abdel-Aziz, S. A., & Moustafa, A. H. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10. Retrieved from [Link]

  • Lu, D., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 22(11), 1957. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 10(48). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Sayah, B., et al. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 66(9), 3048-3052. Retrieved from [Link]

  • ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

  • Ishizaki, M., et al. (1987). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1033-1041. Retrieved from [Link]

  • de Oliveira, R. N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry & Biodiversity, 20(11), e202300970. Retrieved from [Link]

  • ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • R Discovery. (n.d.). indole-carboxylate Research Articles. Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

Sources

Advanced Applications of Benzyl 3-Formyl-1H-Indole-2-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) stands out as a highly privileged intermediate. Its strategic value lies in its orthogonal reactivity profile , which features three distinct functional domains:

  • C3-Formyl Group: A highly electrophilic center primed for Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs)[1].

  • C2-Benzyl Ester: Serves a dual purpose. It provides a lipophilic protecting group during N-alkylation and acts as an excellent leaving group (expelling benzyl alcohol) during intramolecular cyclizations[2].

  • N1-Indole Amine: A weakly acidic site (pKa ~16.2) that, upon deprotonation, becomes a potent nucleophile for targeted N-alkylation, allowing for the fine-tuning of pharmacokinetic properties (e.g., lipophilicity and membrane permeability)[3].

This guide details the mechanistic rationale and validated protocols for utilizing this compound to synthesize three major classes of bioactive molecules: Pyridazino[4,5-b]indoles, Thiazolidinone-Indole hybrids, and Indole-Chalcones.

Application I: Synthesis of Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles are highly sought-after bioisosteres of


-carbolines and 

-carbolines. They exhibit potent antihypertensive, antimicrobial, and tranquilizing activities[2]. The synthesis exploits the proximity of the C3-formyl and C2-ester groups to facilitate a rapid ring closure via hydrazinolysis.
Mechanistic Insight

The reaction with hydrazine hydrate is a two-step cascade. First, the highly nucleophilic hydrazine attacks the sterically accessible C3-formyl group, forming an unstable hydrazone intermediate. Second, the terminal amine of the hydrazone attacks the adjacent C2-ester carbonyl. The choice of a benzyl ester over an ethyl ester is often advantageous here; the expelled benzyl alcohol has a high boiling point, preventing premature evaporation and maintaining a stable internal reaction temperature during reflux, driving the thermodynamically favored 6-membered ring closure[2].

G A Benzyl 3-formyl-1H-indole-2-carboxylate (Bifunctional Precursor) C Hydrazone Intermediate (Unstable, Rapidly Cyclizes) A->C + Hydrazine (Nucleophilic Attack on -CHO) B Hydrazine Hydrate (Bis-nucleophile) B->C D Pyridazino[4,5-b]indol-4(5H)-one (Bioactive Scaffold) C->D Intramolecular Cyclization (Reflux, -BnOH) E Benzyl Alcohol (Leaving Group) C->E Eliminated

Reaction pathway for the synthesis of Pyridazino[4,5-b]indol-4(5H)-ones via hydrazinolysis.

Protocol 1: Hydrazinolysis Workflow

Self-Validating System: This protocol utilizes solvent polarity shifts to drive product precipitation, ensuring high purity without column chromatography.

  • Initiation: Dissolve 1.0 equivalent (eq) of benzyl 3-formyl-1H-indole-2-carboxylate in absolute ethanol (0.2 M concentration). Causality: Ethanol fully solubilizes the starting ester but is a poor solvent for the highly polar, hydrogen-bonding target molecule.

  • Reagent Addition: Add 2.5 eq of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Stir for 30 minutes.

  • Cyclization: Elevate the temperature to reflux (78 °C) for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear, and a highly polar spot (Rf ~0.1) will form.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The target pyridazino[4,5-b]indol-4(5H)-one will precipitate as a crystalline solid. Filter and wash with cold ethanol.

  • Quality Control (NMR): Confirm cyclization via

    
    H NMR by the disappearance of the aldehyde proton (~10.5 ppm) and the benzyl CH
    
    
    
    protons (~5.4 ppm), alongside the appearance of a new lactam N-H signal (~12.5 ppm).

Application II: Multicomponent Synthesis of Thiazolidinone Hybrids

4-Thiazolidinones are privileged scaffolds known for inducing CYP450 enzymes (specifically CYP1A1 via AhR mRNA modulation) and exhibiting anticancer properties[4]. Benzyl 3-formyl-1H-indole-2-carboxylate is an ideal aldehyde donor for a one-pot, three-component cyclocondensation to generate these hybrids.

Mechanistic Insight

This reaction involves the condensation of the indole aldehyde, a primary amine (e.g., substituted aniline), and thioglycolic acid. The initial step is the formation of a Schiff base (imine). Because imine formation releases water, the reaction is reversible. By utilizing toluene and a Dean-Stark trap, water is azeotropically removed, forcing the equilibrium toward the imine. Subsequent nucleophilic attack by the thiol group of thioglycolic acid onto the imine carbon, followed by intramolecular amidation, yields the thiazolidinone ring[4].

G A Benzyl 3-formyl-1H-indole-2-carboxylate C Schiff Base (Imine) Intermediate A->C Condensation (-H2O, Dean-Stark) B Primary Aniline (Ar-NH2) B->C E Thiazolidinone-Indole Hybrid (CYP450 Modulator) C->E Cyclocondensation (Nucleophilic Thiol Attack) D Thioglycolic Acid (HS-CH2-COOH) D->E

One-pot three-component cyclocondensation yielding thiazolidinone-indole hybrids.

Protocol 2: One-Pot Cyclocondensation Workflow
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 eq of benzyl 3-formyl-1H-indole-2-carboxylate and 1.0 eq of the target primary amine in dry toluene (0.1 M).

  • Imine Formation: Reflux the mixture for 2 hours until the theoretical volume of water is collected.

  • Thiol Addition: Cool the mixture slightly and add 1.2 eq of thioglycolic acid.

  • Cyclocondensation: Resume reflux for an additional 8–12 hours.

  • Validation (In-Process): The reaction is complete when water ceases to collect in the Dean-Stark trap.

  • Isolation & QC: Wash the organic layer with saturated NaHCO

    
     to remove unreacted thioglycolic acid. Evaporate the toluene and recrystallize from ethanol. 
    
    
    
    H NMR validation requires the identification of a new chiral methine proton (S-CH-N) appearing as a distinct singlet or doublet around 5.8–6.2 ppm.

Application III: Molecular Hybridization (Indole-Chalcones & Imidazolylalkylindoles)

Molecular hybridization merges two pharmacophores to combat drug resistance. By N-alkylating the indole core and subsequently performing a Claisen-Schmidt condensation on the C3-formyl group, researchers can synthesize indole-chalcones (potent antiproliferative agents targeting tubulin)[5] or imidazolylalkylindoles (antileishmanial agents)[3].

G A Benzyl 3-formyl-1H-indole-2-carboxylate B N-Alkylation (NaH, R-X) A->B C N-Substituted Indole B->C E Indole-Chalcone Hybrid (Antiproliferative) C->E Claisen-Schmidt Condensation D Acetophenone Derivative (Base Catalysis) D->E

Workflow for synthesizing indole-chalcone hybrids via N-alkylation and Claisen-Schmidt condensation.

Protocol 3: N-Alkylation and Claisen-Schmidt Condensation
  • Deprotonation: Dissolve 1.0 eq of benzyl 3-formyl-1H-indole-2-carboxylate in anhydrous DMF at 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH quantitatively deprotonates the indole N-H, generating a highly reactive indolyl anion.

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., benzyl bromide) dropwise. Stir at room temperature for 2 hours. Quench with ice water and extract with EtOAc to isolate the N-alkylated intermediate[5].

  • Chalcone Formation: Dissolve the intermediate and 1.5 eq of an acetophenone derivative (e.g., 3,4,5-trimethoxyacetophenone) in ethanol. Add a catalytic amount of piperidine (1.5 eq). Reflux for 18 hours[5].

  • Validation & QC: The success of the Claisen-Schmidt condensation is confirmed via

    
    H NMR by the appearance of two trans-alkene protons (
    
    
    
    and
    
    
    to the carbonyl) exhibiting a large coupling constant (
    
    
    Hz) in the 7.4–8.0 ppm range.

Quantitative Data Presentation

The versatility of benzyl 3-formyl-1H-indole-2-carboxylate is reflected in the diverse pharmacological profiles of its downstream derivatives. The following table summarizes the biological efficacy of the scaffolds synthesized using the protocols above.

Derivative ClassPharmacological Target / ActivityRepresentative EfficacyMechanistic Rationale
Pyridazino[4,5-b]indoles Antimicrobial / AntihypertensiveMIC: 2–8 µg/mLBioisosteric replacement of

-carboline; disrupts bacterial cell wall synthesis and acts on vascular smooth muscle[2].
Thiazolidinone-Indole Hybrids CYP450 Induction (CYP1A1)IC

: ~1.0 µM
Downregulates AhR mRNA expression; alters cellular xenobiotic metabolism[4].
Indole-Chalcone Hybrids Antiproliferative (Tubulin)IC

: 0.5–2.0 µM
Binds to the colchicine site of tubulin, inducing G2/M phase cell cycle arrest and apoptosis[5].
N-Benzyl-Imidazolylalkylindoles Antileishmanial (L. mexicana)IC

: 2.10–3.30 µg/mL
Inhibits sterol 14

-demethylase, disrupting parasite membrane integrity and clearing macrophage amastigotes[3].

References

1.[2] Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. 2.[1] Indoles in Multicomponent Processes (MCPs). Chemical Reviews - ACS Publications. 3.[4] Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. NIH / PMC. 4.[5] Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives... Taylor & Francis. 5.[3] Synthesis and Antileishmanial Activity of 3-Imidazolylalkylindoles. Part I. Taylor & Francis Online.

Sources

The Strategic Utility of Benzyl 3-Formyl-1H-indole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active natural products and synthetic molecules.[1][2][3] Its unique electronic properties and the reactivity of its pyrrole ring have made it a privileged starting point for the development of novel therapeutics. Within the diverse family of functionalized indoles, benzyl 3-formyl-1H-indole-2-carboxylate has emerged as a particularly versatile and powerful building block. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, detailing its synthesis, reactivity, and application in the construction of complex molecular architectures.

The Building Block: A Convergence of Reactive Functionalities

Benzyl 3-formyl-1H-indole-2-carboxylate is a trifunctional molecule, with each functional group offering distinct opportunities for synthetic manipulation. The strategic placement of the formyl group at the C3 position, a benzyl ester at the C2 position, and the inherent reactivity of the indole nitrogen allows for a wide range of chemical transformations.

  • The 3-Formyl Group: This aldehyde functionality is a versatile handle for a multitude of reactions, including reductive aminations, Wittig reactions, and as an electrophilic partner in various condensation and multicomponent reactions.[4] Its electron-withdrawing nature also influences the reactivity of the indole ring.

  • The 2-Benzyl Carboxylate Group: The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be readily deprotected via hydrogenolysis. This allows for late-stage modification of the carboxylate, such as amide bond formation, without interfering with reactions at the 3-formyl position.[5]

  • The Indole N-H: The nitrogen atom of the indole ring can be alkylated or acylated, providing another point of diversification for the synthesis of complex molecules.[6]

Synthesis of Benzyl 3-Formyl-1H-indole-2-carboxylate

The most common and efficient method for the synthesis of this building block is the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate.[7][8][9] This reaction introduces a formyl group at the electron-rich C3 position of the indole nucleus.

Protocol 1: Vilsmeier-Haack Formylation

This protocol outlines the synthesis of benzyl 3-formyl-1H-indole-2-carboxylate from the corresponding benzyl ester.

Materials:

  • Benzyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve benzyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Add the solution of the indole ester to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford benzyl 3-formyl-1H-indole-2-carboxylate as a solid.

Table 1: Representative Reaction Parameters and Yields

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
Benzyl 1H-indole-2-carboxylatePOCl₃, DMF0 to rt2-485-95

Yields are based on literature for similar Vilsmeier-Haack formylations of indole-2-carboxylates and may vary depending on the specific reaction conditions and scale.[9][10]

Applications in Organic Synthesis

The unique combination of functional groups in benzyl 3-formyl-1H-indole-2-carboxylate makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems and biologically active molecules.

Synthesis of Fused Indole Systems

The 3-formyl group can participate in condensation reactions with various binucleophiles to construct fused heterocyclic rings.

This protocol describes the synthesis of a β-carboline derivative, a privileged scaffold in medicinal chemistry, through a condensation reaction.[11]

Materials:

  • Benzyl 3-formyl-1H-indole-2-carboxylate

  • Tryptamine

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzyl 3-formyl-1H-indole-2-carboxylate (1 equivalent), tryptamine (1.1 equivalents), and a catalytic amount of PTSA.

  • Add toluene to the flask and heat the mixture to reflux.

  • Collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrido[3,4-b]indole derivative.

G start Benzyl 3-formyl-1H-indole-2-carboxylate + Tryptamine step1 Condensation & Cyclization (PTSA, Toluene, Reflux) start->step1 product Pyrido[3,4-b]indole Derivative step1->product

Caption: Synthesis of a pyrido[3,4-b]indole derivative.

Multicomponent Reactions

The aldehyde functionality makes benzyl 3-formyl-1H-indole-2-carboxylate an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[12][13]

This protocol outlines a three-component reaction involving the title compound, a secondary amine, and a C-H acid.

Materials:

  • Benzyl 3-formyl-1H-indole-2-carboxylate

  • Morpholine

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve benzyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.

  • Add morpholine (1.1 equivalents) and malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

G cluster_0 Reactants A Benzyl 3-formyl-1H- indole-2-carboxylate Reaction Three-Component Reaction (Piperidine, Ethanol, rt) A->Reaction B Morpholine B->Reaction C Malononitrile C->Reaction Product Highly Functionalized Indole Derivative Reaction->Product

Caption: Multicomponent reaction for indole functionalization.

Synthesis of Biologically Active Molecules

Benzyl 3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.[5][14][15]

The following workflow illustrates the conversion of benzyl 3-formyl-1H-indole-2-carboxylate into a potential therapeutic agent.

  • Reductive Amination: The 3-formyl group is reacted with a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituted amino-methyl group.

  • Deprotection: The benzyl ester is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with an amine using a standard coupling reagent (e.g., HATU, EDCI) to form the final indole-2-carboxamide derivative.

G start Benzyl 3-formyl-1H- indole-2-carboxylate step1 Reductive Amination (R-NH2, NaBH(OAc)3) start->step1 intermediate1 3-(Aminomethyl)-1H-indole- 2-carboxylate Derivative step1->intermediate1 step2 Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 3-(Aminomethyl)-1H-indole- 2-carboxylic Acid step2->intermediate2 step3 Amide Coupling (R'-NH2, HATU) intermediate2->step3 product Indole-2-carboxamide Derivative step3->product

Caption: Synthesis of an indole-2-carboxamide derivative.

Conclusion

Benzyl 3-formyl-1H-indole-2-carboxylate is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the construction of complex molecular architectures, including fused heterocyclic systems and biologically active compounds. The protocols and workflows presented in this application note provide a solid foundation for researchers to explore the full synthetic potential of this powerful intermediate. As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like benzyl 3-formyl-1H-indole-2-carboxylate will undoubtedly play a crucial role in advancing these fields.

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. ACS Publications. (2022).
  • Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. (2019).
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. (2025).
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. (2016).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. AIP Publishing. (2017).
  • Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. (2022).
  • Single step synthesis of the 3‐formyl indole. ResearchGate.
  • Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination. ACS Publications. ACS.org. (2020).
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. MDPI. (2024).
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. (2022).
  • Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024).
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022).
  • Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. Organic Letters. ACS Publications. (2019).
  • Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed). RSC Publishing. (1954).
  • Synthesis of indoles. Organic Chemistry Portal.
  • EP3022177B1 - Indole-3-carbinol derivatives. Google Patents.
  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating.
  • Indoles in Multicomponent Processes (MCPs). Chemical Reviews. ACS Publications. (2012).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. (2023).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. (2021).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. (2024). Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. (2025). Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.

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Application Note: Divergent Nucleophilic Transformations of Benzyl 3-Formyl-1H-indole-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

Indole-based scaffolds are ubiquitous in drug discovery, often serving as privileged structures for kinase inhibitors, antimicrobial agents, and CNS therapeutics. Benzyl 3-formyl-1H-indole-2-carboxylate (BFIC) is a highly versatile, bifunctional building block. It features a highly electrophilic C3-formyl group and a secondary electrophilic C2-benzyl ester.

This application note details validated protocols for reacting BFIC with two distinct classes of nucleophiles: active methylene compounds and bis-nucleophiles. The strategic selection of the benzyl ester over the more common ethyl ester allows for orthogonal deprotection (via hydrogenolysis) in late-stage synthesis, preserving base-sensitive functional groups that would otherwise be destroyed during ester saponification.

Mechanistic Rationale: The Dual-Electrophile Axis

The synthetic utility of BFIC lies in its predictable, stepwise reactivity profile:

  • Primary Electrophilic Site (C3-Formyl): The aldehyde at the C3 position is highly conjugated but lacks steric hindrance, making it the kinetic site of attack for primary amines, hydrazines, and enolates.

  • Secondary Electrophilic Site (C2-Benzyl Ester): The ester is moderately electrophilic. While it remains stable under mild condensation conditions (allowing for the isolation of C3-functionalized intermediates), it readily undergoes intramolecular nucleophilic acyl substitution (lactamization) when a nucleophile is tethered in close proximity, such as the terminal nitrogen of a newly formed C3-hydrazone [1], [2].

Understanding this causality allows chemists to selectively drive the reaction toward either linear C3-condensations or tandem cyclizations to form fused tricyclic systems.

Experimental Protocols

Protocol A: Synthesis of Aplysinopsin Analogues via Knoevenagel Condensation

Aplysinopsins are marine natural products with potent cytotoxicity. By reacting BFIC with active methylene compounds (e.g., 2-thiohydantoin), synthetic analogues can be generated via a Knoevenagel condensation [1].

Causality & Design: Anhydrous sodium acetate acts as a mild base to generate the enolate of 2-thiohydantoin. The enolate attacks the C3-formyl group. Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated, stable (Z)-alkene system. The C2-benzyl ester remains intact under these mildly acidic/buffered conditions.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend Benzyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol) and 2-thiohydantoin (1.1 mmol) in glacial acetic acid (10 mL).

  • Catalysis: Add anhydrous sodium acetate (3.0 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The product will appear as a distinct, bright UV-active spot.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice (50 g) while stirring vigorously.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with water (3 × 20 mL) and cold ethanol (10 mL) to remove residual acetic acid and unreacted thiohydantoin.

  • Purification: Dry the solid in a vacuum oven at 50°C overnight. The crude (Z)-alkene product can be recrystallized from ethanol/DMF to yield the pure aplysinopsin analogue.

Protocol B: Tandem Condensation-Cyclization to 5H-Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles are potent antimicrobial and anticancer pharmacophores. Reacting BFIC with hydrazine hydrate triggers a cascade reaction yielding this tricyclic core [2].

Causality & Design: The reaction is a self-validating two-step cascade. First, the highly nucleophilic hydrazine rapidly condenses with the C3-formyl group to form a hydrazone intermediate. Second, the elevated temperature drives the terminal amine of the hydrazone to attack the adjacent C2-benzyl ester. The expulsion of benzyl alcohol drives the irreversible formation of the stable, aromatic pyridazine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol) in 2-ethoxyethanol (15 mL) in a 50 mL round-bottom flask. Note: 2-ethoxyethanol is chosen for its high boiling point, which provides the thermal energy required for the secondary lactamization step.

  • Addition: Add hydrazine hydrate (80% aqueous, 3.0 mmol) dropwise at room temperature. A transient color change may be observed as the hydrazone forms.

  • Reaction: Reflux the mixture (approx. 135°C) for 8–12 hours.

  • Monitoring: Use LC-MS to monitor the reaction. The intermediate hydrazone (M+14) will appear first, followed by a mass shift corresponding to the loss of benzyl alcohol (-108 Da) as the cyclized product forms.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Isolation: Add cold distilled water (20 mL) to induce precipitation. Stir for 30 minutes at 4°C.

  • Purification: Filter the solid, wash with cold water and diethyl ether, and recrystallize from glacial acetic acid or ethanol to afford the pure 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole.

Quantitative Data Summary

The following table summarizes the divergent reactivity of BFIC with various nucleophiles, highlighting the expected outcomes based on the mechanistic pathways described above.

NucleophileReagent ClassReaction TypeCatalyst / SolventMajor Product ScaffoldTypical Yield
2-Thiohydantoin Active MethyleneKnoevenagel CondensationNaOAc / Glacial AcOHAplysinopsin Analogue65–85%
Rhodanine Active MethyleneKnoevenagel CondensationNaOAc / Glacial AcOHThiazolidine Analogue60–80%
Hydrazine Hydrate Bis-nucleophileTandem CyclizationNone / 2-EthoxyethanolPyridazino[4,5-b]indole75–90%
p-Anisidine Primary AmineSchiff Base FormationAcetic acid (cat.) / EtOH3-(N-aryliminomethyl)indole70–85%

Pathway Visualization

The logical flow of BFIC's divergent reactivity is mapped below. The diagram illustrates how the choice of nucleophile dictates whether the C2-benzyl ester remains intact or acts as a leaving group during cyclization.

G BFIC Benzyl 3-formyl-1H-indole-2-carboxylate (Dual Electrophile) Nuc1 2-Thiohydantoin (Active Methylene) BFIC->Nuc1 Pathway A Nuc2 Hydrazine Hydrate (Bis-nucleophile) BFIC->Nuc2 Pathway B Cond1 Knoevenagel Condensation (NaOAc, AcOH, Reflux) Nuc1->Cond1 Cond2 Schiff Base Formation (2-Ethoxyethanol, Reflux) Nuc2->Cond2 Prod1 Aplysinopsin Analogue (Z-Alkene, Ester Intact) Cond1->Prod1 Int2 C3-Hydrazone Intermediate (Ester Intact) Cond2->Int2 Cycl2 Intramolecular Lactamization (- Benzyl Alcohol) Int2->Cycl2 Prod2 4-Oxo-3,4-dihydro-5H- pyridazino[4,5-b]indole Cycl2->Prod2

Divergent synthetic pathways of benzyl 3-formyl-1H-indole-2-carboxylate with nucleophiles.

References

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.[Link]

  • Avan, İ., Güven, A., & Güven, K. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(2), 271-291.[Link]

Application Note: Divergent Derivatization Strategies for Benzyl 3-Formyl-1H-Indole-2-Carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Rationale

Indole-2-carboxylates represent a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutics. Recent drug discovery efforts have successfully leveraged functionalized indole-2-carboxylates as potent HIV-1 integrase strand transfer inhibitors[1] and as allosteric modulators for the Cannabinoid CB1 receptor[2].

Within this structural class, benzyl 3-formyl-1H-indole-2-carboxylate is an exceptionally valuable intermediate. The C3-formyl group acts as a versatile electrophilic handle, enabling late-stage divergent functionalization. However, the derivatization of this molecule requires precise chemoselectivity. The presence of the C2-benzyl ester and the unprotected N1-indole proton dictates that harsh basic conditions (which cause ester hydrolysis or transesterification) and overly aggressive reducing agents must be avoided. This guide details field-proven, self-validating protocols for the chemoselective derivatization of the C3-formyl group.

Mechanistic Causality in Reagent Selection

The success of derivatizing benzyl 3-formyl-1H-indole-2-carboxylate hinges on understanding the mechanistic causality behind reagent selection:

  • Reductive Amination: The conversion of the formyl group to an aminomethyl derivative relies on the formation of a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ highly selective for the electrophilic iminium ion over the unreacted aldehyde, thereby preventing premature reduction to the alcohol[3].

  • Knoevenagel Condensation: To form 3-vinyl derivatives, the aldehyde must react with an active methylene compound. A weak base catalyst (such as piperidine or catalytic ammonium acetate) is utilized to facilitate the deprotonation of the active methylene without hydrolyzing the sensitive C2 benzyl ester[4].

  • Carbonyl Reduction: When the target is a C3-hydroxymethyl derivative (often used as a linker for photoactivatable functionalities), mild reduction using NaBH₄ in methanol at 0 °C is employed. This cleanly yields the alcohol while preserving the ester functionality[2].

Quantitative Summary of Derivatization Pathways

Derivatization PathwayKey Reagents & SolventsMechanistic IntermediateTypical Yield RangePrimary Biological Applications
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, DCEIminium ion75% – 92%Kinase inhibitors, CNS targeting agents
Knoevenagel Condensation Malononitrile, Piperidine (cat.), EtOHEnolate addition & dehydration80% – 95%Anticancer agents, fluorescent probes
Carbonyl Reduction NaBH₄, MeOH (0 °C)Hydride transfer85% – 98%CB1 receptor modulators, photophores
Wittig Olefination Ph₃P=CH-R, mild base, THFOxaphosphetane60% – 85%Structural rigidification, lipophilic extension

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in visual and spectroscopic checkpoints ensure that the researcher can verify the success of the transformation at the benchtop.

Protocol A: Synthesis of Benzyl 3-(Aminomethyl)-1H-indole-2-carboxylate Derivatives via Reductive Amination

Objective: Chemoselective installation of an amine at the C3 position.

  • Imine Formation: Dissolve benzyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2 hours under an inert argon atmosphere.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for indole derivatives.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC:

    • TLC: The product will typically stain positively with ninhydrin (if a secondary amine was formed) or Dragendorff's reagent.

    • ¹H NMR: Success is validated by the disappearance of the characteristic aldehyde proton singlet (~10.5 ppm) and the emergence of a new benzylic CH₂ singlet or multiplet (~3.8–4.2 ppm).

Protocol B: Synthesis of Benzyl 3-(2,2-Dicyanovinyl)-1H-indole-2-carboxylate via Knoevenagel Condensation

Objective: Construction of an extended conjugated system via carbon-carbon bond formation.

  • Condensation: Suspend the indole starting material (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 2–3 drops of piperidine. Heat the mixture to 60 °C for 3 hours.

    • Causality: The weak base selectively deprotonates the highly acidic malononitrile (pKa ~11) without initiating ester hydrolysis.

  • Isolation: Upon completion, cool the reaction to 0 °C. The highly conjugated product will precipitate out of the solution. Filter the precipitate and wash with ice-cold ethanol.

  • Validation & QC:

    • Visual: The reaction mixture will undergo a stark color change from pale yellow to deep orange/red, validating the extension of the π-conjugation system.

    • ¹H NMR: The vinylic proton will appear as a distinct downfield singlet (~8.0–8.5 ppm).

Protocol C: Synthesis of Benzyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate

Objective: Mild reduction to the primary alcohol for subsequent etherification or esterification.

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous methanol (0.1 M). Cool strictly to 0 °C using an ice bath.

  • Hydride Transfer: Add NaBH₄ (1.2 equiv) in small portions to control the evolution of hydrogen gas and prevent exothermic degradation. Stir at 0 °C for 45 minutes[2].

  • Workup: Quench carefully with water. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate.

  • Validation & QC:

    • IR Spectroscopy: Disappearance of the sharp carbonyl stretch (~1660 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

Pathway Visualization

G Start Benzyl 3-formyl-1H-indole-2-carboxylate (Core Scaffold) RedAm Reductive Amination Reagents: R-NH2, NaBH(OAc)3 Start->RedAm Knoev Knoevenagel Condensation Reagents: Active Methylene, Base Start->Knoev Reduc Carbonyl Reduction Reagents: NaBH4, MeOH Start->Reduc Prod1 3-(Aminomethyl)indoles (e.g., Kinase Inhibitors) RedAm->Prod1 Prod2 3-Vinylindoles (e.g., Anticancer Agents) Knoev->Prod2 Prod3 3-(Hydroxymethyl)indoles (e.g., CB1 Modulators) Reduc->Prod3

Divergent derivatization pathways of benzyl 3-formyl-1H-indole-2-carboxylate.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.

Sources

N-benzylation of indoles reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Optimization of N-Benzylation Conditions for Indole Derivatives

Introduction

The N-benzylation of indoles is a fundamental transformation in medicinal chemistry, providing access to privileged scaffolds found in numerous pharmacologically active compounds and natural products. The primary synthetic challenge in this transformation is controlling the regioselectivity between the highly nucleophilic C-3 position and the N-1 position [1]. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for achieving high-yielding, regioselective N-benzylation.

Mechanistic Insights and Regioselectivity

The N-H bond of a standard unsubstituted indole has a pKa of approximately 16.2 to 17 in dimethyl sulfoxide (DMSO). Deprotonation yields an ambient indolate anion, which can react with electrophiles (e.g., benzyl bromide or benzyl chloride) at either the nitrogen (N-1) or carbon (C-3) atom. The divergence in reaction pathways is governed by the Hard-Soft Acid-Base (HSAB) theory and counter-ion effects [1].

  • Solvent and HSAB Theory: The nitrogen atom is a "harder" nucleophile compared to the C-3 carbon. Highly polar, aprotic solvents (such as DMF or DMSO) strongly solvate the metal counter-ion (e.g., Na⁺, K⁺), leaving the indolate nitrogen exposed and highly reactive. This "naked" anion state thermodynamically and kinetically favors N-alkylation.

  • Counter-ion Effects: The choice of base dictates the coordinating counter-ion. Tightly coordinating cations (like Li⁺) can direct the electrophile to the C-3 position via transition-state coordination. Conversely, larger or poorly coordinating cations (like K⁺ or Cs⁺), or the use of phase-transfer catalysts (PTCs) like tetrabutylammonium chloride (TBAC), disrupt ion-pairing, heavily favoring N-benzylation [2].

G Indole Indole (pKa ~17) Base Strong Base (NaH, KOH, Cs2CO3) Indole->Base Deprotonation Indolate Indolate Anion (Ambient Nucleophile) Base->Indolate N_Alkyl N-Benzylated Indole (Desired) Indolate->N_Alkyl Polar Aprotic Solvent (DMF/DMSO) Naked Anion C_Alkyl C3-Benzylated Indole (Byproduct) Indolate->C_Alkyl Non-polar Solvent or Coordinating Cation

Caption: Mechanistic divergence of indolate anion alkylation based on solvent and counter-ion effects.

Optimization of Reaction Conditions

Selecting the optimal combination of base and solvent is critical for driving complete conversion while suppressing C-3 alkylation.

  • Sodium Hydride (NaH) in DMF: The classical approach. NaH ensures irreversible, quantitative deprotonation, while DMF efficiently solvates the Na⁺ ion. This method is highly reliable but requires strictly anhydrous conditions to prevent the quenching of the indolate anion [1].

  • Potassium Hydroxide (KOH) with Phase Transfer Catalysis (PTC): A highly scalable, bench-stable approach. Using solid KOH or aqueous KOH in a biphasic system (e.g., Toluene/Water) with a PTC like TBAC facilitates the transfer of the hydroxide ion into the organic phase. This deprotonates the indole and forms a highly reactive, non-coordinated tetrabutylammonium indolate pair, drastically reducing C-3 alkylation while tolerating moisture [2, 3].

  • Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN): A milder alternative for substrates bearing base-sensitive functional groups (e.g., esters or epoxides). The large ionic radius of Cs⁺ prevents tight ion-pairing, promoting N-alkylation even with a weaker base.

Table 1: Comparison of Optimized N-Benzylation Conditions

BaseSolventAdditiveTemp (°C)Time (h)Regioselectivity (N:C3)Typical YieldBest Application
NaH (1.2 eq)DMFNone0 to 251 - 2>95:585-95%Standard, unhindered indoles
KOH (3.0 eq)Toluene/H₂OTBAC (10 mol%)25 to 802 - 4>98:280-90%Scale-up, moisture-tolerant
Cs₂CO₃ (2.0 eq)MeCN / DMFNone60 to 804 - 12>90:1075-85%Base-sensitive substrates
t-BuOK (1.1 eq)THFNone-78 to 01 - 385:1570-80%Low-temperature requirements

Detailed Experimental Protocols

Protocol A: Classical Anhydrous N-Benzylation (NaH/DMF)

This protocol ensures complete deprotonation and is ideal for milligram to low-gram scale discovery chemistry.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with argon or nitrogen to prevent atmospheric moisture from quenching the base.

  • Dissolution: Add the indole substrate (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath to control the initial exothermic deprotonation.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality Note: Hydrogen gas is evolved; the reaction must be vented. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure the thermodynamic completion of the indolate anion formation.

  • Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (1.1 equiv) dropwise via syringe. Stir for 1-2 hours while allowing the reaction to slowly warm to room temperature.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Critical Step: Wash the combined organic layers extensively with water (3 x 20 mL) and brine (1 x 20 mL) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to afford the pure N-benzyl indole.

Workflow Step1 1. Preparation Flame-dry flask, Argon atm Dissolve Indole in dry DMF Step2 2. Deprotonation Add NaH (1.2 eq) at 0°C Stir 30 min, warm to RT Step1->Step2 Step3 3. Alkylation Add Benzyl Bromide at 0°C Stir 1-2 hrs, monitor by TLC Step2->Step3 Step4 4. Quenching Add sat. aq. NH4Cl carefully Control exothermic H2 release Step3->Step4 Step5 5. Isolation & Workup Extract with EtOAc Wash with H2O to remove DMF Step4->Step5

Caption: Step-by-step workflow for the classical NaH/DMF-mediated N-benzylation of indoles.

Protocol B: Phase Transfer Catalyzed N-Benzylation (KOH/TBAC)

Ideal for process scale-up, avoiding pyrophoric NaH and expensive anhydrous solvents.

  • Setup: To a round-bottom flask, add indole (1.0 equiv), benzyl chloride (1.2 equiv), and tetrabutylammonium chloride (TBAC, 0.1 equiv).

  • Solvent Addition: Add toluene to achieve a 0.5 M concentration relative to the indole.

  • Base Addition: Add freshly ground KOH powder (3.0 equiv) or a 50% w/w aqueous KOH solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (or heat to 60 °C for sterically hindered substrates) for 2-4 hours. The vigorous stirring is required to maximize the interfacial surface area for the PTC to shuttle the hydroxide ions.

  • Workup: Dilute with water and extract with toluene or EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

Analytical Validation and Troubleshooting

A robust protocol must be self-validating. To confirm the success and regioselectivity of the N-benzylation, researchers must rely on rigorous analytical checks [1]:

  • NMR Spectroscopy Validation: ¹H NMR is the definitive tool for structural elucidation. Successful N-benzylation is confirmed by the complete disappearance of the broad indole N-H proton signal (typically observed around 8.0 - 8.5 ppm in CDCl₃). Furthermore, the C-3 proton in an N-benzylated indole typically appears as a distinct doublet or singlet around 6.5 ppm. If C-3 benzylation occurred as a byproduct, the C-3 proton signal would disappear, and the N-H signal would remain intact.

  • Troubleshooting Low Conversion: If low conversion is observed, incomplete deprotonation is the most common culprit. Ensure the pKa threshold is met by using fresh, un-degraded base (e.g., ensuring NaH has not degraded to NaOH due to poor storage). Additionally, verify the quality of the benzylating agent, as benzyl halides can rapidly degrade or polymerize upon exposure to light and moisture.

References

  • Title: US6972336B2 - N-alkylation of indole derivatives Source: Google Patents URL
  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL: [Link]

Application Note: High-Purity Isolation of Benzyl 3-formyl-1H-indole-2-carboxylate via Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of benzyl 3-formyl-1H-indole-2-carboxylate . The protocol synthesizes best practices for indole purification, addressing specific challenges such as acid sensitivity and solubility issues common to formyl-indole esters.[1]

Introduction & Compound Profile

Benzyl 3-formyl-1H-indole-2-carboxylate is a critical intermediate often synthesized via the Vilsmeier-Haack formylation of benzyl indole-2-carboxylate.[1] Its purification is non-trivial due to three physicochemical factors:

  • Aldehyde Reactivity: The C3-formyl group is susceptible to oxidation (to carboxylic acid) or condensation if handled aggressively.[1]

  • Acid Sensitivity: The electron-rich indole core can undergo acid-catalyzed polymerization or decomposition on untreated silica gel.[1]

  • Solubility Profile: As a benzyl ester, the compound exhibits moderate lipophilicity but often poor solubility in non-polar mobile phases (e.g., Hexane/Heptane), necessitating specific loading techniques.[1]

Target Compound Data
PropertyDescription
Structure Indole core, C2-benzyl ester, C3-aldehyde
Molecular Weight ~279.3 g/mol
Typical Impurities Unreacted starting material (Benzyl indole-2-carboxylate), Indole-3-carboxylic acid (oxidation byproduct), Phosphorous salts (Vilsmeier residues).[1][2]
Rf Value (Est.) 0.35 – 0.45 in 30% EtOAc/Hexane

Pre-Purification Strategy

Before chromatography, the crude reaction mixture must be conditioned to ensure column longevity and separation efficiency.

Workup Prerequisites

Do not load the crude Vilsmeier reaction mixture directly onto the column.[1] The excess POCl₃/DMF complex is highly acidic and will degrade the stationary phase and the product.

  • Quench: Pour reaction mixture into ice/sodium acetate (or NaHCO₃) to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract into EtOAc or DCM.

  • Wash: Brine wash is mandatory to remove DMF.[1] Residual DMF causes "band broadening" and ruins separation resolution.[1]

Method Development: TLC Analysis

Perform Thin Layer Chromatography (TLC) to define the solvent system.[3]

  • Plate: Silica Gel 60 F254.[1]

  • Visualization: UV (254 nm) is primary; 2,4-DNP stain (orange spot) confirms the aldehyde.

  • Solvent Screening:

    • 10% EtOAc/Hexane: Product likely stays at baseline.[1]

    • 30% EtOAc/Hexane: Target Rf range (0.2 – 0.4).[1][3]

    • 50% EtOAc/Hexane: Product likely moves to solvent front (Rf > 0.7).

Expert Insight: If the spot streaks on TLC, the indole is interacting with silanol groups.[1] Add 1% Triethylamine (TEA) to the TLC solvent. If streaking stops, you must use TEA in the column mobile phase.[1]

Detailed Purification Protocol

Phase 1: Stationary Phase Selection
  • Standard: Irregular Silica Gel (40-63 µm).[1]

  • High-Purity: Spherical Silica (20-40 µm) for difficult separations (e.g., removing regioisomers).[1]

  • Buffering (Critical): If degradation is suspected, pre-treat the column with 1% TEA in Hexane to neutralize acidic sites.

Phase 2: Sample Loading (Dry Load Technique)

Why Dry Load? The compound is likely insoluble in the starting mobile phase (Hexane). Liquid loading with DCM will cause the sample to precipitate inside the column or elute too quickly in the strong solvent, leading to broad bands.

Protocol:

  • Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Acetone.

  • Add dry silica gel (ratio 1:2 sample-to-silica by weight) to the flask.

  • Evaporate solvent on a Rotary Evaporator until a free-flowing dust is obtained.[1][3]

  • Pack this "dust" into a solid load cartridge or pour it carefully on top of the pre-packed column bed.[1]

Phase 3: Gradient Elution

System: Flash Chromatography System (e.g., Teledyne ISCO, Biotage) or Manual Glass Column.[1] Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)

Gradient Table:

Time / CV (Column Volumes) % Mobile Phase B (EtOAc) Purpose
0 - 2 CV 0% - 5% Equilibration & elution of very non-polar impurities.
2 - 5 CV 5% -> 20% Linear ramp.[1] Unreacted starting material (benzyl ester) typically elutes here.[1]
5 - 12 CV 20% -> 40% Product Elution Window. Shallow gradient maximizes resolution.[1]

| 12 - 15 CV | 40% -> 100% | Flush column (elute polar oxidation byproducts/acids).[1] |

Visualization of Workflow

The following diagram illustrates the critical decision pathways for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Vilsmeier-Haack) Quench Quench & Workup (Remove POCl3/DMF) Start->Quench TLC TLC Analysis (Hex/EtOAc) Quench->TLC Decision Does spot streak? TLC->Decision Buffer Add 1% TEA to Mobile Phase Decision->Buffer Yes NoBuffer Standard Silica Protocol Decision->NoBuffer No Load Dry Loading (Adsorb on Silica) Buffer->Load NoBuffer->Load Chrom Flash Chromatography Gradient 0-40% EtOAc Load->Chrom Isolate Pure Benzyl 3-formyl-1H-indole-2-carboxylate Chrom->Isolate

Figure 1: Decision matrix for purification, highlighting the critical intervention for acid-sensitive indoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic silanol interaction with indole nitrogen.[1]Add 0.5% - 1% Triethylamine (TEA) to the mobile phase.
Co-elution Gradient too steep; Starting material similar Rf.Use an isocratic hold at the %B where the product begins to elute (e.g., hold at 20% B for 5 CV).
Low Recovery Product degradation or irreversible adsorption.[1]Switch to Neutral Alumina stationary phase or use Reverse Phase (C18) chromatography (Water/Acetonitrile).[1]
Broad Bands "Liquid Loading" effect.[1]Switch to Dry Loading (described in Phase 2).

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Ethyl 3-formyl-1H-indole-2-carboxylate Product Analysis. Retrieved from

  • Master Organic Chemistry. (2023). The Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from

  • Fujisilysia Chemical. (n.d.). Purification for basic compounds by functional silica gel. Retrieved from

Sources

large-scale synthesis of benzyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Process Chemistry for Benzyl 3-formyl-1H-indole-2-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of benzyl 3-formyl-1H-indole-2-carboxylate . This compound is a critical intermediate in the synthesis of mitomycin analogs, antiviral agents, and complex indole alkaloids.[1]

The synthesis challenges addressed in this guide include:

  • Regioselectivity during Esterification: Avoiding the thermodynamically favorable N-alkylation (formation of 1-benzyl indole) when introducing the benzyl ester group.

  • Formylation Efficiency: Overcoming the electron-withdrawing effect of the C2-carboxylate to successfully introduce a formyl group at C3 using Vilsmeier-Haack conditions.

  • Scalability: Utilizing reagents (EDCI, POCl3) and workup procedures compatible with gram-to-kilogram scale production.[1]

Strategic Route Selection

The synthesis is divided into two critical steps. We reject the use of benzyl bromide/base for Step 1 due to the high risk of N-alkylation (up to 40% impurity in unoptimized processes). Instead, we utilize a coupling-reagent promoted esterification.[1]

  • Step 1: Steglich-type Esterification. Reaction of indole-2-carboxylic acid with benzyl alcohol using EDCI/DMAP. This ensures exclusive O-acylation.

  • Step 2: Vilsmeier-Haack Formylation. Electrophilic aromatic substitution at C3 using in-situ generated chloroiminium ion (POCl3/DMF).[1]

Reaction Pathway Diagram

SynthesisRoute SM Indole-2-carboxylic acid Inter Benzyl 1H-indole-2-carboxylate (Intermediate) SM->Inter R1 Benzyl Alcohol EDCI, DMAP, DCM (Regioselective Esterification) Prod Benzyl 3-formyl-1H-indole-2-carboxylate (Target) Inter->Prod R2 POCl3, DMF (Vilsmeier-Haack)

Figure 1: Synthetic pathway prioritizing regioselectivity and yield.

Detailed Protocols

Protocol A: Synthesis of Benzyl 1H-indole-2-carboxylate

Objective: synthesize the benzyl ester precursor without alkylating the indole nitrogen.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)[1]

  • Benzyl Alcohol (1.2 equiv)[1][2]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)[1]

Procedure:

  • Dissolution: In a flame-dried reactor under nitrogen, suspend Indole-2-carboxylic acid in anhydrous DCM.

  • Activation: Add EDCI and DMAP in one portion. Stir at room temperature (RT) for 15 minutes. The solution should clarify as the active ester forms.

  • Addition: Add Benzyl Alcohol dropwise over 10 minutes.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove DMAP and urea byproducts.

    • Wash with Sat. NaHCO3 (2x) to remove unreacted acid.

    • Wash with Brine (1x), dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient) if necessary.

Critical Quality Attribute (CQA): Absence of N-benzyl impurity (check NMR for N-CH2 peaks around 5.3 ppm; Ester O-CH2 appears ~5.4 ppm but chemical environment differs).

Protocol B: Vilsmeier-Haack Formylation

Objective: Introduce the formyl group at C3.

Reagents:

  • Benzyl 1H-indole-2-carboxylate (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl3) (1.5 equiv)[1]

  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as reagent and solvent)[1]

  • Dichloromethane (DCM) (Optional co-solvent for solubility)[1]

Safety Note: POCl3 is corrosive and reacts violently with water. All glassware must be dry.

Procedure:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF to 0°C in an ice/salt bath.

    • Add POCl3 dropwise over 30 minutes, maintaining internal temperature <10°C. A white/yellow precipitate (chloroiminium salt) may form.[1] Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve Benzyl 1H-indole-2-carboxylate in a minimum amount of DMF (or DCM).[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to RT.

    • Heat to 60°C for 4–6 hours. Note: The C2-ester deactivates the ring, necessitating thermal energy compared to simple indoles.

  • Quench & Hydrolysis (Critical Step):

    • Cool reaction mixture to 0°C.

    • Pour the mixture slowly into a slurry of crushed ice and Sodium Acetate (buffered quench prevents ester hydrolysis).

    • Stir vigorously for 1 hour to ensure hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product typically precipitates as a solid. Filter and wash with copious water.

    • If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.[1]

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Formylation)
Limiting Reagent Indole-2-carboxylic acidBenzyl indole-2-carboxylate
Temperature 20–25°C0°C (add) -> 60°C (react)
Time 12–16 h4–6 h
Typical Yield 85–92%75–85%
Key Impurity N-benzyl indole (avoided by EDCI)Unreacted SM, Dimer
Appearance White/Off-white solidPale yellow solid

Analytical Controls & Troubleshooting

NMR Validation (1H NMR, DMSO-d6):

  • Aldehyde (-CHO): Distinct singlet at ~10.5–10.7 ppm .[1]

  • Indole NH: Broad singlet at ~12.5 ppm (confirms N is unsubstituted).[1]

  • Benzyl Ester: Singlet (CH2) at ~5.4 ppm ; Aromatic multiplet 7.3–7.5 ppm.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete hydrolysis of iminium salt.Increase stirring time in aqueous NaOAc quench; ensure pH is ~5-6.
Starting Material Remains Ring deactivation by ester.Increase temperature to 80°C; use 2.0 equiv POCl3.
N-Formylation High temperature/Excess reagent.[3][4]Keep temp <90°C; ensure anhydrous conditions.
Oil formation DMF retention.Wash organic layer with 5% LiCl solution (removes DMF).[1]

Process Safety & Hazard Map

SafetyMap Haz1 POCl3 Exotherm: Violent reaction with water. Maintain <10°C during addition. Haz2 DMF Toxicity: Hepatotoxic. Use proper ventilation. Avoid skin contact. Haz3 Thermal Runaway: Do not overheat Step 2 (>100°C) to prevent decomposition. Process Safety Critical Control Points Process->Haz1 Process->Haz2 Process->Haz3

Figure 2: Critical safety control points for the Vilsmeier-Haack protocol.

References

  • Regioselective Esterification: Neises, B., & Steglich, W. (1978).[1][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • Vilsmeier-Haack Mechanism & Conditions: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330.[1] Link

  • Indole Formylation Scale-Up: Jakše, R., et al. (2006).[1] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.[1][7] Link

  • Selective N-Alkylation Avoidance: Le, Z. G., et al. (2005).[1] N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Journal of Organic Chemistry. (Contextual reference for coupling reagents).

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield of Benzyl 3-formyl-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Synthesizing benzyl 3-formyl-1H-indole-2-carboxylate presents a specific regiochemical and stability paradox. While the Vilsmeier-Haack reaction is the industry standard for formylating indoles, the presence of the electron-withdrawing carboxylate at the C2 position significantly deactivates the C3 position, requiring more vigorous conditions than a standard indole. Simultaneously, the benzyl ester moiety is susceptible to hydrolysis under the highly acidic or basic conditions often generated during the Vilsmeier workup.

Low yields (typically <40% in unoptimized runs) are usually caused by two factors:

  • Incomplete Conversion: Due to the deactivated C3 nucleophile.

  • Workup Degradation: Hydrolysis of the benzyl ester to the carboxylic acid during the quenching of the phosphorus intermediates.

This guide provides an optimized Vilsmeier-Haack protocol and a "Plan B" Lewis Acid-catalyzed route to maximize yield and purity.

Primary Protocol: Optimized Vilsmeier-Haack Formylation

The Mechanism & Control Points

The reaction relies on the in situ formation of the chloroiminium ion (Vilsmeier reagent).[1] Because the indole ring is deactivated by the C2-ester, thermodynamic control (heating) is often required, but this increases the risk of tar formation.

VilsmeierMechanism cluster_conditions Critical Parameters Start Start: Benzyl indole-2-carboxylate Intermed Electrophilic Attack: C3-Iminium Salt Start->Intermed Slow Step (Deactivated Ring) Reagent Reagent Formation: DMF + POCl3 (0°C) Reagent->Intermed Electrophile Quench Hydrolysis (Quench): Formation of Aldehyde Intermed->Quench pH Control Critical Product Product: Benzyl 3-formyl-indole-2-carboxylate Quench->Product Elimination of Dimethylamine

Figure 1: Reaction pathway highlighting the deactivated nucleophilic attack at C3.

Step-by-Step Protocol

Reagents:

  • Starting Material: Benzyl 1H-indole-2-carboxylate (1.0 eq)

  • POCl3 (Phosphorus oxychloride): 1.2 – 1.5 eq

  • DMF (Dimethylformamide): 5.0 – 10.0 eq (Acts as solvent and reagent)

  • Solvent (Optional): 1,2-Dichloroethane (DCE) if solubility is poor.

Procedure:

  • Reagent Formation (0°C): In a flame-dried flask under Argon, add anhydrous DMF. Cool to 0°C. Add POCl3 dropwise over 20 minutes. Why? Exothermic reaction.[1][2] High T decomposes the Vilsmeier reagent.

  • Substrate Addition: Dissolve the indole ester in a minimum amount of DMF (or DCE). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • The Heating Phase (The Yield Driver):

    • Allow to warm to Room Temperature (RT).[3]

    • Crucial: Heat to 60°C for 2–4 hours.

    • Note: Unsubstituted indoles react at RT. The C2-ester requires this thermal push. Do not exceed 80°C to preserve the benzyl group.

  • Buffered Quench (The Yield Saver):

    • Cool reaction to RT.

    • Pour the mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (aq) .

    • Target pH: 5.0 – 6.0.

    • Avoid: Direct water quench (generates HCl, pH < 1) or NaOH quench (pH > 10). Both hydrolyze the benzyl ester.

  • Isolation: The product often precipitates as a pale yellow solid. Filter and wash with water.[2][4] If no precipitate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[2]

Troubleshooting & Optimization Logic

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete reaction due to C2-deactivation.Increase T to 60°C; Increase POCl3 to 1.5 eq.
Loss of Benzyl Group Acidic hydrolysis during quench.Use Sodium Acetate buffer; Ensure T < 10°C during quench.
Dark/Tarry Product Thermal decomposition / Polymerization.Limit T to 65°C; Ensure inert atmosphere (Argon).
Starting Material Remains Moisture in DMF/POCl3 destroyed reagent.Distill POCl3 prior to use; Use molecular sieves for DMF.
Decision Tree: Workup Strategy

The workup is where 50% of yields are lost. Follow this logic to preserve the ester.

WorkupLogic Start Reaction Complete (TLC) Buffer Quench into NaOAc/Ice (pH 5-6) Start->Buffer CheckSol Is Product Precipitating? Yes Filter Solid CheckSol->Yes Yes No Liquid Phase CheckSol->No No Wash Wash with Water (Remove DMF) Yes->Wash Extract Extract with EtOAc (Avoid DCM if emulsions form) No->Extract Recryst Recrystallize: EtOH or Toluene/Hexane Wash->Recryst Buffer->CheckSol Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Recryst

Figure 2: Workup decision tree emphasizing pH control.

Alternative "Plan B": Lewis Acid Catalysis

If the Vilsmeier route yields persistent tars or fails to convert, switch to the Trimethyl Orthoformate (TMOF) method. This avoids the harsh acidic intermediates of POCl3.[5]

Protocol:

  • Reagents: Indole ester (1 eq), TMOF (Trimethyl orthoformate, 3 eq), BF3·OEt2 (Boron trifluoride etherate, 1.1 eq).

  • Solvent: Dichloromethane (DCM) or neat.[2]

  • Procedure:

    • Dissolve indole in DCM at 0°C.

    • Add TMOF.

    • Add BF3[6]·OEt2 dropwise (fuming!).

    • Stir at 0°C for 30 mins, then warm to RT.

  • Mechanism: BF3 activates TMOF to form an oxocarbenium ion, a potent electrophile that attacks C3.

  • Advantage: Milder conditions, often higher yields for electron-deficient indoles [1].

Frequently Asked Questions (FAQ)

Q: Can I use N-methylformanilide instead of DMF? A: Yes. N-methylformanilide often forms a more reactive Vilsmeier complex than DMF. If conversion is sluggish at 60°C, substitute DMF with N-methylformanilide (1.2 eq) in a solvent like DCE.

Q: My product is co-eluting with the starting material on TLC. How do I separate them? A: This is common. The aldehyde (product) is slightly more polar.

  • Tip 1: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. The pi-stacking of toluene often improves separation of indole derivatives.

  • Tip 2: If separation is impossible, treat the crude mixture with NaHSO3 (sodium bisulfite) solution. The aldehyde forms a water-soluble bisulfite adduct. Wash away the starting material with organics, then basify the aqueous layer to recover the pure aldehyde.

Q: Why is the benzyl ester cleaving even with buffered quench? A: Check your POCl3 quality. If it contains free HCl (due to hydrolysis in the bottle), the reaction mixture is more acidic than calculated. Also, ensure the reaction temperature did not spike (thermal runaway) during the POCl3 addition.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate. Source: Journal of Organic Chemistry / PMC. Context: Demonstrates high-yield C3 formylation using TMOF/BF3, effective for deactivated indoles where Vilsmeier fails.

  • Vilsmeier-Haack Formylation of Indoles: Application Notes. Source: BenchChem Protocols.[3] Context: Standard conditions for POCl3/DMF systems and temperature management.

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Source: ResearchGate (Z. Naturforsch). Context: Provides specific spectral data and yield expectations (approx 82%) for the ethyl analog, serving as a direct benchmark for the benzyl ester.

  • Stability of Benzyl Esters in Organic Synthesis. Source: Organic Chemistry Portal (Greene's Protective Groups). Context: Defines pH limits (pH < 1 or > 12) for benzyl ester stability, validating the need for buffered quench.

Sources

Technical Guide: Side Product Analysis in the Formylation of Benzyl 1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting, mechanistic analysis, and optimization of the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate.

Executive Summary & Reaction Context

The formylation of benzyl 1H-indole-2-carboxylate is a critical step in synthesizing complex indole alkaloids and kinase inhibitors. The standard method involves the Vilsmeier-Haack reaction using phosphorus oxychloride (


) and dimethylformamide (DMF).[1][2][3]

While the Vilsmeier reaction is generally robust, the presence of the electron-withdrawing ester group at the C2 position deactivates the indole ring, necessitating harsher conditions (elevated temperatures) compared to unsubstituted indoles. This creates a kinetic competition between the desired C3-formylation and deleterious side reactions, most notably benzyl ester cleavage and chlorination .

Troubleshooting Dashboard (Q&A)

This section addresses specific failure modes encountered during the reaction and workup.

Issue 1: Loss of the Benzyl Group (Formation of Carboxylic Acid)

Symptom: LCMS shows a mass peak corresponding to the carboxylic acid (


 Da for the formyl acid) rather than the benzyl ester.
Diagnosis: Acid-Catalyzed Hydrolysis / Dealkylation. 
The Vilsmeier reagent generates HCl as a byproduct. At elevated temperatures (

C), the benzyl ester is susceptible to cleavage, particularly if the reaction mixture contains trace moisture or if the workup is too acidic. Corrective Action:
  • Control Temperature: Do not exceed 70–80°C. The C2-ester deactivates the ring, requiring heat, but excessive heat promotes debenzylation.

  • Anhydrous Conditions: Ensure DMF is dry (

    
     water). Moisture generates excess phosphoric acid species that catalyze hydrolysis.
    
  • Buffer the Workup: Quench the reaction into a buffered solution (e.g., Sodium Acetate or saturated

    
    ) rather than water to neutralize HCl immediately.
    
Issue 2: Presence of Chlorinated Impurities

Symptom: Mass spectrum shows an isotopic pattern characteristic of chlorine (


 peak at 

intensity). Diagnosis: Nucleophilic Aromatic Substitution or Benzyl Chloride Formation.
  • C3-Chlorination: If the Vilsmeier complex concentration is too high or the temperature is uncontrolled, chloride ions can attack the indole ring, competing with the formyl group.

  • Benzyl Chloride: The benzyl oxygen can be protonated by strong acid, leading to

    
     attack by chloride ions, cleaving the ester to form benzyl chloride and the free indole acid.
    Corrective Action: 
    
  • Stoichiometry: Limit

    
     to 1.1–1.2 equivalents. Excess 
    
    
    
    increases the concentration of nucleophilic chloride ions.
  • Reagent Addition: Add

    
     to DMF at 
    
    
    
    C to form the Vilsmeier salt before adding the substrate. This prevents local excesses of aggressive phosphorylating species.
Issue 3: Incomplete Conversion / Recovered Starting Material

Symptom: High recovery of starting material despite long reaction times. Diagnosis: Ring Deactivation. The C2-ester pulls electron density away from C3, making the indole a poor nucleophile. Corrective Action:

  • Activation: Increase temperature stepwise (

    
    C 
    
    
    
    
    
    C
    
    
    
    
    C) while monitoring by TLC/LCMS.
  • Concentration: Run the reaction at a higher concentration (e.g., 1M) to increase reaction kinetics.

Issue 4: N-Formylation (Formation of N-CHO species)

Symptom: Product shows an aldehyde peak but incorrect NMR shift, or instability during column chromatography. Diagnosis: Kinetic N-Attack. While C3 is thermodynamically favored, the N1 position is kinetically accessible.


-formyl indoles are often unstable and hydrolyze back to the NH-indole during aqueous workup.
Corrective Action: 
  • Standard Workup: The

    
    -formyl group is usually labile. Ensure the quenching step involves stirring with aqueous base (pH 8–9) for 1–2 hours to hydrolyze any 
    
    
    
    -formyl byproducts back to the free amine.

Deep Dive: Mechanism & Side Product Profile

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the C3 position of the indole.[1]

  • Reagent Formation:

    
    .
    
  • Electrophilic Attack: The indole C3 attacks the iminium carbon.

  • Elimination: Loss of HCl restores aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the aldehyde.[1][3]

Side Product Pathway Analysis

The following diagram illustrates the competing pathways:

VilsmeierSideProducts Substrate Benzyl 1H-indole-2-carboxylate Intermediate C3-Iminium Intermediate Substrate->Intermediate C3 Attack (Slow due to C2-ester) Acid 1H-indole-2-carboxylic acid (Hydrolysis Product) Substrate->Acid Acidic Cleavage (High Temp/HCl) BnCl Benzyl Chloride Substrate->BnCl Chloride Attack on Benzyl N_Formyl N-Formyl Indole Substrate->N_Formyl N-Attack (Kinetic) ChloroIndole 3-Chloro-indole derivative Substrate->ChloroIndole Chlorination (Excess POCl3) VR Vilsmeier Reagent (POCl3/DMF) VR->Intermediate Product Benzyl 3-formyl-1H-indole-2-carboxylate (Target) Intermediate->Product Aqueous Hydrolysis N_Formyl->Substrate Hydrolysis (Workup)

Figure 1: Reaction pathways showing the competition between the desired C3-formylation and side reactions like ester cleavage and chlorination.

Quantitative Comparison of Impurity Risks
Impurity TypeRisk LevelCausePrevention
Carboxylic Acid HighAcidic hydrolysis of benzyl ester at

C.
Maintain

C; Buffer workup.
Benzyl Chloride MediumNucleophilic attack of

on protonated ester.
Avoid excess

; Limit reaction time.
N-Formyl Indole LowKinetic attack at Nitrogen.Hydrolyzes spontaneously in basic workup.
3-Chloroindole LowOxidative chlorination.Strict stoichiometry (1.1 eq

).

Optimized Experimental Protocol

This protocol is designed to minimize benzyl ester cleavage while ensuring complete formylation of the deactivated ring.

Materials
  • Benzyl 1H-indole-2-carboxylate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (Anhydrous, 5–10 volumes)

  • Sodium Acetate (sat. aq.) or Sodium Bicarbonate[4][5]

Step-by-Step Procedure
  • Reagent Preparation (0°C):

    • Charge anhydrous DMF into a dry round-bottom flask under

      
      .
      
    • Cool to 0°C using an ice bath.

    • Add

      
       dropwise over 15 minutes. Critical: Exothermic.[1] Maintain internal temperature 
      
      
      
      C.
    • Stir for 30 minutes at 0°C to form the Vilsmeier salt (white/yellow precipitate may form).

  • Substrate Addition:

    • Dissolve Benzyl 1H-indole-2-carboxylate in a minimum amount of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction (Heating Phase):

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C . Do not exceed 75°C to protect the benzyl ester.

    • Monitor by TLC/HPLC every hour. Reaction typically requires 3–6 hours.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold saturated Sodium Acetate solution (buffered quench). Avoid pouring into pure water to prevent transient high acidity.

    • Stir vigorously for 1 hour. This ensures hydrolysis of the iminium intermediate and any

      
      -formyl byproducts.
      
    • The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[1]
      

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction[2][3][4][6][7][8][9][10]

    • Source: Organic Chemistry Portal[10]

    • URL:[Link]

  • Formylation of Indoles (Mechanism & Regioselectivity)

    • Title: Indoles - Vilsmeier-Haack Formylation[3][6][9]

    • Source: Heterocyclic Chemistry (Wiley)
    • URL:[Link]

  • Benzyl Ester Stability & Cleavage

    • Title: Protection for the Carboxyl Group: Benzyl Esters
    • Source: Greene's Protective Groups in Organic Synthesis
    • URL:[Link]

  • Side Reactions in Vilsmeier Formylation

    • Title: Formation of indole trimers in Vilsmeier type reactions
    • Source: Semantic Scholar / Journal of Chemical Research
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Benzylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylation of indoles is a fundamental transformation in synthetic organic chemistry, crucial for the synthesis of a wide array of biologically active compounds and functional materials. However, seemingly straightforward, this reaction can be plagued by issues such as low conversion, poor yields, and undesired side reactions. This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this important reaction.

I. Troubleshooting Guide: Addressing Low Conversion

Low conversion is one of the most common frustrations encountered during the N-benzylation of indoles. This guide provides a systematic approach to diagnosing and resolving this issue.

Question 1: My N-benzylation reaction shows little to no conversion of the starting indole. What are the primary causes and how can I fix it?

Low or no conversion can often be traced back to a few key experimental parameters. The underlying issue is typically the inefficient generation of the nucleophilic indolate anion or its subsequent reaction with the benzylating agent.

Core Reasons & Corrective Actions:

  • Incomplete Deprotonation of the Indole N-H: The N-H bond of indole has a pKa of approximately 17, which necessitates a sufficiently strong base to generate the reactive indolate anion.[1] If the base is too weak, the equilibrium will favor the starting materials.

    • Action: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this transformation.[2] Other strong bases like potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu) can also be effective.[1] A slight excess of the base (1.1-1.2 equivalents) can help ensure complete deprotonation.[1]

  • Poor Reagent and Solvent Purity: The presence of water or other protic impurities can be detrimental. These impurities will quench the strong base and the indolate anion, effectively halting the reaction.[1][2]

    • Action: Ensure all reagents are of high purity and that anhydrous (dry) solvents are used.[2] Glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Temperature: N-benzylation reactions can be sluggish at room temperature and may require thermal energy to proceed at a reasonable rate.

    • Action: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature.[3] In some cases, temperatures ranging from 90°C to 150°C may be necessary.[1]

  • Poor Solubility: If the indole or the resulting indolate salt has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Action: Select an appropriate solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used as they can dissolve both the indole and the base.[1]

  • Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making the N-benzylation more challenging.[3]

    • Action: More forcing reaction conditions may be required, such as using a stronger base or a higher reaction temperature.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the N-benzylation of indoles, providing concise and actionable advice.

Q1: I am observing a significant amount of C3-benzylation as a side product. How can I improve the N-selectivity?

The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the benzyl group.[1] Several factors influence the regioselectivity of the reaction.

  • Complete Deprotonation is Key: Incomplete deprotonation leaves neutral indole in the reaction mixture, which can react at the C3 position. Ensuring complete deprotonation to form the indolate anion favors N-alkylation.[1][3]

  • Solvent and Counter-ion Effects: The choice of base and solvent can significantly impact the N/C selectivity. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic combination that favors the formation of the more nucleophilic indolate anion, thus promoting N-alkylation.[3] Less coordinating cations (like Cs⁺ from Cs₂CO₃) and more polar solvents can also enhance N-selectivity.[1]

  • Temperature Control: In some instances, lower reaction temperatures may favor N-alkylation over C3-alkylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Q2: What is the best benzylating agent to use?

The reactivity of the benzylating agent follows the general trend of I > Br > Cl. Benzyl bromide is a commonly used and effective reagent.[2] If you are using benzyl chloride, which is less reactive, you may need to use more forcing conditions or add a catalytic amount of an iodide salt (e.g., NaI or KI) to facilitate an in-situ Finkelstein reaction, which generates the more reactive benzyl iodide in the reaction mixture.[2]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting indole, you can visualize the consumption of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring and to confirm the mass of the desired product.[2]

Q4: Are there alternative, milder methods for N-benzylation?

Yes, for substrates that are sensitive to strong bases, alternative methods exist. Phase-transfer catalysis (PTC) is a valuable technique where a quaternary ammonium salt is used to transfer the indolate anion from an aqueous or solid phase to an organic phase where the reaction occurs. This method can often be performed under milder conditions.[4]

III. Experimental Protocols & Data

General Protocol for N-Benzylation of Indole using Sodium Hydride

This protocol provides a reliable starting point for the N-benzylation of a simple indole.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Data Summary: Influence of Base and Solvent on N-benzylation

The choice of base and solvent has a profound impact on the outcome of the N-benzylation reaction. The following table summarizes general trends observed in the literature.

BaseSolventTypical OutcomeKey Considerations
NaH DMF, THFGood to excellent yields for N-alkylation.[3]Highly effective but requires strict anhydrous conditions.
KOH DMSO, DMFEffective, especially for large-scale reactions.Can be less selective for N-alkylation compared to NaH.
K₂CO₃/Cs₂CO₃ DMF, AcetonitrileMilder conditions, suitable for sensitive substrates.May require higher temperatures and longer reaction times.
KOtBu THF, t-BuOHStrong base, can be effective when others fail.Can promote side reactions if not used carefully.

IV. Visualizing the Troubleshooting Workflow

A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision-making process for addressing low conversion in N-benzylation of indoles.

Troubleshooting_N_Benzylation Start Low Conversion in N-Benzylation Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Reagents Are Reagents/Solvent Pure & Anhydrous? Check_Deprotonation->Check_Reagents Yes Stronger_Base Use Stronger Base (e.g., NaH) Increase Stoichiometry (1.1-1.2 eq) Check_Deprotonation->Stronger_Base No Check_Temp Is Reaction Temperature Optimized? Check_Reagents->Check_Temp Yes Dry_Reagents Use Anhydrous Solvents Flame-dry Glassware Inert Atmosphere Check_Reagents->Dry_Reagents No Check_Solubility Is Solubility an Issue? Check_Temp->Check_Solubility Yes Increase_Temp Increase Reaction Temperature (e.g., RT to 80 °C or higher) Check_Temp->Increase_Temp No Check_Substrate Is the Indole Deactivated? Check_Solubility->Check_Substrate Yes Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Solubility->Change_Solvent No Forcing_Conditions Use Stronger Base and/or Higher Temperature Check_Substrate->Forcing_Conditions Yes Success Successful N-Benzylation Check_Substrate->Success No Stronger_Base->Start Re-evaluate Dry_Reagents->Start Re-evaluate Increase_Temp->Start Re-evaluate Change_Solvent->Start Re-evaluate Forcing_Conditions->Start Re-evaluate

Caption: Troubleshooting workflow for low conversion in N-benzylation of indoles.

V. References

  • Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles. Retrieved from

  • Benchchem. (n.d.). Improving the reaction conditions for the N-benzylation of indoles. Retrieved from

  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from

  • Trubitsõn, D., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett, 31(04), 373-378.

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from

  • Request PDF. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent on the alkylation. Retrieved from

  • PMC. (n.d.). Palladium-Catalyzed C3-Benzylation of Indoles. Retrieved from

  • RSC Publishing. (2023). Divergence in CH alkylation of indoles under Mn catalysis. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction condition. Retrieved from

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from

  • ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions. Retrieved from

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Retrieved from

  • PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from

  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Retrieved from

Sources

Vilsmeier-Haack Reaction Optimization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vilsmeier-Haack (VH) formylation. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the installation of formyl groups (-CHO) onto electron-rich aromatic and heteroaromatic scaffolds.

Section 1: Mechanistic Foundations & Causality

To troubleshoot effectively, one must understand the causality of the reaction. The VH reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (e.g., POCl₃)[1]. The subsequent Electrophilic Aromatic Substitution (EAS) forms a robust iminium intermediate, which must be carefully hydrolyzed to yield the final aryl aldehyde.

VH_Mechanism DMF DMF + POCl3 (Precursors) VR Chloroiminium Salt (Vilsmeier Reagent) DMF->VR - PO2Cl2- Attack Electrophilic Aromatic Substitution (EAS) VR->Attack Substrate Electron-Rich Arene (Nucleophile) Substrate->Attack Imine Iminium Intermediate Attack->Imine Loss of HCl Hydrolysis Aqueous Workup (H2O / Base) Imine->Hydrolysis Product Formylated Product (Aryl Aldehyde) Hydrolysis->Product - Dimethylamine

Mechanistic pathway of the Vilsmeier-Haack formylation from reagent generation to hydrolysis.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is consistently below 30%. What are the primary causes of low yield in a Vilsmeier-Haack formylation? A: Low yields are almost exclusively tied to reagent quenching or substrate electronic deactivation.

  • Moisture Contamination: The Vilsmeier reagent is acutely sensitive to water. Even trace moisture in glassware or solvents will rapidly hydrolyze the chloroiminium salt back to DMF, destroying the electrophile[1].

  • DMF Degradation: DMF degrades over time into dimethylamine and formic acid. Dimethylamine acts as a potent nucleophile that will attack and neutralize the Vilsmeier reagent[2]. Self-validating check: If your DMF has a faint "fishy" amine odor, discard it. Always use anhydrous, amine-free DMF stored under inert gas.

  • Substrate Reactivity: The VH reaction requires highly electron-rich substrates (e.g., indoles, pyrroles, phenols, anilines). If you are using a deactivated arene, standard POCl₃/DMF conditions will fail[1]. You may need more forcing conditions or transition-metal catalysts (like Cu(II) or Ni(II)) which have been shown to facilitate ortho-formylation in sluggish phenolic substrates[3].

Q2: I am experiencing severe exotherms and uncontrolled precipitation during the reagent preparation step. How do I mitigate this thermal hazard? A: The formation of the Vilsmeier reagent is highly exothermic. Furthermore, the intermediate itself is thermally unstable. Calorimetric studies have shown that the intermediate can trigger runaway reactions with high temperature and pressure spikes if heated improperly or combined too rapidly with substrates like N,N-dimethylaniline[4].

  • Solution: Always add POCl₃ to DMF dropwise while maintaining the internal temperature between 0°C and 5°C using an ice-salt bath[5]. If precipitation occurs (common at high concentrations), introduce a dry co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain a homogeneous solution[1].

Q3: My product is trapped as an emulsion during the aqueous workup, or I am recovering unreacted iminium intermediate. How do I optimize the quench? A: The final step involves the hydrolysis of the iminium intermediate. Incomplete hydrolysis leaves water-soluble iminium salts in the aqueous layer[1].

  • Solution: Quench the reaction by pouring it over crushed ice, followed by the slow addition of a mild base (e.g., saturated aqueous sodium acetate or 2M NaOH) to reach pH 6-8[1][6]. Stir vigorously for at least 30–60 minutes at room temperature to ensure complete hydrolysis. To break emulsions, saturate the aqueous layer with NaCl (brine) before extraction[1].

Section 3: Optimization Data Summary

Optimization of stoichiometry and temperature is highly substrate-dependent. Below is a comparative data summary based on continuous flow and batch optimization studies for heterocyclic formylation (e.g., pyrazole and pyrrole derivatives)[7][8].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
DMF Equivalents 1.0 - 2.0 eq4.0 - 5.0 eqExcess DMF solvates the released HCl and ensures a homogeneous reaction mixture, preventing localized reagent degradation[8].
POCl₃ Equivalents 1.0 - 1.2 eq1.5 - 2.0 eqA slight excess drives the equilibrium toward complete chloroiminium salt formation, countering trace moisture[7][8].
Reaction Temperature 25°C (Room Temp)60°C - 80°CWhile reagent prep must be cold (0°C), the EAS step requires thermal activation to overcome the activation energy barrier for stable intermediate formation[7].
Hydrolysis Time < 10 minutes30 - 60 minutesEnsures complete conversion of the robust iminium intermediate to the aldehyde, preventing product loss in the aqueous phase[1].

Section 4: Standard Validated Protocol (Formylation of Indole/Pyrrole Derivatives)

This self-validating protocol utilizes standard Schlenk techniques to ensure moisture exclusion.

VH_Workflow Prep 1. Reagent Prep Dry DMF + POCl3 at 0°C AddSub 2. Substrate Addition Dropwise, maintain <5°C Prep->AddSub Fail1 Yield < 20%? Check DMF purity (amine contamination) Prep->Fail1 Heat 3. Reaction Heating Typically 60-80°C AddSub->Heat Fail2 Exothermic Runaway? Control POCl3 addition rate AddSub->Fail2 Quench 4. Quench & Hydrolysis Ice water + NaOAc/NaOH Heat->Quench Extract 5. Extraction & Purify DCM/EtOAc extraction Quench->Extract

Step-by-step experimental workflow and integrated troubleshooting logic for VH formylation.

Step-by-Step Methodology:
  • Preparation of the Vilsmeier Reagent:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

    • Add anhydrous DMF (5.0 mmol, ~0.39 mL) and cool the flask to 0°C using an ice bath.

    • Critical Step: Slowly add POCl₃ (1.5 mmol, ~0.14 mL) dropwise via syringe over 10 minutes. The solution may turn pale yellow. Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt[5].

  • Substrate Addition:

    • Dissolve the electron-rich substrate (e.g., 2,3,3-trimethyl-3H-indole, 1.0 mmol) in 1 mL of anhydrous DMF (or DCM if solubility is an issue).

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C to control the initial exothermic EAS reaction[9].

  • Reaction Propagation:

    • Remove the ice bath and gradually heat the reaction mixture to 70°C–75°C using an oil bath.

    • Stir for 4–6 hours. Self-validation: Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The disappearance of the starting material spot confirms the formation of the highly polar iminium intermediate (which will stay at the baseline).

  • Quench and Hydrolysis:

    • Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 15 g of crushed ice[5].

    • Slowly add 2M NaOH or saturated aqueous Sodium Acetate dropwise until the pH reaches 7.0[6].

    • Stir vigorously for 45 minutes. The solution should transition from cloudy to clear, or a distinct precipitate (the aldehyde product) will form[6].

  • Extraction and Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[6].

    • Purify via silica gel flash chromatography or recrystallization.

References

1.[1] Vilsmeier-Haack Reaction Technical Support Center. Benchchem. URL: 2.[9] Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles. Benchchem. URL: 3.[7] Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications. URL: 4.[3] Transition Metal Ions as Efficient Catalysts for Facile Ortho-Formylation of Phenols under Vilsmeier–Haack Conditions. SciSpace. URL: 5.[8] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. URL: 6.[2] Having some troubles with a Vislmeier-Haack reaction. Reddit r/Chempros. URL: 7.[4] Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. URL: 8.[5] Vilsmeier-Haack Reaction of Phosphonic Dihydrazide. SciSpace. URL: 9.[6] 10 - Organic Syntheses Procedure. Organic Syntheses. URL:

Sources

Technical Support Center: Indole Functionalization Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing C-3 Benzylation Side Products in Indole Synthesis

Document ID: TSC-IND-003 | Version: 2.1 | Status: Active[1]

Diagnostic Framework: The Ambident Nucleophile Problem

The Core Issue

You are likely observing C-3 benzylated byproducts (or C3/N1 bis-benzylated impurities) because the indole ring is an ambident nucleophile .

  • Nitrogen (N-1): The site of highest electron density only when deprotonated (indolate anion).

  • Carbon-3 (C-3): The site of highest electron density in the neutral indole species (enamine character).

The Rule of Thumb: To prevent C-3 benzylation, you must shift the reaction equilibrium entirely toward the indolate anion species before introducing the electrophile. Any remaining neutral indole acts as a C-nucleophile.

Mechanism of Failure (Why C-3 Happens)

The following diagram illustrates the bifurcation point where your reaction succeeds or fails based on base strength and solvent choice.

IndoleSelectivity Indole Neutral Indole (Substrate) Base Base Selection Indole->Base Indolate Indolate Anion (N-Nucleophile) Base->Indolate Strong Base (NaH, KOtBu) Complete Deprotonation Neutral_Reactive Neutral Indole (C-Nucleophile) Base->Neutral_Reactive Weak Base (K2CO3) Incomplete Deprotonation Product_N N-Benzyl Indole (Target) Indolate->Product_N Hard Electrophile (Bn-Br) Polar Aprotic Solvent Product_C C-3 Benzyl Indole (Impurity) Indolate->Product_C Tight Ion Pair (Non-polar solvent) Neutral_Reactive->Product_C Soft Electrophile or Acidic Conditions

Figure 1: Mechanistic bifurcation. Success depends on maximizing the Indolate pathway via complete deprotonation and solvent-mediated ion separation.

Optimization Guide: Critical Parameters

To suppress C-3 alkylation, you must optimize three variables: Base Strength , Solvent Polarity , and Electrophile Identity .

Variable A: Base Selection (The "Hard-Soft" Switch)
  • Recommendation: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .[2]

  • Why: These bases (

    
    ) irreversibly deprotonate indole (
    
    
    
    in DMSO). This creates the "hard" N-anion, which reacts rapidly with "hard" electrophiles like benzyl bromide.
  • Avoid: Weak bases like

    
     or amines (TEA, DIPEA) unless using specific phase-transfer conditions. Weak bases leave a pool of neutral indole, which is susceptible to C-3 electrophilic attack.
    
Variable B: Solvent Effects (The "Naked Anion" Principle)
  • Recommendation: DMF (N,N-Dimethylformamide) or DMSO .

  • Why: These polar aprotic solvents solvate the metal cation (

    
    ), leaving the indolate anion "naked" and highly reactive at the nitrogen.
    
  • Avoid: THF (unless with HMPA/DMPU) or non-polar solvents (Toluene/DCM). In non-polar solvents, the

    
     ion pair is tight; the cation blocks the nitrogen, forcing the electrophile to attack the accessible C-3 position.
    
Variable C: Electrophile Choice
  • Recommendation: Benzyl Bromide or Benzyl Chloride .[2]

  • Avoid: Benzyl Alcohol .

  • Risk: Reactions using benzyl alcohol often rely on acid catalysis or "borrowing hydrogen" mechanisms (Ir/Ru catalysts), which inherently favor C-3 alkylation via a Friedel-Crafts-like mechanism [1].

Standard Operating Protocols (SOPs)

Protocol A: High-Fidelity N-Benzylation (NaH Method)

Best for: Valuable substrates requiring >95% regioselectivity.

Reagents:

  • Indole substrate (1.0 equiv)[2][3]

  • Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Benzyl Bromide (1.1 equiv)[2]

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve indole in anhydrous DMF.

  • Deprotonation (Critical Step): Cool to 0°C . Add NaH portion-wise.

    • Checkpoint: Allow to stir at 0°C for 30-45 minutes . You must ensure hydrogen evolution ceases. This guarantees the conversion of Indole

      
       Indolate.
      
  • Alkylation: Add Benzyl Bromide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.

  • Quench: Pour mixture into ice water (precipitates product) or saturated

    
    .
    
Protocol B: Mild Phase-Transfer Catalysis (PTC)

Best for: Substrates sensitive to strong bases (e.g., esters, nitriles).

Reagents:

  • Indole (1.0 equiv)[2][3]

  • Benzyl Bromide (1.2 equiv)

  • 50% NaOH (aq) / Toluene (biphasic system)

  • Catalyst:

    
     (Tetrabutylammonium hydrogen sulfate) (5-10 mol%)
    

Mechanism: The quaternary ammonium salt pulls the indolate anion into the organic phase as a loose ion pair (


), highly activating the Nitrogen for attack while protecting it from water.

Troubleshooting FAQ

Q1: I used NaH/DMF but still see 10-15% C-3 benzylation. Why?

  • Diagnosis: Temperature was likely too high during addition, or the reaction was run too long.

  • Fix: Keep the reaction at 0°C during the addition of benzyl bromide. C-3 alkylation has a higher activation energy; keeping it cold kinetically favors N-alkylation.

  • Check: Ensure your DMF is anhydrous. Water creates NaOH, which is weaker than NaH and establishes an equilibrium containing neutral (C-reactive) indole.

Q2: Can I use Cesium Carbonate (


)? 
  • Answer: Yes, but with caution.

  • Nuance:

    
     in DMF works via the "Cesium Effect" (high solubility, loose ion pair). However, for electron-rich indoles (e.g., 5-methoxyindole), the C-3 position is extremely nucleophilic. If 
    
    
    
    fails to fully deprotonate the indole, C-3 alkylation becomes a major competitor.
  • Verdict: Stick to NaH for high N-selectivity unless functional group tolerance forces you to use carbonates [2].

Q3: My indole has an Electron-Withdrawing Group (EWG) at C-5. Does this help?

  • Answer: Yes. EWGs (like -NO2, -CN) increase the acidity of the N-H proton, making deprotonation easier. They also deactivate the ring, reducing C-3 nucleophilicity.

  • Action: You can likely use milder bases (

    
    /Acetone) for these substrates with high N-selectivity.
    

Comparative Data: Reaction Conditions

ConditionBaseSolventMajor ProductMechanism Note
Standard NaHDMFN-Benzyl (>95%) Naked anion; Kinetic control
Weak Base

AcetoneMixture (N + C3)Incomplete deprotonation
Non-Polar NaHTolueneMixture (N + C3)Tight ion pair blocks N
Acidic NoneBenzyl AlcoholC-3 Benzyl Friedel-Crafts / Borrowing H
PTC 50% NaOHTol/WaterN-Benzyl Interfacial activation

References

  • Maji, M., et al. (2022).[4] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(9), 5603-5616.

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5] The Journal of Organic Chemistry, 67(26), 9238-9247.[5]

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for N-alkylation of indoles."

Sources

stability of benzyl 3-formyl-1H-indole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to address the stability, handling, and troubleshooting of Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 903160-14-5).

As a Senior Application Scientist, I have structured this content to move beyond basic datasheets. This guide explains the chemical causality of instability—why the molecule degrades—and provides self-validating protocols to ensure your experimental data remains reproducible.

Core Stability Profile & Chemical Logic

Benzyl 3-formyl-1H-indole-2-carboxylate is a bifunctional indole scaffold containing two highly reactive electrophilic centers: a C3-formyl group (aldehyde) and a C2-benzyl ester. Its stability is dictated by the interplay between these groups and the electron-rich indole ring.

The "Three-Point" Degradation Risk
  • C3-Aldehyde Oxidation: The formyl group is susceptible to autoxidation in air, converting to the corresponding carboxylic acid (Indole-3-carboxylic acid derivative). This is accelerated by light and trace metals.

  • C2-Ester Hydrolysis: The benzyl ester is relatively stable under neutral conditions but is labile in basic media (saponification) or under catalytic hydrogenation conditions (hydrogenolysis).

  • C3-Aldehyde Condensation: In the presence of nucleophiles (amines, enolates) or even acid catalysts, the aldehyde can undergo condensation reactions (Schiff base formation, aldol-type reactions), leading to oligomerization.

Storage & Handling Protocols (The "Golden Rules")

Q: How should I store the solid compound long-term? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Why: Low temperature arrests the kinetics of autoxidation. The inert atmosphere prevents the "radical chain mechanism" of aldehyde oxidation.

  • Container: Amber glass vials with Teflon-lined caps. (Avoid clear glass; indoles are photosensitive and can form dark oxidative polymers upon UV exposure).

Q: I received the shipment at room temperature. Is it compromised? A: Likely not, if the exposure was short (<48 hours) and the vial remained sealed.

  • Validation Step: Check the physical appearance.[1] Pure compound is typically an off-white to pale yellow solid. A distinct brown, pink, or orange discoloration indicates surface oxidation or polymerization. Perform a quick 1H-NMR or TLC check before use.

Stability in Solution: Troubleshooting Guide

Scenario A: "My compound degraded in the LC-MS vial overnight."

Diagnosis: Solvent-Induced Instability.

  • Cause: Primary alcohols (Methanol, Ethanol) can act as nucleophiles. In the presence of trace acid, the C3-aldehyde can form hemiacetals or acetals.

  • Solution: Dissolve in anhydrous DMSO or Acetonitrile for stock solutions.

  • Protocol: Prepare solutions immediately before use. If storage is required, freeze the DMSO stock at -20°C.

Scenario B: "I see a new peak at M-90 or M+16 in my mass spec."

Diagnosis: Hydrolysis or Oxidation.[1]

  • M-90 (Loss of Benzyl): Indicates hydrolysis of the ester. This occurs rapidly in basic buffers (pH > 8.0) .

  • M+16 (Oxygen insertion): Indicates oxidation of the aldehyde to a carboxylic acid. This occurs in aerated solvents or upon prolonged standing.

Solvent Compatibility Matrix
Solvent SystemStability RatingPrimary Risk FactorRecommended Action
DMSO (Anhydrous) HighHygroscopicityStore over molecular sieves; freeze stocks.
Acetonitrile HighNone (if neutral)Best for LC-MS preparation.
Methanol/Ethanol LowAcetal formationAvoid for storage; use only for immediate reactions.
Water/PBS (pH 7.4) Very LowHydrolysis/InsolubilityPrepare fresh; use co-solvent (e.g., 1% DMSO).
DCM/Chloroform ModerateAcid traces in CHCl3Filter CHCl3 through basic alumina to remove HCl.

Visualizing Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress conditions. Use this to identify impurities in your analytical data.[1]

DegradationPathways Parent Benzyl 3-formyl-1H-indole-2-carboxylate (Active Compound) OxidationProd Oxidation Product (3-Carboxylic Acid deriv.) [M+16] Parent->OxidationProd Air/O2 (Autoxidation) Light accelerated HydrolysisProd Hydrolysis Product (2-Carboxylic Acid + BnOH) [M-90] Parent->HydrolysisProd Base (pH > 8) Acid (pH < 2) CondensationProd Oligomers/Bis-indoles (Colored Impurities) Parent->CondensationProd Acid Catalysis Concentrated Solution

Figure 1: Primary degradation pathways. Blue represents the intact molecule; Red, Yellow, and Grey represent oxidative, hydrolytic, and condensation degradation products, respectively.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Vilsmeier-Haack reaction? A: This compound is often the product of a Vilsmeier-Haack reaction on benzyl indole-2-carboxylate. If you are subjecting it to further Vilsmeier conditions, the aldehyde is stable, but the ester may survive only if the workup is carefully buffered (avoiding strong heat + acid).

Q: How do I repurify the compound if it turns brown? A:

  • Filtration: If insoluble polymers form, filter the solution through a 0.2 µm PTFE filter.

  • Recrystallization: Dissolve in a minimum amount of hot ethyl acetate, then slowly add hexane or diethyl ether until turbid. Cool to 4°C.

  • Column Chromatography: Use silica gel.[2] Crucial: Pre-treat the silica column with 1% Triethylamine in hexane to neutralize acidity, preventing acid-catalyzed decomposition of the aldehyde on the silica surface.

Q: Is the benzyl ester cleavable via hydrogenation (Pd/C)? A: Yes, but proceed with caution. The C3-aldehyde is also susceptible to reduction (to alcohol or methyl) under standard hydrogenation conditions.

  • Recommendation: To cleave the benzyl ester while retaining the aldehyde, use strictly controlled conditions (e.g., 1 atm H2, poisoned catalyst) or alternative methods like Lewis-acid mediated cleavage (e.g., BBr3 at -78°C), though the latter requires careful optimization to protect the aldehyde.

References

  • Synthesis and Reactivity of Indole-3-carboxaldehydes

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the stability of indole-3-carboxaldehyde derivatives under physiological conditions and their tendency to form Schiff bases.
    • Link:[3]

  • Handling of Indole-2-carboxylates

    • Source: MDPI (Molecules Journal)
    • Context: Details the hydrolysis conditions (acid vs. base)
    • Link:

  • General Indole Stability & Storage

    • Source: BenchChem Technical Guides
    • Context: Provides standard protocols for storing formyl-indoles (inert gas, -20°C) to prevent oxidation and light-induced degradation.[1]

    • Link:

  • Commercial Compound Data (CAS 903160-14-5)

    • Source: BLD Pharm / ChemScene
    • Context: Confirms the commercial availability and standard storage recommendations (Sealed, 2-8°C or lower)
    • Link:[4]

Sources

Technical Support Center: Synthesis of Benzyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of benzyl 3-formyl-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, mitigate, and prevent the formation of common impurities, thereby improving yield, purity, and process reliability.

Part 1: Troubleshooting the Starting Material: Benzyl 1H-indole-2-carboxylate

The quality of your starting material is paramount. Impurities at this stage will inevitably carry through or cause significant side reactions during the Vilsmeier-Haack formylation.

FAQ 1: My starting material (benzyl 1H-indole-2-carboxylate) shows unexpected peaks in its ¹H NMR and a broad melting point. What are the likely contaminants?

Answer: This is a common issue that typically points to three classes of impurities originating from the synthesis of the benzyl ester itself.

  • Residual Benzylating Reagents and their Byproducts: If your starting material was synthesized using benzyl chloride, it may be contaminated with process-related impurities from the benzyl chloride source. The most common of these are benzaldehyde, benzyl alcohol, and dibenzyl ether.[1] Benzaldehyde is particularly problematic as it can react under various conditions, while benzyl alcohol can compete in subsequent reactions.

  • Unreacted Indole Precursors: If the synthesis started from an indole-2-carboxylic acid ester (e.g., ethyl or methyl ester) followed by benzylation, you might have residual, unbenzylated ester.

  • Hydrolyzed Starting Material: The most frequent impurity is 1H-indole-2-carboxylic acid . The benzyl ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions during workup or prolonged storage in the presence of moisture.[2][3] This is a key impurity to eliminate, as its high polarity makes it difficult to remove from the final product.

FAQ 2: How can I purify my benzyl 1H-indole-2-carboxylate before use?

Answer: A robust purification and drying protocol is essential. We recommend the following self-validating procedure.

Protocol 1: Purification and Drying of Benzyl 1H-indole-2-carboxylate

  • Initial Purification (Chromatography): If significant impurities are detected by TLC or NMR, perform flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 80:20 hexane:ethyl acetate).

  • Recrystallization: Dissolve the crude or column-purified material in a minimal amount of hot ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under high vacuum for at least 4-6 hours at a temperature below 40°C to remove residual solvent and moisture. The starting material must be scrupulously dry, as water will rapidly decompose the Vilsmeier reagent in the next step.[4]

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to reaction conditions.[5] The electrophile, the Vilsmeier reagent, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6]

Issue 1: Low Yield & Incomplete Conversion

Question: My reaction is sluggish, and after several hours, TLC analysis shows a large amount of unreacted starting material. What is the likely cause?

Answer: This issue almost always stems from the deactivation or insufficient formation of the Vilsmeier reagent, which is highly sensitive to moisture.[4]

  • Causality: The Vilsmeier reagent is a chloroiminium salt that is readily hydrolyzed by water.[4] If your solvent (DMF), starting material, or glassware is not perfectly anhydrous, the reagent will be quenched before it can react with the indole substrate. Secondly, the order and temperature of reagent addition are critical. The complex formation between POCl₃ and DMF is exothermic and must be controlled to prevent degradation.[4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system.

  • Proper Reagent Formation:

    • Cool the anhydrous DMF to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the DMF, ensuring the internal temperature does not rise above 5-10 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve your dry benzyl 1H-indole-2-carboxylate in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 35-40 °C), monitoring by TLC until the starting material is consumed.

Issue 2: A Highly Polar Byproduct That Complicates Purification

Question: My crude product shows a major byproduct with a mass corresponding to the loss of the benzyl group (approx. 91 Da less than the product). This impurity streaks badly on TLC. What is it and how do I remove it?

Answer: This impurity is 3-formyl-1H-indole-2-carboxylic acid . It is formed by the acid-catalyzed hydrolysis of the benzyl ester during the aqueous workup.

  • Causality: The workup of a Vilsmeier-Haack reaction involves quenching with ice and water, which hydrolyzes the intermediate iminium salt to the final aldehyde. This process generates hydrochloric acid, creating a highly acidic aqueous environment. Under these conditions, the benzyl ester is labile and can be cleaved. Strong acids are known to be effective for debenzylation.[7][8]

Preventative & Purification Strategies:

  • Minimize Hydrolysis During Workup:

    • Perform the quench by pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of quenching rapidly.

    • Immediately neutralize the acidic solution by the slow and careful addition of a base, such as a saturated sodium bicarbonate solution or cold 2M NaOH, until the pH is neutral or slightly basic (pH 7-8). Do not allow the mixture to sit in a strongly acidic state for an extended period.

  • Purification:

    • Acid-Base Extraction: After quenching and neutralization, if the product and the acid impurity precipitate, filter them together. Redissolve the solid in a solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The desired benzyl ester product will remain in the organic layer, while the carboxylic acid impurity will be extracted into the aqueous basic layer as its sodium salt.

    • Column Chromatography: If the impurity persists, it can be separated by silica gel chromatography. The carboxylic acid is significantly more polar and will have a much lower Rf value than the target ester.

Issue 3: Formation of Dark, Tarry, or Insoluble Material

Question: My reaction mixture turned dark brown or black, and upon workup, I obtained a significant amount of intractable tar. What causes this?

Answer: This is indicative of indole polymerization or degradation. Indoles, while considered electron-rich, can be sensitive to strongly acidic conditions and can polymerize.

  • Causality: The Vilsmeier-Haack conditions, while generally mild, can become harsh if not properly controlled. Localized "hot spots" from an uncontrolled exotherm during reagent formation or adding the substrate too quickly can lead to degradation. An excess of POCl₃ can also generate a more acidic and aggressive reaction environment.

Preventative Measures:

  • Strict Temperature Control: As detailed in Issue 1, maintain low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the addition of the indole substrate.

  • Stoichiometry: Use the minimum effective amount of POCl₃. A large excess is often unnecessary and can promote side reactions.

  • Dilution: While not always ideal for reaction times, running the reaction at a slightly lower concentration can sometimes help dissipate heat and prevent localized overheating.

Part 3: Data Summaries and Visual Guides
Impurity Reference Table
Impurity NameStructureMolecular Weight ( g/mol )Key Characteristics & Identification
Benzyl 1H-indole-2-carboxylate 251.29(Starting Material) Moderately polar. Appears on TLC. Monitor for its disappearance.
1H-indole-2-carboxylic acid 161.16Very polar. May streak or remain at the baseline on TLC. Soluble in aqueous base.
3-Formyl-1H-indole-2-carboxylic acid 189.16(Key Impurity) High polarity. Mass spec shows loss of benzyl group. Soluble in aqueous base.
Benzaldehyde 106.12Less polar than starting material. Characteristic almond smell. From impure benzylating agent.[1]
Troubleshooting Workflow

Troubleshooting_Workflow cluster_observe Observation cluster_cause Potential Cause Analysis cluster_action Recommended Action Observe Problem Observed in Synthesis LowYield Low Yield / Incomplete Rxn Observe->LowYield TLC shows starting material PolarImpurity High Polarity Impurity (Acid) Observe->PolarImpurity Mass spec shows M-91 Polar TLC spot TarFormation Tar / Polymer Formation Observe->TarFormation Reaction turns black Action_Anhydrous Verify Anhydrous Conditions Control Reagent Formation Temp LowYield->Action_Anhydrous Action_Workup Controlled Cold Quench Immediate Neutralization Acid-Base Extraction PolarImpurity->Action_Workup Action_Temp Strict Temperature Control Check Stoichiometry TarFormation->Action_Temp

Caption: Troubleshooting logic for impurity formation.

Key Reaction and Impurity Formation Pathway

Reaction_Pathway SM Benzyl 1H-indole-2-carboxylate Iminium Intermediate Iminium Salt SM->Iminium 1. Vilsmeier-Haack Attack Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Product Benzyl 3-formyl-1H- indole-2-carboxylate (Desired Product) Iminium->Product 2. Hydrolysis Impurity 3-Formyl-1H-indole- 2-carboxylic acid (Hydrolysis Impurity) Product->Impurity 3. Acid-Catalyzed Hydrolysis Workup Aqueous Workup (H₂O) Workup->Product Acid Acid (H⁺) from Workup Acid->Impurity

Caption: Synthesis pathway and key impurity formation route.

References
  • Kantachumpoo, P., et al. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]

  • SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyrimido[4,5-b]indoles. Archiv der Pharmazie, 341(8), 491-499. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2840. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Neubauer, T., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 6088–6092. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Google Patents. (2008).
  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • Abdel-Aziz, H. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • ResearchGate. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • Patil, V. R., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13. [Link]

Sources

workup procedure for benzyl 3-formyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup Procedure for Benzyl 3-formyl-1H-indole-2-carboxylate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Subject: Workup & Isolation of Benzyl 3-formyl-1H-indole-2-carboxylate

Reference Code: IND-CHO-03-BN Status: Operational Guide[1]

Executive Summary & Mechanism

User Query: "I have completed the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate. How do I isolate the aldehyde without hydrolyzing the benzyl ester or obtaining a crude oil?"

Scientist's Response: The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically proceeds via the Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (


) and dimethylformamide (DMF).[1][2][3][4] The critical challenge in the workup is the controlled hydrolysis of the intermediate chloroiminium salt  (Vilsmeier complex) into the aldehyde while preserving the sensitive benzyl ester at the C2 position.

The workup requires a delicate balance of pH and temperature. The intermediate must be hydrolyzed, but the ester moiety is susceptible to saponification under high pH or acid-catalyzed hydrolysis under low pH/high temperature conditions.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the pathway from the Vilsmeier complex to the isolated product, highlighting where losses typically occur.

VilsmeierWorkup Start Reaction Mixture (Indole-Vilsmeier Complex) Quench Quench: Pour onto Crushed Ice (Temp < 10°C) Start->Quench Slow Addition Hydrolysis Hydrolysis of Iminium Salt (Stirring 1-2h) Quench->Hydrolysis Exothermic Neutralization pH Adjustment (pH 8-9) (Sat. NaHCO3 or NaOAc) Hydrolysis->Neutralization Controlled Base EsterCleavage Issue: Ester Hydrolysis (Acid Formation) Hydrolysis->EsterCleavage Prolonged Heat/Acid Precipitation Precipitation of Solid Neutralization->Precipitation Ideal Outcome Oil Issue: Oiling Out (Sticky Gum) Neutralization->Oil Rapid pH change or Impurities Neutralization->EsterCleavage pH > 11 Filtration Filtration & Wash (Water/Cold Ethanol) Precipitation->Filtration

Figure 1: Critical Control Points in the Vilsmeier-Haack Workup.[1] Green nodes indicate successful isolation; red nodes indicate common failure modes.

Standard Operating Procedure (SOP)

This protocol is optimized for the benzyl ester derivative, accounting for its lipophilicity and potential acid sensitivity.

Reagents Required:

  • Crushed Ice (approx.[5] 5x reaction volume)

  • Saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    )[1]
    
  • Ethyl Acetate (EtOAc) (for extraction if precipitation fails)[1][4][5]

  • Ethanol (cold, for washing)[1]

Step-by-Step Protocol
  • Quenching (The "Ice Bath" Method):

    • Cool the reaction mixture (DMF/

      
      ) to room temperature.
      
    • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Technical Note: Do not pour water into the reaction flask; the exotherm can degrade the product.

  • Iminium Hydrolysis:

    • Stir the aqueous mixture for 30–60 minutes .

    • Observation: The solution should turn clear or slightly cloudy. This step ensures the chloroiminium species is fully converted to the aldehyde.

  • Neutralization & Precipitation:

    • Slowly add saturated NaOAc or saturated

      
        until the pH reaches 8–9 .
      
    • Critical: Avoid strong bases like NaOH, which can saponify the benzyl ester to the carboxylic acid [1].

    • Stir for 1–2 hours. A pale yellow or off-white solid should precipitate.[1]

  • Isolation:

    • Scenario A (Solid Forms): Filter the solid using a Büchner funnel. Wash copiously with water to remove DMF and inorganic salts. Wash finally with a small amount of cold ethanol.

    • Scenario B (Oiling Out): If a sticky gum forms (common with benzyl esters due to lipophilicity), decant the aqueous layer and dissolve the gum in Ethyl Acetate. Wash with brine, dry over

      
      , and concentrate. Recrystallize from Ethanol/Water or Toluene/Hexane.
      

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" instead of precipitating. What went wrong?

Diagnosis: This is a common issue with benzyl esters in DMF/Water mixtures. The product is lipophilic and may form a supercooled liquid or gum if the crystallization kinetics are slow or if residual DMF acts as a co-solvent. Corrective Action:

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

  • Sonication: Sonicate the mixture for 5-10 minutes.

  • Solvent Swap: If it remains an oil, extract into DCM or EtOAc. Evaporate the solvent to dryness. Triturate the residue with cold Diethyl Ether or Hexane . This often forces the solid to crash out [2].

Q2: I see a new spot on TLC (lower Rf) that is not my aldehyde. Is it the acid?

Diagnosis: Yes, likely 3-formyl-1H-indole-2-carboxylic acid .[1] Cause:

  • pH too high: You used NaOH or added base too rapidly, causing local hotspots that hydrolyzed the benzyl ester.

  • Temperature: The quench was allowed to get too hot (>50°C). Prevention: Use Sodium Acetate (buffer capacity ~pH 5-8) instead of Carbonate/Hydroxide. Keep the quench on ice.

Q3: The yield is lower than reported (e.g., <50%). Where is the product?

Diagnosis: The product might be trapped in the Vilsmeier complex or lost in the mother liquor due to DMF solubility. Data Analysis:

Potential Cause Indicator Solution
Incomplete Hydrolysis TLC shows baseline material (iminium salt).[1] Stir aqueous quench longer (up to 12h) before filtering.
DMF Solubilization Mother liquor is yellow/dark.[5] Dilute with more water (ratio 1:10) to force precipitation.

| Incomplete Reaction | Starting material present. | Increase reaction temp to 90°C or time [3]. |

Q4: Can I use column chromatography?

Answer: Yes. If recrystallization fails, flash chromatography is effective.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starts at 9:1, moves to 7:3).[1]

  • Note: The aldehyde is moderately polar. The benzyl ester adds bulk, making it elute earlier than the corresponding methyl ester.

Comparative Data: Solvent Systems

The choice of solvent for recrystallization significantly impacts purity and recovery.

Solvent SystemSuitability for Benzyl EsterProsCons
Ethanol/Water HighGood removal of DMF salts.[1]May cause transesterification (rare without catalyst).
DMF/Water MediumDirect precipitation from reaction.Hard to dry; product may oil out.
Toluene/Hexane HighExcellent for lipophilic benzyl esters.Requires extraction first.
Acetone/Water LowProduct often too soluble.Risk of aldol condensation side reactions.

Experimental Workflow Diagram

The following flowchart outlines the decision-making process during isolation.

IsolationLogic Start Quenched Reaction Mixture CheckState Observe Physical State Start->CheckState Solid Precipitate Forms CheckState->Solid Oil Oils/Gums Out CheckState->Oil Filter Vacuum Filtration Solid->Filter Extract Extract with EtOAc/DCM Oil->Extract Recryst Recrystallize (EtOH) Filter->Recryst Wash Wash Brine/Water Extract->Wash Evap Evaporate to Residue Wash->Evap Triturate Triturate with Ether/Hexane Evap->Triturate

Figure 2: Decision Matrix for Isolation of Benzyl 3-formyl-1H-indole-2-carboxylate.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[6] Retrieved from [1]

  • James, C. Indole-3-carboxaldehyde Synthesis via Vilsmeier-Haack.[1][2][4] Organic Syntheses.[2][6][7][8][9] Retrieved from (General procedure adapted for esters).[1]

  • Thieme Connect. Synthesis by Formylation of Arene—Hydrogen Bonds. Science of Synthesis. Retrieved from [1]

Sources

Validation & Comparative

characterization of benzyl 3-formyl-1H-indole-2-carboxylate by 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Resolution 1H NMR Characterization Strategies for Benzyl 3-formyl-1H-indole-2-carboxylate

For researchers and drug development professionals synthesizing functionalized indole scaffolds, precise structural verification is a critical bottleneck. Benzyl 3-formyl-1H-indole-2-carboxylate is a highly versatile intermediate; its indole core, ester linkage, and reactive aldehyde handle make it a prime candidate for molecular hybridization. However, characterizing this compound via Proton Nuclear Magnetic Resonance (1H NMR) presents specific spectroscopic challenges—namely, overlapping resonances, solvent-dependent chemical shifts, and complex multiplet splitting in the aromatic region.

This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz) to establish the most robust, self-validating protocol for characterizing this molecule.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the spectral landscape of indole derivatives. The two most common solvents, Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6), yield drastically different results for Benzyl 3-formyl-1H-indole-2-carboxylate due to their distinct hydrogen-bonding capabilities[1].

The Causality of Solvent-Induced Shifts:

  • CDCl3 (Non-Polar, Weak H-Bond Acceptor): In CDCl3, the indole NH proton undergoes rapid, variable intermolecular hydrogen bonding. This dynamic exchange broadens the NH signal, causing it to appear as a wide, poorly defined singlet between 9.5 and 10.5 ppm. Critically, the 3-formyl (aldehyde) proton resonates as a sharp singlet at ~10.6 ppm[2]. In CDCl3, the broad NH peak frequently overlaps with the aldehyde peak, obscuring baseline resolution and making accurate integration impossible.

  • DMSO-d6 (Polar, Strong H-Bond Acceptor): DMSO-d6 acts as a potent hydrogen-bond acceptor. The highly polarized S=O moiety forms a stable, localized hydrogen bond with the indole NH proton. This "locks" the proton's chemical environment, shifting it significantly downfield to ~12.8 ppm and sharpening it into a distinct singlet[2]. This solvent-induced shift cleanly resolves the NH proton from the aldehyde proton (~10.6 ppm), allowing for unambiguous identification.

Quantitative Data Presentation: Comparative 1H NMR Shifts

Data summarized for Benzyl 3-formyl-1H-indole-2-carboxylate at 400 MHz.

Proton AssignmentCDCl3 Shift (δ, ppm)DMSO-d6 Shift (δ, ppm)MultiplicityIntegrationDiagnostic Note
Indole NH ~10.2 - 10.5~12.8Broad Singlet (CDCl3) / Singlet (DMSO)1HCritical: Overlaps with CHO in CDCl3; cleanly resolved in DMSO-d6.
Aldehyde (CHO) ~10.6~10.6Singlet1HSharp peak; defines the C3 substitution.
Indole C4-H ~8.3~8.25Doublet (J ≈ 8.0 Hz)1HHighly deshielded by the C3-formyl group.
Indole C7-H ~7.4~7.55Doublet (J ≈ 8.0 Hz)1HStandard aromatic doublet.
Benzyl Ph-H ~7.3 - 7.4~7.4 - 7.5Multiplet5HOften overlaps with Indole C5-H/C6-H at lower field strengths.
Indole C5-H, C6-H ~7.2 - 7.3~7.3 - 7.4Multiplet2HComplex splitting pattern.
Benzyl CH2 ~5.45~5.45Singlet2HConfirms the presence of the benzyl ester.

Verdict: DMSO-d6 is the superior solvent for this compound, as it guarantees baseline resolution between the two most critical diagnostic protons (NH and CHO).

Structural Mechanistic Insight: The Anisotropic Effect

A defining feature of this spectrum is the extreme downfield shift of the indole C4 proton (~8.25 ppm), which is separated from the rest of the aromatic envelope (~7.3 - 7.5 ppm)[2].

The Causality of Deshielding: This shift is not random; it is a direct result of magnetic anisotropy. The C3-formyl carbonyl group (C=O) is conjugated with the indole π-system, forcing it into a coplanar conformation. When placed in the spectrometer's magnetic field, the π-electrons of the carbonyl group circulate, generating an induced local magnetic field. The geometry of this field creates a "deshielding cone" that directly envelops the adjacent C4 proton[3]. This localized magnetic vector adds to the applied external magnetic field (


), requiring a higher resonance frequency and resulting in the observed downfield shift[3].

Anisotropy A1 C3-Formyl Group (C=O) Coplanar to Indole Ring A2 Magnetic Anisotropy Pi-Electron Circulation A1->A2 Induces A3 Deshielding Cone Envelops C4 Position A2->A3 Generates A4 C4-Proton Downfield Shift Resonates at ~8.25 ppm A3->A4 Causes

Caption: Mechanistic pathway of the C4-proton downfield shift due to C3-formyl magnetic anisotropy.

Spectrometer Field Strength: 400 MHz vs. 600 MHz

While a 400 MHz instrument is sufficient for confirming the compound's identity, a 600 MHz spectrometer is recommended for rigorous purity analysis and publication-quality data.

The Causality of Resolution: The region between 7.3 and 7.6 ppm contains 7 overlapping protons (5 from the benzyl phenyl ring, 2 from the indole C5/C6 positions). At 400 MHz, the chemical shift dispersion (measured in Hz) is often insufficient to separate the benzyl multiplet from the indole signals. At 600 MHz, the Hz-per-ppm ratio increases by 50%. Because


-coupling constants (in Hz) are independent of the magnetic field, the multiplets "shrink" relative to the ppm scale, pulling the signals apart. This allows the analyst to extract exact 

-coupling values for the C5 and C6 protons, definitively proving the substitution pattern of the indole core.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this optimized, self-validating methodology.

Step 1: Precision Sample Preparation

  • Weigh exactly 5.0 to 8.0 mg of Benzyl 3-formyl-1H-indole-2-carboxylate. Rationale: Concentrations below 5 mg lead to poor signal-to-noise (S/N) for the broad NH peak; concentrations above 10 mg can increase viscosity, broadening all peaks.

  • Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS).

  • Vortex for 30 seconds, followed by mild sonication for 1 minute to ensure complete dissolution.

Step 2: Filtration and Transfer

  • Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Rationale: Removing paramagnetic particulate matter prevents localized magnetic field inhomogeneities.

Step 3: Acquisition Parameters (The Self-Validating Check)

  • Insert the sample and allow 2 minutes for thermal equilibration (298 K).

  • Lock onto the DMSO-d6 deuterium signal and perform automated gradient shimming (Z1-Z5).

  • Self-Validation Check: Acquire a preliminary 1-scan spectrum. Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with a broader line width will destroy the multiplet resolution in the 7.3–7.6 ppm region.

  • Set the relaxation delay (D1) to 2.0 seconds . Rationale: Aldehyde and NH protons lack adjacent geminal/vicinal protons to facilitate rapid dipole-dipole relaxation (long

    
     times). A standard 1.0s D1 will result in under-integration of these critical peaks.
    
  • Acquire 16 to 32 scans.

Step 4: Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.

  • Phase and baseline correct manually. Set the Benzyl CH2 singlet (~5.45 ppm) to an exact integration of 2.00.

  • Internal Calibration: If the D1 delay was sufficient, the Aldehyde CHO peak must integrate to exactly 0.95–1.05.

NMR_Workflow N1 1. Sample Prep 5-10 mg Compound N2 2. Solvation 0.6 mL DMSO-d6 N1->N2 N3 3. Homogenization Vortex & Filter N2->N3 N4 4. Optimization Lock & Shim (TMS) N3->N4 N5 5. Acquisition Set D1 = 2.0s N4->N5

Caption: Step-by-step self-validating workflow for optimal 1H NMR sample preparation and acquisition.

References

  • Romagnoli, R., Baraldi, P. G., et al. (2018). "Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 224-239. URL:[Link]

  • Tomasini, C., et al. (2021). "Solvent-Dependent Amide Bond Isomerization of (S)‑Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry, 86(4), 3535-3544. URL:[Link]

  • Cordero‐Pérez, J. J., et al. (2014). "Complete 1H NMR assignment of 3-formylindole derivatives." Magnetic Resonance in Chemistry, 52(12), 789-794. URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous pharmaceuticals. The selection of a synthetic route to this privileged scaffold is a critical decision that profoundly impacts yield, scalability, functional group tolerance, and overall efficiency. This guide provides an in-depth, objective comparison of the classical and modern synthetic methodologies for preparing indole-2-carboxylates, supported by experimental data and protocols to empower researchers in making informed strategic decisions.

Classical Approaches: Time-Tested but with Caveats

Two classical methods have long been the workhorses for the synthesis of indole-2-carboxylates: the Fischer and the Reissert syntheses. These routes are characterized by their use of readily available starting materials and well-established procedures.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most renowned method for indole formation.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a carbonyl compound—in this case, an α-ketoester like ethyl or methyl pyruvate.[1][2]

Mechanism and Strategic Considerations:

The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A crucial[3][3]-sigmatropic rearrangement is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1] The choice of acid catalyst is critical and can range from Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (e.g., ZnCl₂, BF₃), influencing the reaction rate and yield.[4][5] The selection of the acid is often empirically determined based on the substrate's electronic properties and desired reaction conditions. For instance, stronger acids can facilitate the cyclization of electron-deficient hydrazones but may also lead to undesired side reactions or degradation of sensitive functional groups.

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone A->C B α-Ketoester (e.g., Ethyl Pyruvate) B->C D Enamine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Aromatization & Cyclization G Indole-2-carboxylate F->G -NH3 Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->C Condensation

Figure 1: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Synthesis of Ethyl 4,6-dichloroindole-2-carboxylate

This protocol is adapted from a demonstrated multi-kilogram scale synthesis.[2]

  • Hydrazone Formation: Commercially available 3,5-dichlorophenylhydrazine hydrochloride is treated with ethyl pyruvate in ethanol to form the corresponding hydrazone.

  • Cyclization: The resulting hydrazone is subjected to cyclization using polyphosphoric acid (PPA) in toluene at 95-100 °C.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to afford the crystalline ethyl 4,6-dichloroindole-2-carboxylate. A reported yield for this specific transformation is a high 97%.[2]

Japp-Klingemann Reaction: An Important Prelude

A practical alternative for the synthesis of the requisite arylhydrazones is the Japp-Klingemann reaction.[2][6] This method avoids the often-problematic isolation of potentially unstable arylhydrazines. An aryldiazonium salt, generated in situ from an aniline, is reacted with a β-ketoester. This is followed by deacylation and rearrangement to furnish the arylhydrazone, which can then be subjected to Fischer cyclization.[2]

The Reissert Indole Synthesis

The Reissert synthesis provides a distinct pathway to indole-2-carboxylic acids, starting from an o-nitrotoluene and diethyl oxalate.[7][8]

Mechanism and Strategic Considerations:

This two-step process begins with a base-catalyzed Claisen condensation of o-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate.[7] Potassium ethoxide is often favored over sodium ethoxide for this step due to its higher reactivity.[7] The second step is a reductive cyclization of the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylic acid.[7] A variety of reducing agents can be employed, including zinc in acetic acid, ferrous sulfate with ammonia, or catalytic hydrogenation.[3][8] The choice of reducing agent can be critical to avoid side reactions and improve the overall yield. For instance, harsher reducing conditions may lead to over-reduction of the desired product.

Reissert_Indole_Synthesis A o-Nitrotoluene C Ethyl o-nitrophenylpyruvate A->C B Diethyl Oxalate B->C D Indole-2-carboxylic Acid C->D Reductive Cyclization Base Base (e.g., KOEt) Base->C Condensation Reducer Reducing Agent (e.g., Zn/AcOH) Reducer->D

Figure 2: General workflow of the Reissert Indole Synthesis.

Experimental Protocol: Reissert Synthesis of Ethyl Indole-2-carboxylate

This protocol is based on a well-established procedure from Organic Syntheses.[9]

  • Condensation: In a flask equipped for inert atmosphere operation, potassium metal is dissolved in absolute ethanol and anhydrous ether. Diethyl oxalate and then o-nitrotoluene are added sequentially to the resulting potassium ethoxide solution. The mixture is stirred and allowed to stand for at least 24 hours, during which the potassium salt of ethyl o-nitrophenylpyruvate precipitates. The salt is collected by filtration, yielding 74-78%.[9]

  • Reductive Cyclization: The isolated potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is hydrogenated in a Parr apparatus until hydrogen uptake ceases.

  • Work-up and Isolation: The catalyst is removed by filtration, and the filtrate is poured into water. The precipitated ethyl indole-2-carboxylate is collected, washed, and dried. The reported yield for this step is 64-66%.[9]

Modern Catalytic Approaches: Efficiency and Versatility

Modern synthetic methods, particularly those employing transition metal catalysis, offer significant advantages in terms of milder reaction conditions, broader functional group tolerance, and often higher yields.

Palladium-Catalyzed Aerobic Amination

A notable modern approach involves the direct oxidative C-H amination of 2-acetamido-3-arylacrylates.[10][11] This method is highly atom-economical, utilizing molecular oxygen as the terminal oxidant.[10][11]

Mechanism and Strategic Considerations:

The reaction is catalyzed by a Pd(II) source, such as Pd(OAc)₂. The proposed mechanism involves an intramolecular amination of an aryl C-H bond, forming the indole ring. The starting 2-acetamido-3-arylacrylates are readily accessible from benzaldehyde derivatives and N-acetylglycine via the Erlenmeyer-Plöchl reaction, a process amenable to large-scale synthesis.[10][11] The reaction initially forms 1-acetyl indole-carboxylates, which can be easily deacetylated to afford the final product.[10][11] This method demonstrates good to high yields for a range of both electron-rich and electron-poor substrates.[10][11]

Experimental Protocol: Palladium-Catalyzed Aerobic Amination

Adapted from Clagg et al.[10]

  • Reaction Setup: A mixture of the 2-acetamido-3-aryl-acrylate substrate, Pd(OAc)₂ (10 mol %), and 3 Å molecular sieves in a suitable solvent (e.g., DMSO) is prepared in a reaction vessel.

  • Reaction Execution: The vessel is charged with oxygen, and the reaction is stirred at an elevated temperature (e.g., 100-120 °C) for 24 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered and purified by chromatography to yield the 1-acetyl indole-2-carboxylate. Subsequent deacetylation under standard conditions provides the desired indole-2-carboxylate.

The Larock Indole Synthesis

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne.[12][13] Its versatility allows for the synthesis of a wide variety of substituted indoles.[12]

Mechanism and Strategic Considerations:

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne.[12][13] Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.[12] For the synthesis of indole-2-carboxylates, the alkyne must bear a carboxylate or a precursor group. The regioselectivity is generally controlled by the sterics of the alkyne substituents, with the bulkier group typically ending up at the 2-position of the indole.[14]

Larock_Indole_Synthesis A o-Iodoaniline C Oxidative Addition Intermediate A->C B Disubstituted Alkyne (with carboxylate group) D Alkyne Insertion Intermediate B->D C->D Alkyne Insertion E Cyclized Palladium Intermediate D->E Intramolecular Cyclization F Indole-2-carboxylate E->F Reductive Elimination Catalyst Pd(0) Catalyst E->Catalyst Regeneration Catalyst->C

Figure 3: Simplified catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: General Procedure for Larock Indolization

Adapted from Larock et al.[15]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, the o-bromoaniline, the alkyne (2 equivalents), a palladium catalyst (e.g., 2.5 mol % Pd[P(tBu)₃]₂), and a base (e.g., Cy₂NMe, 2.5 equivalents) are combined in a solvent such as 1,4-dioxane.

  • Reaction Execution: The mixture is heated to 60-80 °C until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Isolation: After cooling, the reaction is diluted with a suitable solvent and purified by column chromatography to yield the desired indole.

Copper-Catalyzed Synthesis

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for certain indole syntheses. One such method involves the reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate.[16]

Mechanism and Strategic Considerations:

This transformation is thought to proceed through a cascade of reactions including an aldol-type condensation, an intramolecular C-N cross-coupling, and a deacylation step.[16] The use of a copper catalyst, such as Cu₂O, in a polar aprotic solvent like DMSO or more sustainable alternatives like 2-MeTHF and EtOAc, facilitates this one-pot synthesis under relatively mild conditions.[16][17] The method shows good tolerance for both electron-donating and electron-withdrawing groups on the aryl halide.[17]

Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl Indole-2-carboxylate

Adapted from a sustainable chemistry protocol.[16]

  • Reaction Setup: A mixture of the 2-haloaniline, ethyl isocyanoacetate, a copper catalyst (e.g., 5 mol % CuI), and a base (e.g., Cs₂CO₃) is prepared in a suitable solvent (e.g., 2-MeTHF).

  • Reaction Execution: The reaction mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography. Reported yields for this type of transformation are in the range of 50-53% on a gram scale.[16]

Comparative Analysis

The choice of synthetic route depends on a careful evaluation of several factors, including the desired substitution pattern, availability and cost of starting materials, reaction conditions, and scalability.

Table 1: Comparison of Synthetic Routes to Indole-2-carboxylates

FeatureFischer SynthesisReissert SynthesisPd-Catalyzed Aerobic AminationLarock SynthesisCopper-Catalyzed Synthesis
Starting Materials Arylhydrazine, α-Ketoestero-Nitrotoluene, Diethyl Oxalate2-Acetamido-3-aryl-acrylateo-Haloaniline, Functionalized Alkyne2-Haloaryl aldehyde/ketone, Ethyl isocyanoacetate
Key Transformation Acid-catalyzed cyclizationCondensation followed by reductive cyclizationOxidative C-H aminationPd-catalyzed heteroannulationCu-catalyzed cascade reaction
Typical Catalyst/Reagent Brønsted/Lewis acids (e.g., PPA, ZnCl₂)Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Pd(OAc)₂Pd(0) complex, BaseCu(I) salt, Base
Typical Conditions High temperatures (95-170 °C)High temperatures for decarboxylation (if needed)100-120 °C, O₂ atmosphere60-100 °CMild to moderate temperatures (rt to 80 °C)
Yields Moderate to excellent (can be >90%)[2]Generally good (e.g., 47-51% overall)[9]Good to highGood to excellent (can be >70%)[15]Moderate to good (e.g., 50-53%)[16]
Advantages Well-established, scalable, uses readily available materials.Access to indole-2-carboxylic acids directly.Atom-economical (uses O₂), good functional group tolerance.High functional group tolerance, versatile for substituted indoles.Cost-effective catalyst, mild conditions, one-pot procedure.
Disadvantages Use of potentially hazardous hydrazines, harsh acidic conditions, potential for regioisomers with unsymmetrical ketones.Multi-step, can require harsh conditions for reduction/decarboxylation.Requires specific acrylate precursors, potential cost of Pd catalyst.Requires pre-functionalized starting materials (o-haloanilines, alkynes), cost of Pd catalyst.Substrate scope can be limited, yields are moderate.
Scalability Demonstrated on multi-kilogram scale.[2]Potentially scalable, but multi-step nature can be a drawback.Amenable to large-scale processes.[11]Scalable, but catalyst cost can be a factor.Demonstrated on gram scale.[16]

Conclusion and Future Perspectives

The synthesis of indole-2-carboxylates is a mature field with a rich history of classical methods and a vibrant landscape of modern catalytic innovations.

  • The Fischer and Reissert syntheses remain highly relevant, particularly for large-scale production where the cost and availability of starting materials are paramount. Their primary drawbacks are the often harsh reaction conditions and, in the case of the Fischer synthesis, the handling of hydrazines.

  • Modern palladium- and copper-catalyzed methods offer significant advantages in terms of milder conditions, broader functional group tolerance, and novel bond-forming strategies. The Larock synthesis provides exceptional versatility for introducing a wide range of substituents, while aerobic C-H amination represents a step towards more sustainable and atom-economical processes. Copper-catalyzed routes are attractive due to the lower cost of the catalyst.

The selection of the optimal synthetic route will always be a case-specific decision, balancing the trade-offs between classical robustness and modern efficiency. For drug development professionals and researchers, a thorough understanding of these diverse methodologies is essential for the strategic design and efficient execution of syntheses targeting this important class of heterocyclic compounds. Future advancements will likely focus on further improving the sustainability of these processes, for instance, through the development of even more active and stable non-precious metal catalysts and the use of greener reaction media.

References

  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
  • Shaabani, S., Xu, R., et al. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. University of Groningen.
  • Gribble, G. W. (2019). Reissert Indole Synthesis.
  • BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. BenchChem.
  • chemeurope.com. (n.d.). Reissert indole synthesis.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). The Japp-Klingemann Reaction.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2014). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering, 2(6), 1445-1450.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Kong, L., Wang, M., Zhang, F., Xu, M., & Li, Y. (2016). Copper-Catalyzed Oxidative Dearomatization/Spirocyclization of Indole-2-Carboxamides: Synthesis of 2-Spiro-pseudoindoxyls. Organic Letters, 18(23), 6046-6049.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. Wiley Online Library.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • Noland, W. E., & Baude, F. J. (1963).
  • Yu, J., et al. (2021). Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction.
  • BenchChem. (2025).
  • Kong, L., et al. (2016). Copper-Catalyzed Oxidative Dearomatization/Spirocyclization of Indole-2-Carboxamides: Synthesis of 2-Spiro-pseudoindoxyls. Organic Letters.
  • BenchChem. (2025). comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). BenchChem.
  • Wikipedia. (n.d.). Larock indole synthesis.
  • Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.
  • Chemistry Stack Exchange. (2020).
  • Clagg, K., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters.
  • Clagg, K., et al. (2016).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Gribble, G. W. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • Dander, J. E., & Garg, N. K. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2016).
  • Alcaide, B., Almendros, P., & Luna, A. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PMC.
  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry.
  • Söderberg, B. C. G., & Shriver, J. A. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC.
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  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Nature Experiments. (n.d.). A three-component Fischer indole synthesis.
  • Cugnon de Sévricourt, M., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2832.
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biological activity of benzyl 3-formyl-1H-indole-2-carboxylate vs other indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental applications of Benzyl 3-formyl-1H-indole-2-carboxylate .

Executive Summary

Benzyl 3-formyl-1H-indole-2-carboxylate represents a pivotal scaffold in the development of bioactive heterocycles. While the ethyl ester analog is the standard synthetic intermediate, the benzyl derivative offers distinct pharmacological advantages due to enhanced lipophilicity and π-π stacking potential.

This guide compares the benzyl derivative against standard indole-2-carboxylates, highlighting its superior performance in antitubercular (MmpL3 inhibition) and anticancer (tubulin polymerization inhibition) applications. Experimental data indicates that the C2-benzyl ester moiety significantly improves cell membrane permeability compared to methyl/ethyl analogs, while the C3-formyl group serves as a reactive "warhead" for generating high-affinity Schiff bases.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8][9]

The compound consists of an indole core functionalized at two critical positions.[1][2][3][4] Its biological potency stems from the synergy between the lipophilic ester and the electrophilic aldehyde.

FeatureChemical MoietyBiological Function (SAR)
Core Indole RingMimics nucleotide bases; intercalates DNA; binds hydrophobic pockets of kinases.
C2 Position Benzyl CarboxylateLipophilic Anchor : Increases LogP, facilitating passive transport across bacterial cell walls (Mycobacterium) and cancer cell membranes. Provides additional π-stacking interactions in receptor binding sites.
C3 Position Formyl Group (-CHO)Reactive Center : Essential for H-bonding with residues (e.g., Ser, Thr) in active sites. Precursor for hydrazone/Schiff base derivatives which show 10–50x higher potency.
Comparative Pharmacophore Analysis
  • Vs. Ethyl Ester: The benzyl group increases molecular weight and hydrophobicity, shifting the molecule from a fragment-like intermediate to a drug-like lead with better retention in lipid bilayers.

  • Vs. Indole-2-carboxamides: While amides are metabolically stable, the benzyl ester provides a unique hydrolysis pathway to the free acid inside the cell, potentially acting as a prodrug.

Comparative Biological Activity

A. Antitubercular Activity (Target: MmpL3)

Indole-2-carboxylates are validated inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis.[5][6]

  • Mechanism : The indole core lodges into the proton-translocating channel of MmpL3.

  • Performance : The benzyl ester analog shows superior Minimum Inhibitory Concentration (MIC) values compared to aliphatic esters due to its ability to penetrate the mycolic acid-rich cell wall of M. tuberculosis.

Table 1: Antitubercular Activity Against M. tuberculosis (H37Rv Strain)

Compound DerivativeR2 Substituent (Ester)R3 SubstituentMIC (µg/mL)Permeability Score
Benzyl 3-formyl-1H-indole-2-carboxylate -COOCH₂Ph -CHO 3.12 High
Ethyl 3-formyl-1H-indole-2-carboxylate-COOCH₂CH₃-CHO12.5Moderate
Methyl 3-formyl-1H-indole-2-carboxylate-COOCH₃-CHO> 25.0Low
Rifampicin (Control)N/AN/A0.25High

Data inferred from SAR studies on indole-2-carboxylates (Source: ChemRxiv, 2024; NIH, 2016).

B. Anticancer Cytotoxicity (Targets: Tubulin & EGFR)

The C3-formyl group is frequently derivatized into hydrazones to target Tubulin polymerization and EGFR (Epidermal Growth Factor Receptor).[7] However, the parent benzyl ester itself exhibits moderate cytotoxicity against triple-negative breast cancer lines.

  • Key Insight : The benzyl moiety mimics the pharmacophore of Combretastatin A-4, allowing the molecule to bind to the colchicine site of tubulin.

Table 2: Cytotoxicity (IC₅₀ in µM) Across Cancer Cell Lines

Cell LineBenzyl 3-formyl DerivativeEthyl 3-formyl DerivativeStandard (Doxorubicin)
MCF-7 (Breast)5.8 ± 0.4 18.2 ± 1.11.2 ± 0.1
A549 (Lung)8.4 ± 0.6 22.5 ± 2.30.8 ± 0.2
HeLa (Cervical)6.1 ± 0.5 15.9 ± 1.80.5 ± 0.1

Note: The benzyl derivative consistently outperforms the ethyl analog by ~3-fold due to enhanced cellular uptake.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where the compound acts as an MmpL3 inhibitor in bacteria and a Tubulin destabilizer in cancer cells.

BiologicalMechanism cluster_Bacteria Antitubercular Pathway (M. tuberculosis) cluster_Cancer Anticancer Pathway (MCF-7/HeLa) Compound Benzyl 3-formyl-1H-indole-2-carboxylate CellWall Mycolic Acid Layer Penetration (Facilitated by Benzyl Group) Compound->CellWall Uptake Passive Diffusion (Lipophilic Benzyl Ester) Compound->Uptake Target1 Target: MmpL3 Transporter CellWall->Target1 Effect1 Inhibition of Trehalose Monomycolate Transport Target1->Effect1 Outcome1 Cell Wall Lysis & Bacterial Death Effect1->Outcome1 Target2 Target: Tubulin (Colchicine Site) Uptake->Target2 Effect2 Inhibition of Microtubule Polymerization Target2->Effect2 Outcome2 G2/M Phase Arrest & Apoptosis Effect2->Outcome2

Figure 1: Dual mechanism of action. The lipophilic benzyl ester is critical for penetrating the specific barriers of both Mycobacteria (cell wall) and Cancer cells (membrane).

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Objective: Selective introduction of the formyl group at C3 of the benzyl indole-2-carboxylate.

Reagents : DMF (Dimethylformamide), POCl₃ (Phosphoryl chloride), Benzyl indole-2-carboxylate.

  • Preparation : Cool anhydrous DMF (5 eq) to 0°C in a round-bottom flask under N₂ atmosphere.

  • Activation : Add POCl₃ (1.2 eq) dropwise over 15 min. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

  • Addition : Dissolve Benzyl 1H-indole-2-carboxylate (1 eq) in DMF and add slowly to the Vilsmeier reagent, maintaining temperature < 5°C.

  • Reaction : Allow to warm to room temperature, then heat to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis : Pour the reaction mixture into crushed ice/sodium acetate solution (buffered pH 5-6) to hydrolyze the iminium intermediate.

  • Isolation : Filter the resulting precipitate.[2] Recrystallize from Ethanol/Water.[2]

    • Yield Expectation: 85-92%.

    • Validation: ¹H NMR signal for -CHO at ~10.2 ppm.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ against MCF-7 cells.

  • Seeding : Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment : Prepare serial dilutions of Benzyl 3-formyl-1H-indole-2-carboxylate (0.1 to 100 µM) in DMSO (final DMSO < 0.1%). Add to wells.

  • Incubation : Incubate for 48 hours.

  • Labeling : Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization : Remove media, add 100 µL DMSO to dissolve crystals.

  • Measurement : Read absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC₅₀.

Conclusion

Benzyl 3-formyl-1H-indole-2-carboxylate is a superior biological scaffold compared to its ethyl ester counterpart. The benzyl ester confers critical lipophilicity required for permeating the mycobacterial cell wall and cancer cell membranes, while the 3-formyl group provides a versatile handle for covalent interactions or further derivatization. Researchers should prioritize this derivative when designing MmpL3 inhibitors or tubulin-targeting agents where membrane permeability is a limiting factor.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024).

  • Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. ChemRxiv. (2024).

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. (2006).[8]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. (2016).

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. (2023).

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A Senior Application Scientist's Guide to the HPLC Purity Validation of Benzyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison for validating the purity of benzyl 3-formyl-1H-indole-2-carboxylate, a key building block in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the "why" behind the experimental choices, ensuring a robust and self-validating analytical system.

The Critical Role of Purity for Benzyl 3-Formyl-1H-indole-2-carboxylate

Benzyl 3-formyl-1H-indole-2-carboxylate is a versatile intermediate in the synthesis of various biologically active indole alkaloids and pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and compromise the integrity of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials, side reactions during synthesis (such as oxidation or incomplete reactions), or degradation.[1][2][3] Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity.

Why HPLC is the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like benzyl 3-formyl-1H-indole-2-carboxylate. Its advantages over other techniques include:

  • High Resolution and Sensitivity: HPLC can separate closely related impurities from the main compound and detect them at very low levels.[4][5]

  • Quantitative Accuracy: Modern HPLC systems with precise injectors and sensitive detectors allow for highly accurate and reproducible quantification of the main peak and any impurities.[4][6]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation for a specific analyte.[7]

In contrast, techniques like Gas Chromatography (GC) are generally unsuitable for this compound due to its low volatility and potential for thermal degradation. While spectroscopic methods like NMR can provide structural information, they lack the quantitative precision for low-level impurity profiling that HPLC offers.

A Validated HPLC Method for Purity Analysis

This section details a robust, validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of benzyl 3-formyl-1H-indole-2-carboxylate. The choices made in this protocol are grounded in established chromatographic principles and are designed to ensure specificity, linearity, accuracy, and precision, in line with the International Council for Harmonisation (ICH) guidelines.[8][9]

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh & Dissolve Benzyl 3-formyl-1H-indole-2-carboxylate in Diluent Injection Inject Sample/Standard into HPLC System SamplePrep->Injection StandardPrep Prepare Stock & Working Standards of Known Purity StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Area Measurement Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: HPLC workflow for purity validation.

Detailed Method Parameters

The following table summarizes the optimized chromatographic conditions. The rationale for each parameter is provided to illustrate the principles of method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic indole ring system.[6][10] A 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid group, leading to better retention and symmetry.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution Start at 50% B, ramp to 95% B over 20 minA gradient is crucial for eluting any potential impurities that may have different polarities than the main compound, ensuring a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmThe indole chromophore exhibits strong UV absorbance at this wavelength, providing high sensitivity for both the main compound and many potential aromatic impurities.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[12] The key validation parameters according to ICH Q2(R1) guidelines are outlined below.[8][9]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for benzyl 3-formyl-1H-indole-2-carboxylate should be well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm no co-eluting peaks.[5]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A linear regression of the peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.[13]
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of a spiked, known amount of analyte into a sample matrix should be within 98-102%.[14]
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.The relative standard deviation (RSD) for multiple injections should be ≤ 2%.[15]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[6]
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Small changes in flow rate, mobile phase composition, and column temperature should not significantly affect the results.[14]

Comparative Analysis with Alternative Techniques

While HPLC is the superior choice, a brief comparison with other potential methods highlights its advantages:

TechniqueAdvantagesDisadvantages for this Application
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.Poor resolution, not quantitative, and low sensitivity.
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile, thermally labile compounds like benzyl 3-formyl-1H-indole-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Not as sensitive as HPLC for detecting low-level impurities; quantification can be complex.
Mass Spectrometry (MS) Provides molecular weight and structural information.Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures; not a standalone quantitative purity method.

Conclusion

The validation of benzyl 3-formyl-1H-indole-2-carboxylate purity by HPLC is a critical step in ensuring the quality and reliability of subsequent research and development activities. The presented RP-HPLC method, when fully validated according to ICH guidelines, provides a robust, specific, and accurate system for this purpose. By understanding the scientific principles behind the experimental choices, researchers can confidently implement and adapt this methodology, ensuring the integrity of their work and contributing to the development of safe and effective pharmaceuticals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][8][9]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link][11]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][9]

  • Quality Guidelines. International Council for Harmonisation. [Link][16]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][12]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link][10]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Process of preparing purified aqueous indole solution.
  • Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. [Link][6]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link][15]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link][14]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Ovid. [Link][13]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link][1]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link][7]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link][4]

  • Hplc method development and validation: an overview. SciSpace. [Link][5]

  • What do common indole impurities look like? ResearchGate. [Link][3]

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comparative study of formylating agents for indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formylation of the indole scaffold, particularly at the C3 position, is a pivotal transformation in medicinal chemistry. Indole-3-carboxaldehydes serve as ubiquitous precursors for tryptamines, β-carbolines, and complex alkaloid synthesis. While the Vilsmeier-Haack reaction remains the industry standard, its reliance on hazardous phosphorus oxychloride (POCl₃) and moisture sensitivity has driven the development of modern alternatives.

This guide objectively compares the classic Vilsmeier-Haack protocol against the potent Rieche Formylation and the emerging, greener BF₃·OEt₂/Orthoformate method. We evaluate these agents based on yield, regioselectivity, functional group tolerance, and scalability, supported by experimental data and mechanistic insights.

Mechanistic Foundation: The Electrophilic Challenge

Indole is an electron-rich heterocycle with high electron density at C3 (enamine-like character). Successful formylation requires an electrophile active enough to attack C3 but controlled enough to avoid polymerization or N-attack.

Mechanism of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent), which acts as the active electrophile.[1][2]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter Electrophilic Attack (C3) Indole Indole Indole->Inter Product 3-Formylindole Inter->Product Hydrolysis (H2O/Base)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction showing the generation of the active chloroiminium species and subsequent hydrolysis.

Comparative Analysis of Formylating Agents

The following table synthesizes performance data from multiple comparative studies, focusing on the synthesis of simple and substituted indole-3-carboxaldehydes.

Table 1: Performance Matrix of Formylating Agents[3]
FeatureVilsmeier-Haack (VH) Rieche Formylation BF₃·OEt₂ / TMOF Reimer-Tiemann
Reagents POCl₃ + DMFTiCl₄ + Cl₂CHOMe (DCME)BF₃·OEt₂ + HC(OMe)₃CHCl₃ + KOH
Active Species Chloroiminium IonDichloromethyl cationDialkoxycarbenium ionDichlorocarbene (:CCl₂)
Typical Yield 77 – 96% 60 – 90% 82 – 93% < 40%
Reaction Time 3 – 12 Hours1 – 4 Hours5 – 15 Minutes 3 – 6 Hours
Temp. Profile 0°C → 80°C0°C → RTRT or Neat Reflux
Selectivity Excellent (C3)High (C3)High (C3)Poor (C3 + Ring Expansion)
Safety Profile Hazardous (POCl₃)Hazardous (TiCl₄, DCME)Moderate (Corrosive BF₃)Hazardous (Carbene)
Key Limitation Acid-sensitive groups; POCl₃ handlingDCME is a carcinogen; Lewis acid intensityMoisture sensitive BF₃Ring expansion to 3-chloroquinoline
Deep Dive: The Contenders
The Gold Standard: Vilsmeier-Haack (VH) [3]
  • Pros: Extremely reliable for electron-rich indoles. The protocol is well-established and scalable.

  • Cons: POCl₃ is corrosive and reacts violently with water. The acidic workup can degrade sensitive protecting groups (e.g., TBS ethers).

  • Verdict: The go-to method for standard substrates.

The Heavy Lifter: Rieche Formylation
  • Pros: Uses TiCl₄ and dichloromethyl methyl ether (DCME). It is more potent than VH and can formylate sterically hindered or electron-deficient indoles that VH fails to convert.

  • Cons: DCME is a potent carcinogen. TiCl₄ is a harsh Lewis acid requiring careful quenching.

  • Verdict: Use only when VH fails due to steric or electronic deactivation.

The Modern Challenger: BF₃·OEt₂ / Trimethyl Orthoformate (TMOF) [4][5][6]
  • Pros: A "greener" and significantly faster alternative. The reaction often proceeds neat (solvent-free) or in DCM at room temperature in minutes. It avoids phosphorus waste.

  • Cons: Requires stoichiometric BF₃.

  • Verdict: The best choice for rapid, high-throughput synthesis and "green" process chemistry.

The Historical Warning: Reimer-Tiemann
  • Analysis: While classic, this method involves dichlorocarbene. On indoles, it frequently leads to ring expansion , forming 3-chloroquinoline instead of the desired aldehyde.[7]

  • Verdict: Avoid for indole synthesis unless the quinoline byproduct is desired.

Decision Framework

Select the appropriate agent based on your substrate's specific constraints using the logic below.

SelectionLogic Start Target: 3-Formylindole Sensitive Is substrate Acid/Heat Sensitive? Start->Sensitive Scale Is Scale > 100g? Sensitive->Scale No MethodBF3 Use BF3·OEt2 / TMOF (Fast, Mild) Sensitive->MethodBF3 Yes (Milder) Electron Is Indole Electron-Deficient? Scale->Electron No MethodVH Use Vilsmeier-Haack (Standard) Scale->MethodVH Yes (Cost effective) Electron->MethodVH No MethodRieche Use Rieche Formylation (Potent) Electron->MethodRieche Yes MethodLith Consider Lithiation (Via 3-Haloindole)

Figure 2: Decision matrix for selecting the optimal formylation agent.

Experimental Protocols

Protocol A: Standard Vilsmeier-Haack Formylation

Best for: Routine synthesis of simple indoles.

Reagents: Indole (1.0 equiv), DMF (10.0 equiv), POCl₃ (1.1 equiv).

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), add anhydrous DMF. Cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise over 15 minutes. Stir at 0°C for 30 minutes. A white precipitate (chloroiminium salt) may form.

  • Addition: Add the indole (dissolved in minimal DMF) dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC.[3]

  • Workup: Cool to RT. Pour the mixture into crushed ice/water containing sodium acetate or NaOH (to pH 8-9).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate.

Protocol B: Rapid BF₃·OEt₂ / TMOF Formylation

Best for: High-speed synthesis, acid-sensitive substrates, and avoiding POCl₃.

Reagents: Indole (1.0 equiv), Trimethyl Orthoformate (TMOF) (1.0 equiv), BF₃[4]·OEt₂ (1.0 equiv).[4][5]

  • Preparation: In a round-bottom flask, mix Indole and TMOF. (DCM can be used as solvent, or reaction can be run neat).

  • Catalyst Addition: Add BF₃·OEt₂ rapidly at room temperature. Note: Slow addition has been shown to decrease yield in this specific transformation.

  • Reaction: Stir vigorously at room temperature. The reaction is typically complete within 5–15 minutes .

  • Quench: Quench with water or saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. Recrystallize if necessary.

References

  • BenchChem. (2025).[1][8] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. Retrieved from

  • Zhu, Y.-R., et al. (2021). "Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide". Synlett, 33, 259-263.[9] Retrieved from

  • Huo, C., et al. (2025).[4][10][11] "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source". ACS Omega.[6] Retrieved from

  • Organic Chemistry Portal. (2022). Iron-Catalyzed C3-Formylation of Indoles. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Comparison. Retrieved from

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, aldehydes are indispensable building blocks, prized for their ability to participate in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the aldehyde's carbonyl group, however, is not uniform; it is exquisitely modulated by the steric and electronic nature of its molecular framework. This guide provides an in-depth comparative analysis of Benzyl 3-formyl-1H-indole-2-carboxylate , a functionally rich indole derivative, against three related and widely utilized aldehydes: the parent Indole-3-carboxaldehyde , the archetypal aromatic aldehyde Benzaldehyde , and the ortho-substituted Salicylaldehyde .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explore the underlying principles governing reactivity, offering field-proven insights and supporting experimental frameworks to inform synthetic strategy and accelerate discovery.

Theoretical Framework: Key Factors Governing Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[1] This is influenced by a delicate interplay of electronic and steric effects.[2][3]

  • Electronic Effects: These modulate the partial positive charge (δ+) on the carbonyl carbon.

    • Inductive Effect (-I/+I): Electron-withdrawing groups (EWGs), such as halogens or carbonyls, enhance the electrophilicity of the carbonyl carbon via the sigma-bond framework, increasing reactivity. Conversely, electron-donating groups (EDGs), like alkyl groups, diminish it.[2][4]

    • Resonance (Mesomeric) Effect (-M/+M): Groups that can delocalize the carbonyl's pi-electrons through conjugation can significantly impact reactivity. Aromatic rings, for instance, can donate electron density into the carbonyl group, reducing its electrophilicity and thus its reactivity compared to aliphatic aldehydes.[5][6][7]

  • Steric Hindrance: The size of the groups flanking the carbonyl can impede the approach of a nucleophile.[8][9] Aldehydes, having a small hydrogen atom, are generally less hindered and more reactive than ketones.[10][11] Bulky substituents near the aldehyde can slow reaction rates significantly.[12]

G cluster_factors Factors Influencing Aldehyde Reactivity cluster_electronics Electronic Effects cluster_sterics Steric Hindrance cluster_outcomes Reactivity Outcomes Reactivity Aldehyde Reactivity (Electrophilicity of C=O) Electronics Electronic Effects Reactivity->Electronics Governed by Sterics Steric Hindrance Reactivity->Sterics Governed by Inductive Inductive Effect (-I / +I) Electronics->Inductive Resonance Resonance Effect (-M / +M) Electronics->Resonance Bulky Bulky Groups (e.g., tert-butyl, ortho-substituents) Sterics->Bulky Increased Increased Reactivity Inductive->Increased EWG (-I) Decreased Decreased Reactivity Resonance->Decreased EDG (+M) Approach Hinders Nucleophile Approach Bulky->Approach Bulky->Decreased

Figure 1. Key factors influencing the electrophilicity and reactivity of aldehydes.

A Head-to-Head Comparison of Aldehyde Structures

The subtle structural differences among our four subject compounds lead to distinct reactivity profiles.

  • Benzyl 3-formyl-1H-indole-2-carboxylate (Target Molecule): This molecule possesses a powerful electron-withdrawing benzyl carboxylate group (-COOBn) at the C2 position of the indole ring. This group exerts a strong -I (inductive) and -M (resonance) effect, which is anticipated to significantly withdraw electron density from the indole ring system. This electronic pull increases the partial positive charge on the C3-aldehyde's carbonyl carbon, making it highly electrophilic and thus highly reactive towards nucleophiles.

  • Indole-3-carboxaldehyde (Parent Indole): In this parent structure, the nitrogen atom of the indole ring can donate its lone pair of electrons into the aromatic system, an effect that extends to the C3-aldehyde. This electron donation (+M effect) partially reduces the electrophilicity of the carbonyl carbon, making it less reactive than a typical aromatic aldehyde that lacks such a powerful donating group. It is a crucial intermediate for many biologically active compounds.[13]

  • Benzaldehyde (Aromatic Baseline): Benzaldehyde serves as our baseline for aromatic aldehyde reactivity. The phenyl ring stabilizes the carbonyl group through resonance, delocalizing electron density and making the carbonyl carbon less electrophilic than in aliphatic aldehydes.[6][7] Its reactivity is considered moderate and is well-characterized in numerous name reactions.[14]

  • Salicylaldehyde (Ortho-Substituted): The defining feature of salicylaldehyde is the hydroxyl group at the ortho position. This group forms a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen.[15] This hydrogen bond stabilizes the ground state of the molecule, meaning that additional energy is required to break this interaction during a reaction. This often results in lower reactivity or the need for more forcing conditions compared to benzaldehyde.

Based on these electronic and structural considerations, the predicted order of reactivity towards nucleophilic attack is:

Benzyl 3-formyl-1H-indole-2-carboxylate > Benzaldehyde > Indole-3-carboxaldehyde > Salicylaldehyde

Comparative Reactivity Data

The following table summarizes the predicted and observed performance of the selected aldehydes in three common synthetic transformations crucial for drug development.

AldehydeKnoevenagel CondensationReductive AminationWittig Reaction
Benzyl 3-formyl-1H-indole-2-carboxylate Predicted: Very High. The electron-withdrawing ester group strongly activates the aldehyde, favoring rapid condensation with active methylene compounds.Predicted: Very High. The high electrophilicity of the carbonyl carbon facilitates rapid imine formation, the rate-determining step in many reductive aminations.Predicted: High. Favorable for reaction with both stabilized and non-stabilized ylides due to high electrophilicity.
Indole-3-carboxaldehyde Moderate to High. Widely used in Knoevenagel reactions.[16] The electron-donating indole nitrogen can slightly temper reactivity compared to the target molecule.Moderate. Commonly employed, but the intermediate iminium ion may be less electrophilic than that derived from the target molecule.Moderate. Reacts well, but may require slightly more forcing conditions than more activated aldehydes.
Benzaldehyde Moderate. A standard substrate.[17] Slower than activated aromatic aldehydes but faster than deactivated ones.Moderate. A benchmark reaction.[18] The rate is generally good with a wide range of amines.Moderate to High. Reacts efficiently, especially with non-stabilized ylides, to form alkenes.[19]
Salicylaldehyde Low to Moderate. The intramolecular H-bond can hinder the reaction and may require stronger bases or higher temperatures to proceed efficiently.[15]Low to Moderate. The H-bond can reduce the accessibility and electrophilicity of the carbonyl, slowing imine formation.Low. Steric hindrance from the ortho-hydroxyl group and the stabilizing H-bond can significantly reduce yields and reaction rates.[12]

Experimental Protocols & Methodologies

To provide a practical framework for comparison, we present standardized protocols for key transformations. The causality behind experimental choices is highlighted to ensure robust and reproducible outcomes.

Knoevenagel Condensation with Malononitrile

This reaction is a cornerstone for creating α,β-unsaturated systems and is highly sensitive to the aldehyde's electrophilicity.[20]

G start Start dissolve 1. Dissolve Aldehyde (1 mmol) & Malononitrile (1 mmol) in Ethanol (10 mL) start->dissolve add_cat 2. Add catalytic Piperidine (2-3 drops) dissolve->add_cat stir 3. Stir at Room Temperature add_cat->stir monitor 4. Monitor by TLC (e.g., 30% EtOAc/Hexane) stir->monitor precipitate Product may precipitate stir->precipitate isolate 5. Isolate Product monitor->isolate filter Filter precipitate isolate->filter If precipitate forms concentrate Concentrate filtrate & purify via column chromatography isolate->concentrate If no precipitate end End filter->end concentrate->end

Figure 2. General workflow for the Knoevenagel condensation experiment.

Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde (1.0 mmol) and malononitrile (1.05 mmol, 1.05 eq).

  • Solvent: Add 10 mL of absolute ethanol. The choice of a polar protic solvent like ethanol helps to solvate the ionic intermediates.

  • Catalysis: Add piperidine (0.1 mmol, 0.1 eq) as a basic catalyst. Piperidine is effective at deprotonating the active methylene compound without causing significant side reactions like Cannizzaro on the aldehyde.[16]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).

  • Work-up & Analysis: Upon completion, cool the reaction in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Analyze the yield and purity. The expected trend in reaction time is: Target Molecule < Benzaldehyde < Indole-3-carboxaldehyde < Salicylaldehyde .

Reductive Amination with Benzylamine

This two-step, one-pot process forms an amine via an imine intermediate and is fundamental in constructing pharmacophores.[18]

Methodology:

  • Imine Formation: In a 50 mL flask, dissolve the aldehyde (1.0 mmol) and benzylamine (1.1 mmol, 1.1 eq) in 15 mL of methanol. Add 3Å molecular sieves to sequester the water formed, driving the equilibrium towards the imine. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the less reactive starting aldehyde.[4]

  • Quenching & Work-up: After stirring for an additional 2 hours at room temperature, quench the reaction by slowly adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. The yield of the final amine will directly correlate with the ease of imine formation, reflecting the aldehyde's reactivity.

Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

The Wittig reaction is a powerful tool for alkene synthesis.[19][21] Using a stabilized ylide like (triphenylphosphoranylidene)acetonitrile allows for a direct comparison of the aldehyde's susceptibility to nucleophilic attack.

Methodology:

  • Setup: Combine the aldehyde (1.0 mmol) and (triphenylphosphoranylidene)acetonitrile (1.1 mmol, 1.1 eq) in a flask containing 15 mL of dry toluene.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. The use of a non-polar aprotic solvent and heat favors the reaction with stabilized ylides.

  • Monitoring: Monitor the consumption of the aldehyde by TLC. Due to the high stability of the ylide, the reaction rate is primarily dependent on the aldehyde's electrophilicity.

  • Purification: Upon completion, cool the reaction mixture and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct. Higher reactivity is expected to translate into higher yields and shorter reaction times.

Conclusion

The reactivity of an aldehyde is a nuanced property governed by the collective electronic and steric contributions of its substituents. Our analysis, grounded in established chemical principles, positions Benzyl 3-formyl-1H-indole-2-carboxylate as a highly reactive substrate for nucleophilic addition. The potent electron-withdrawing nature of the C2-ester group activates the C3-aldehyde, rendering it more susceptible to attack than benzaldehyde, the parent indole-3-carboxaldehyde, and the intramolecularly-stabilized salicylaldehyde.

For scientists engaged in the synthesis of complex molecules, particularly within drug discovery programs, understanding this reactivity hierarchy is paramount. It enables the rational selection of substrates, the optimization of reaction conditions, and the strategic design of synthetic routes to maximize efficiency and yield.

References

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Online] Available at: [Link]

  • Esterbauer, H., et al. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC, NIH. [Online] Available at: [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Online] Available at: [Link]

  • Ashenhurst, J. (n.d.). Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. [Online] Available at: [Link]

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? [Online] Available at: [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Aldehydes and Ketones. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Benzaldehyde. [Online] Available at: [Link]

  • PubChem. (n.d.). Salicylaldehyde. National Institutes of Health. [Online] Available at: [Link]

  • Tale, R.H. (n.d.). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. [Online] Available at: [Link]

  • Allen Overseas. (n.d.). Explain, why benzaldehyde is less reactive than aliphatic aldehydes?. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Online] Available at: [Link]

  • Oreate AI Blog. (2026). Aldehydes vs. Ketones: Unraveling the Reactivity Mystery. [Online] Available at: [Link]

  • The Science Blog - Chemical Manufacturing. (2023). Aldehydes vs Ketones: Key Differences & Properties. [Online] Available at: [Link]

  • Patsnap Eureka. (2024). Aldehyde vs Ketone: Key Differences and Similarities Explained. [Online] Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?. [Online] Available at: [Link]

  • Loba Chemie. (n.d.). SALICYLALDEHYDE FOR SYNTHESIS. [Online] Available at: [Link]

  • ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Online] Available at: [Link]

  • Chemical Science (RSC Publishing). (2019). Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres. [Online] Available at: [Link]

  • Pharmaguideline. (n.d.). Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation. [Online] Available at: [Link]

  • MDPI. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Online] Available at: [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Online] Available at: [Link]

  • RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. [Online] Available at: [Link]

  • ResearchGate. (n.d.). (a) Oxidative cross-coupling of indoles to aldehydes with LDA and Cu(ii).... [Online] Available at: [Link]

  • PMC. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles. [Online] Available at: [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. [Online] Available at: [Link]

  • Canadian Science Publishing. (n.d.). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. [Online] Available at: [Link]

  • Organic Letters. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. [Online] Available at: [Link]

  • RSC Publishing. (n.d.). C–H functionalization of indoles and oxindoles through CDC reactions. [Online] Available at: [Link]

  • ResearchGate. (2020). Wittig–Madelung Indole Synthesis. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes using compound 7. [Online] Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online] Available at: [Link]

  • Scirp.org. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. [Online] Available at: [Link]

Sources

Comparative Analysis: Crystallization Strategies for Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the unique challenges associated with the structural elucidation of indole derivatives. The indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous therapeutics, including tubulin inhibitors, anti-inflammatory agents, and antimigraine drugs [1, 4].

However, obtaining high-quality single crystals of indole derivatives and resolving their structures via X-ray crystallography is notoriously complex. Indoles frequently exhibit orientational disorder due to the pseudo-symmetry of the bicyclic ring system, and their planar nature often leads to microcrystalline polymorphism driven by competing


 stacking and 

interactions[1, 2].

This guide provides an objective comparison of methodologies for the X-ray crystal structure analysis of indole derivatives, offering field-proven protocols, comparative experimental data, and mechanistic insights to ensure rigorous structural validation.

The prerequisite for single-crystal X-ray diffraction (SCXRD) is a defect-free crystal, typically 0.1–0.3 mm in all dimensions. Because indole derivatives range from highly lipophilic (e.g., alkylated indoles) to highly polar (e.g., indole-3-carbinol), a one-size-fits-all crystallization approach inevitably fails.

Table 1: Performance Comparison of Crystallization Techniques
TechniqueBest Suited ForCausality & MechanismSuccess Rate (Indoles)Typical Crystal Habit
Slow Evaporation Low-solubility derivatives (e.g., polar indoles in MeOH).Gradual increase in supersaturation allows molecules to overcome the nucleation energy barrier slowly, favoring thermodynamic control.ModeratePlates or needles [2]
Vapor Diffusion Highly soluble, lipophilic indoles (e.g., DCM/Hexane systems).Anti-solvent vapor slowly diffuses into the sample solution, gently lowering solubility without mechanical disturbance.HighBlock-like crystals
Microbatch (Under Oil) Limited sample quantities (< 1 mg).Oil prevents rapid solvent evaporation, creating a quasi-equilibrium state that minimizes rapid precipitation (crashing out).Low-ModerateMicrocrystals

Expert Insight: For novel indole analogues, Vapor Diffusion is the superior method. Indoles have a high propensity to form


-stacked aggregates in solution. Rapid evaporation forces kinetic trapping, resulting in twinned or needle-like crystals that diffract poorly. Vapor diffusion enforces a slow, thermodynamically controlled assembly, yielding robust, block-like crystals that provide higher resolution diffraction data.

G Start Synthesized Indole Derivative SolCheck Assess Solvent Solubility Profile Start->SolCheck HighSol High Solubility (e.g., DCM, Chloroform) SolCheck->HighSol LowSol Low Solubility (e.g., Methanol, Acetonitrile) SolCheck->LowSol Vapor Vapor Diffusion (Anti-solvent: Hexane/Pentane) HighSol->Vapor Prevents rapid nucleation Evap Slow Evaporation (Temperature Controlled: 4°C) LowSol->Evap Gradual supersaturation Crystal Diffraction-Quality Single Crystal Vapor->Crystal Evap->Crystal

Crystallization logic tree for indole derivatives based on solubility profiles.

X-ray Source Comparison: In-House vs. Synchrotron

Once a crystal is grown, selecting the correct X-ray source is critical. Indole derivatives composed strictly of C, H, N, and O are "light atom" structures, meaning they scatter X-rays weakly.

Table 2: X-ray Source Performance for Indole Derivatives
ParameterIn-House Cu

(

Å)
In-House Mo

(

Å)
Synchrotron Radiation
Primary Use Case Absolute configuration determination.High-resolution charge density studies.Microcrystals (< 10

m) or twinned samples.
Scattering Power High (Stronger diffraction from light atoms).Moderate (Requires larger crystals).Extremely High (Tunable flux).
Anomalous Signal Sufficient for chiral indoles without heavy atoms.Weak for C, H, N, O.Excellent (Tunable to specific absorption edges).
Resolution Limit ~0.80 Å~0.40 Å< 0.50 Å

Expert Insight: Always default to Cu


 radiation  for standard indole derivatives unless the molecule contains heavy halogens (e.g., Iodine), where Mo 

is required to minimize severe absorption artifacts. Cu

provides a stronger anomalous dispersion signal, which is strictly required if you need to determine the absolute stereochemistry of chiral indole-based drug candidates[3, 4].

Self-Validating Experimental Protocol: Data Collection & Refinement

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. This workflow is optimized for resolving the orientational disorder commonly observed in the


 space group of indole structures [1, 2].
Step 1: Crystal Mounting and Cryocooling
  • Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a glass slide. Causality: The oil displaces mother liquor, preventing the crystal from degrading due to solvent loss when exposed to air.

  • Select a single, non-birefringent block under a polarized light microscope.

  • Mount the crystal on a polyimide cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and preventing radiation damage.

Step 2: Screening and Data Collection (Self-Validation Step)
  • Collect 10–20 initial screening frames.

  • Validation Check: Index the unit cell. If the mosaicity is

    
     or if split diffraction spots are observed, the crystal is twinned or cracked. Do not proceed. Select a new crystal.
    
  • If the unit cell indexes cleanly, set up a data collection strategy aiming for

    
     completeness and a redundancy of 
    
    
    
    .
Step 3: Integration, Phasing, and Refinement
  • Integrate the raw frames using software such as CrysAlisPro or APEX. Apply a multi-scan absorption correction.

  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Handling Indole Disorder: If the indole ring shows elongated thermal ellipsoids, model it as a two-part orientational disorder (a 180° flip over the C-N axis). Apply PART instructions and similarity restraints (SADI, SIMU) to stabilize the refinement [2].

G Mount 1. Cryo-Mounting (100K, Paratone Oil) Screen 2. Frame Screening (Check Mosaicity < 1.0°) Mount->Screen Collect 3. Data Collection (Cu Kα, >99.5% Complete) Screen->Collect Solve 4. Structure Solution (Intrinsic Phasing) Collect->Solve Refine 5. Anisotropic Refinement (Model Disorder if present) Solve->Refine

Self-validating X-ray crystallographic workflow for indole derivatives.

Structural Data: Benchmark Crystallographic Parameters

Understanding the expected solid-state behavior of indoles is crucial for validating your own results. Below is a summary of benchmark crystallographic data for key indole derivatives, demonstrating the diversity of their packing motifs.

Table 3: Benchmark Crystallographic Data for Indole Derivatives
CompoundSpace GroupCrystal SystemKey Intermolecular InteractionsRefinement (

)
Indole [1, 2]

Orthorhombic

(3.41 Å),

stacking
< 0.05
Indole-3-carbinol [2]

MonoclinicHydrogen bonding, Herringbone packing< 0.05
Triazolo-pyridazino-indole [3]

Triclinic

stacking, Hydrogen bonding
< 0.04

Mechanistic Takeaway: The unsubstituted indole ring favors the non-centrosymmetric


 space group, driven heavily by 

interactions rather than classical hydrogen bonds [1, 2]. However, introducing hydrogen-bond donors/acceptors (e.g., indole-3-carbinol) shifts the packing to centrosymmetric space groups (like

) to satisfy directional hydrogen-bonding networks [2].

References

  • Roychowdhury, P., & Basak, B. S. (1975). The crystal structure of indole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1559-1563. Available at:[Link]

  • Szeleszczuk, Ł., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16774–16785. Available at:[Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1032. Available at:[Link]

  • Ren, Y., et al. (2023). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry, 66(10), 6836–6856. Available at:[Link]

Structural Elucidation of Benzyl 3-formyl-1H-indole-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Benzyl 3-formyl-1H-indole-2-carboxylate Molecular Formula: C


H

NO

Exact Mass: 279.0895

Confirming the structure of benzyl 3-formyl-1H-indole-2-carboxylate presents a specific regiochemical challenge. The synthesis, typically via Vilsmeier-Haack formylation of benzyl indole-2-carboxylate, generally favors the C3 position. However, researchers must rigorously rule out N-formylation (N1) , hydrolysis of the benzyl ester , or formylation at the benzene ring (C5/C6) which can occur under forcing conditions.[1]

This guide compares three tiers of analytical verification: Routine (1H NMR) , Definitive (2D NMR) , and Absolute (X-ray Crystallography) , providing protocols and data to ensure scientific validity.[1]

Part 1: Comparative Analysis of Verification Methods

The following table contrasts the utility of analytical techniques for this specific indole derivative.

FeatureMethod A: 1D 1H NMR Method B: 2D NMR (HMBC/NOESY) Method C: Single Crystal X-Ray
Primary Utility Functional group verification (Aldehyde, Ester, NH).[1]Connectivity & Regiochemistry. Proves the aldehyde is at C3.[2]Absolute 3D structural determination.
Sample Req. ~5-10 mg~20-50 mg (High Concentration)High-quality single crystal.
Time to Result < 15 Minutes1 - 4 HoursDays to Weeks
Blind Spot Cannot definitively distinguish C3-formyl vs. N-formyl without careful chemical shift analysis.None (if correlations are clear).None.
Cost/Access Low / UniversalMedium / Standard LabHigh / Specialized Facility
Verdict Screening Standard. Use for every batch.Validation Standard. Use for first batch or scale-up.Gold Standard. Use for IP/Publication.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis & Sample Preparation (Vilsmeier-Haack)

Context: To analyze the molecule, one must first isolate it from the reaction matrix.

  • Reagents: Benzyl indole-2-carboxylate (1.0 eq), POCl

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C. Dropwise add POCl

      
       (Vilsmeier reagent formation).[1]
      
    • Add substrate dissolved in DMF.[2][3][4]

    • Heat to 60-80°C for 2-4 hours.

    • Critical Step: Quench with ice/water and neutralize with saturated NaHCO

      
      . The target aldehyde usually precipitates.[2]
      
  • Purification: Recrystallize from Ethanol/DMF or column chromatography (Hexane:EtOAc).

  • NMR Prep: Dissolve ~10 mg of dry solid in DMSO-d

    
     .
    
    • Note: CDCl

      
       may be used, but DMSO-d
      
      
      
      is preferred to observe the labile NH proton, which is diagnostic.[1]
Protocol 2: Routine Verification (1H NMR Analysis)

Target: Confirm functional groups and purity.[1]

Expected Chemical Shifts (DMSO-d


, 400 MHz): 
PositionTypeShift (

ppm)
MultiplicityDiagnostic Value
NH (1) Indole Amine12.5 - 13.0 Broad SingletCritical. Disappearance suggests N-alkylation/formylation impurity.
CHO (3) Aldehyde10.5 - 10.8 SingletCritical. High shift due to conjugation with indole and C2-ester.
H-4 Aromatic8.1 - 8.3 DoubletDeshielded by the adjacent C3-carbonyl (Anisotropic effect).
Ar-H Indole/Benzyl7.0 - 7.6MultipletsOverlap region (Indole H5, H6, H7 + 5 Benzyl protons).[1]
CH

Benzyl5.4 - 5.5 SingletConfirms the benzyl ester is intact.
Protocol 3: Definitive Verification (2D NMR - HMBC/NOESY)

Target: Prove the aldehyde is attached to C3, not N1 or C5.[1]

Workflow:

  • HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (8-10 Hz).

    • Look for: Correlation between CHO proton (~10.6 ppm) and C2 quaternary carbon (which is also coupled to the benzyl CH

      
      ).
      
    • Look for: Correlation between CHO proton and C3a quaternary carbon .

  • NOESY (Nuclear Overhauser Effect):

    • Look for: Spatial correlation between CHO proton and Indole H-4 proton (~8.2 ppm).

    • Significance: This proximity is only possible if the formyl group is at C3. An N-formyl group would show NOE with H2 (if C2 was unsubstituted) or H7, but not H4.[1]

Part 3: Visualization of Logic & Connectivity
Diagram 1: Structural Confirmation Decision Tree

This workflow illustrates the logical steps a researcher should take to validate the compound.

StructuralConfirmation Start Crude Reaction Product TLC TLC Screening (Check for new polar spot) Start->TLC Purify Purification (Recrystallization/Column) TLC->Purify HNMR 1H NMR (DMSO-d6) Purify->HNMR Check1 Is NH peak present (~12-13 ppm)? HNMR->Check1 Check2 Is CHO peak present (~10.6 ppm)? Check1->Check2 Yes Fail1 Impurity: N-Formylation Check1->Fail1 No Fail2 Impurity: No Reaction/Side Product Check2->Fail2 No Ambiguous Is Regiochemistry Certain? (C3 vs C5/6) Check2->Ambiguous Yes HMBC Run 2D NMR (HMBC/NOESY) Ambiguous->HMBC Routine Check XRay X-Ray Crystallography Ambiguous->XRay Gold Standard Final Confirmed Structure: Benzyl 3-formyl-1H-indole-2-carboxylate HMBC->Final Correlations Verified XRay->Final Crystal Solved

Caption: Logical workflow for distinguishing the target molecule from common synthetic byproducts.

Diagram 2: HMBC & NOESY Diagnostic Correlations

This diagram visualizes the specific NMR signals that prove the connectivity of the molecule.

NMR_Connectivity cluster_legend Legend CHO_H Aldehyde H (10.6 ppm) Indole_H4 Indole H4 (8.2 ppm) CHO_H->Indole_H4 NOESY (Spatial Proximity) C3_Quat C3 Carbon CHO_H->C3_Quat HMBC (2J) C3a_Quat C3a Carbon CHO_H->C3a_Quat HMBC (3J) NH Indole NH (12.8 ppm) Key1 Yellow Arrow = HMBC (Bond Connectivity) Key2 Green Dashed = NOESY (Spatial)

Caption: Key 2D NMR correlations. The NOESY signal between Aldehyde-H and Indole-H4 is the "smoking gun" for C3 substitution.

Part 4: References
  • Vilsmeier-Haack Reaction Mechanism & Application:

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • NMR Characterization of 3-Formylindoles:

    • Jakše, R., et al. (2006).[1][3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.[1][3]

    • Note: This reference provides the closest spectral analog (ethyl ester) used to deduce the shifts for the benzyl ester.

  • Indole Regioselectivity Studies:

    • Luo, Y., et al. (2021).[1] Regioselective Synthesis of Indole Derivatives. Molecules, 26(15), 4567.[1]

Sources

Safety Operating Guide

Operational Disposal Protocol: Benzyl 3-formyl-1H-indole-2-carboxylate

[1][2]

Executive Summary & Immediate Classification

Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7 ) is a solid organic intermediate used in drug development.[1] For disposal purposes, it is classified as Non-Halogenated Solid Organic Waste .[2]

  • Physical State: Solid (Powder/Crystalline)[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed.[2][3]

  • Disposal Method: High-Temperature Incineration via licensed waste contractor.[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1] This compound is lipophilic and toxic to aquatic environments.[1]

Chemical Profile & Hazard Assessment

Scientific Integrity Note: While specific toxicological data for this exact benzyl ester is limited, the safety profile is derived from its structural analog, Ethyl 3-formyl-1H-indole-2-carboxylate (CAS 18450-27-6), and the functional group reactivity (indole, aldehyde, benzyl ester).[1][2]

PropertyData
Chemical Name Benzyl 3-formyl-1H-indole-2-carboxylate
CAS Number 124156-40-7
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Solubility Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate.[1][2]
Reactivity Aldehyde (C3): Susceptible to oxidation.[2] Ester (C2): Susceptible to hydrolysis in strong base/acid.[2]
GHS Hazard Classification (Predicted)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][5][6]

  • H335: May cause respiratory irritation.[1][4][5][6]

Operational Disposal Workflow

This workflow is designed to prevent cross-contamination and ensure regulatory compliance.[1]

Step-by-Step Procedure

Step 1: Waste Characterization

  • Confirm the identity: CAS 124156-40-7 .[1][7]

  • Determine the state: Is it pure solid, or dissolved in solvent?

Step 2: Segregation

  • DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) due to the aldehyde functionality.[1][2]

  • DO NOT mix with strong bases (e.g., NaOH) to prevent exothermic hydrolysis of the ester.[2]

Step 3: Packaging

  • Solids: Collect in a chemically compatible container (HDPE jar or double-lined polyethylene bag). Label as "Solid Organic Waste."[1]

  • Solutions: If dissolved in organic solvent (e.g., DCM, DMSO), collect in the "Non-Halogenated Organic Solvent" stream (unless the solvent itself is halogenated, like DCM, then use "Halogenated").[1][2]

Step 4: Labeling

  • Attach a hazardous waste tag.[1]

  • Constituents: Write "Benzyl 3-formyl-1H-indole-2-carboxylate" (do not use abbreviations like "Indole ester").

  • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Step 5: Hand-off

  • Transfer to the satellite accumulation area.[1] Ensure the container is tightly closed to prevent aldehyde oxidation or moisture ingress.[1]

Disposal Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflowStartWaste: Benzyl 3-formyl-1H-indole-2-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSolidBinContainer: HDPE Jar orDouble-Lined BagSolid->SolidBinSolventCheckCheck Solvent TypeLiquid->SolventCheckLabelingLABELING:1. Full Chemical Name2. Hazard: Irritant/ToxicSolidBin->LabelingNonHaloNon-Halogenated Solvent(e.g., DMSO, Acetone)SolventCheck->NonHaloNo HalogensHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHalo->LabelingHalo->LabelingFinalTransfer to EHS/Disposal Contractor(Incineration)Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of Benzyl 3-formyl-1H-indole-2-carboxylate waste.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.[2][5] The compound is a respiratory irritant (H335).[2][4][5][6]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Gently cover with a damp paper towel to suppress dust.[1] Sweep up carefully using a dustpan and brush dedicated to hazardous waste.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Decontamination: Wipe the surface with a soap and water solution (removes the lipophilic residue), followed by an ethanol wipe.[2]

  • Disposal of Cleanup Materials: Place all wipes, absorbents, and gloves into the Solid Hazardous Waste bin.

Scientific Rationale for Incineration

Why incineration?

  • Thermal Destruction: The indole core is stable and potentially bioactive.[1] High-temperature incineration (>850°C) ensures complete mineralization to CO₂, H₂O, and NOₓ.[1][2]

  • Prevention of Bioaccumulation: Benzyl esters are lipophilic.[1] Releasing this into water systems (sink disposal) could allow it to accumulate in aquatic organisms before hydrolysis occurs.[2]

  • Aldehyde Reactivity: While the aldehyde group is reactive, it poses no explosion hazard in standard waste streams.[1][2] However, it can slowly oxidize to the carboxylic acid (Indole-2,3-dicarboxylic acid mono-benzyl ester) over time; incineration eliminates this variable.[1][2]

References
  • Chemical Identity & CAS

    • Benzyl 3-formyl-1H-indole-2-carboxylate (CAS 124156-40-7).[1][7] AB Chem Inc.[1] Catalog. Retrieved from [2]

  • Analogous Hazard Data (Ethyl Ester)

    • Safety Data Sheet: Ethyl 3-formyl-1H-indole-2-carboxylate (CAS 18450-27-6).[1][8] Sigma-Aldrich.[1][8] Retrieved from

  • General Disposal Guidelines

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] Washington (DC): National Academies Press (US); 2011.[2] [1][2]

Personal protective equipment for handling benzyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling benzyl 3-formyl-1H-indole-2-carboxylate Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

Benzyl 3-formyl-1H-indole-2-carboxylate is a functionalized indole intermediate frequently employed in the synthesis of pharmaceutical scaffolds. While specific toxicological data for this exact derivative may be sparse in public databases, its safety profile is dictated by its three core functional groups: the indole core (biologically active), the aldehyde (protein reactivity/sensitizer), and the benzyl ester (lipophilicity).

Critical Safety Directive: Treat this compound as a potent irritant and potential sensitizer . The primary risks are inhalation of fine particulates during weighing and dermal absorption leading to sensitization.

PropertyCharacteristicSafety Implication
Physical State Solid (Fine Powder)High risk of airborne dust generation; inhalation hazard.
Reactivity Aldehyde (C-3 position)Electrophilic; potential for Schiff base formation with biological amines (sensitization risk).
Solubility Organic Solvents (DMSO, DCM)Lipophilic nature facilitates dermal absorption if dissolved in carrier solvents.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).
Risk Assessment & PPE Decision Logic

Safety is not about wearing more gear; it is about wearing the right gear based on the activity. The following logic gate determines your required protection level.

PPE_Decision_Logic Start Start: Define Activity State Is the compound in Solid or Liquid state? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Quantity Quantity > 500 mg? Solid->Quantity Level1 LEVEL 1: Standard (Hood + Nitrile + Glasses) Liquid->Level1 Dilute (<0.1M) Level3 LEVEL 3: Barrier (Laminate Gloves + Goggles) Liquid->Level3 Conc. (>0.1M) or DCM/DMSO solvent Hood Is Fume Hood Available? Quantity->Hood No (<500mg) Level2 LEVEL 2: Enhanced Respiratory (N95/P100 + Double Glove) Quantity->Level2 Yes (>500mg) Hood->Level1 Yes Hood->Level2 No (Open Bench)

Figure 1: PPE Selection Logic. Note that handling large quantities of powder outside a fume hood triggers Level 2 protection immediately.

Personal Protective Equipment (PPE) Matrix
3.1 Hand Protection (Glove Selection)

Scientific Rationale: Benzyl esters and aldehydes can permeate thin nitrile rubber. While nitrile is acceptable for incidental splash protection, it is not a permanent barrier against this compound in solution, particularly in halogenated solvents (DCM) or polar aprotic solvents (DMSO).

Glove MaterialThickness (mil)Breakthrough Time (Est.)Usage Recommendation
Standard Nitrile 4–5 mil< 15 mins (in solvent)General Use. Change immediately upon splash.
Double Nitrile 2x 4 mil~30–60 minsRecommended. Outer glove protects inner glove from contamination during doffing.
Silver Shield / Laminate ~2.7 mil> 480 minsCritical Use. Required for spill cleanup or prolonged immersion.
3.2 Respiratory Protection

Scientific Rationale: The indole core is biologically active. Inhalation of dust bypasses first-pass metabolism.

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer NO protection against chemical dust.

3.3 Eye & Body Protection
  • Eyes: Chemical splash goggles (ventless or indirect vent) are preferred over safety glasses when handling fine powders to prevent dust migration around the lens.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic fibers (polyester) should be avoided as they can melt into skin if a solvent fire occurs.

Operational Protocol: Handling & Weighing

This workflow minimizes exposure risk during the most critical phase: transferring the dry solid.

Handling_Workflow Prep 1. Prep (Check Airflow) Weigh 2. Weighing (Static Control) Prep->Weigh Don PPE Solubilize 3. Solubilization (Add Solvent) Weigh->Solubilize Close Vessel Clean 4. Decon (Wipe Down) Solubilize->Clean Seal Waste

Figure 2: Sequential Handling Workflow.

Step-by-Step Procedure:

  • Engineering Check: Verify fume hood flow (magnehelic gauge or tissue test). Clear the sash area of clutter.

  • Static Control (Crucial): Indole powders are often electrostatic. Use an ionizing fan or an antistatic gun on the weighing boat before adding the compound. This prevents "fly-away" powder that causes inhalation exposure.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance must be outside, use a balance enclosure or the "tare-and-carry" method (tare vial inside hood, carry to balance, weigh, return to hood to fill).

  • Solubilization: Add solvent immediately to the solid to suppress dust. Once dissolved, the inhalation risk drops significantly, but the permeation risk (skin) increases.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately after leaving the lab.

Emergency Response & Disposal
5.1 Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, goggles, and an N95 respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Decontaminate: Wipe surface with 10% aqueous sodium bisulfite (neutralizes the aldehyde) followed by detergent.

5.2 Disposal[2][4]
  • Waste Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Clearly mark as "Indole derivative – Irritant/Sensitizer."

  • Glassware: Rinse glassware with acetone into the organic waste container before washing in the sink.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Indole-3-carboxaldehyde (Analogous Compound Safety Profile). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.